molecular formula C7H16N2O B8358316 2(S)-(2(R)-Hydroxypropyl)piperazine

2(S)-(2(R)-Hydroxypropyl)piperazine

Cat. No.: B8358316
M. Wt: 144.21 g/mol
InChI Key: WGFDTIUUNPMEQD-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(S)-(2(R)-Hydroxypropyl)piperazine is a chiral piperazine derivative designed for advanced pharmaceutical and medicinal chemistry research. Piperazine rings are a privileged scaffold in drug discovery, frequently found in molecules active at central nervous system (CNS) targets and in various anticancer agents . The presence of defined (S) and (R) stereocenters on this molecule makes it a valuable chiral building block or intermediate for the synthesis of complex, stereospecific bioactive compounds. Researchers can utilize this compound to develop potential therapeutics, where the specific spatial orientation of the hydroxypropyl group may be critical for binding to biological targets and optimizing pharmacokinetic properties. Piperazine-based compounds have demonstrated a range of mechanisms of action, including receptor antagonism and enzyme inhibition, often facilitated by the piperazine nitrogen's ability to serve as a hydrogen bond acceptor or to carry a protonated charge under physiological conditions . This product is intended for use in laboratory research as a key synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-1-[(2S)-piperazin-2-yl]propan-2-ol

InChI

InChI=1S/C7H16N2O/c1-6(10)4-7-5-8-2-3-9-7/h6-10H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

WGFDTIUUNPMEQD-RQJHMYQMSA-N

Isomeric SMILES

C[C@H](C[C@H]1CNCCN1)O

Canonical SMILES

CC(CC1CNCCN1)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2(S)-(2(R)-Hydroxypropyl)piperazine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it an indispensable building block in the design of novel therapeutics.[3][4] The introduction of stereocenters into the piperazine ring, creating chiral derivatives, adds a layer of complexity and specificity, allowing for fine-tuned interactions with biological targets. This guide focuses on a specific, yet potentially significant, chiral derivative: 2(S)-(2(R)-Hydroxypropyl)piperazine. While direct and extensive literature on this precise stereoisomer is limited, this document aims to provide a comprehensive technical overview by drawing upon established principles of piperazine chemistry, stereoselective synthesis, and the known properties of structurally related analogs.

Physicochemical Properties: A Predictive Analysis

Due to the absence of specific experimental data for this compound in publicly available literature, we can infer its likely physicochemical properties based on the well-characterized parent piperazine molecule and related substituted derivatives.[5][6]

Core Structural Features and Predicted Characteristics

The structure of this compound features a piperazine ring substituted at the 2-position with a (R)-hydroxypropyl group. The stereochemistry at both chiral centers (S at the piperazine ring and R at the hydroxypropyl side chain) is crucial for its three-dimensional conformation and subsequent biological interactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₇H₁₆N₂OBased on structural composition.
Molecular Weight 144.22 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquid or low-melting solid.Many simple substituted piperazines exist in this state.[5]
Melting Point Expected to be low.The parent piperazine has a melting point of 109-112 °C, but the addition of a flexible, hydroxylated side chain may disrupt crystal packing, leading to a lower melting point.
Boiling Point Predicted to be higher than piperazine (145-146 °C).The presence of the hydroxypropyl group will increase the molecular weight and introduce hydrogen bonding capabilities, leading to a higher boiling point.
Solubility Expected to be freely soluble in water and polar organic solvents.The piperazine core is highly soluble in water, and the hydroxyl group on the side chain will further enhance aqueous solubility through hydrogen bonding.[5][6]
pKa Values Two pKa values are expected, similar to piperazine (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8).The basicity of the two nitrogen atoms in the piperazine ring is a defining characteristic. The substituent at the 2-position may have a minor electronic effect on these values.[5]
LogP Predicted to be low (hydrophilic).The presence of two amine groups and a hydroxyl group will contribute to a low octanol-water partition coefficient.
The Importance of Stereochemistry

The defined stereochemistry, (2S, 5R), dictates the spatial arrangement of the hydroxypropyl group relative to the piperazine ring. This fixed orientation is critical in drug-receptor interactions, as biological targets are often highly stereoselective. The specific arrangement of hydrogen bond donors (the two NH groups and the OH group) and the hydrophobic methyl group on the side chain creates a unique pharmacophore that will govern its biological activity.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure substituted piperazines is a significant area of research, with several established strategies.[7][8][9] The synthesis of this compound would require a method that controls the stereochemistry at two adjacent chiral centers. A plausible and efficient approach involves starting from a chiral precursor, a strategy often referred to as a "chiral pool" synthesis.[10][11]

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be derived from a chiral amino acid, a common and readily available starting material for the synthesis of chiral heterocycles.

G Target_Molecule This compound Piperazinone (S)-Piperazin-2-one intermediate Target_Molecule->Piperazinone Reduction Diamine Chiral diamine Piperazinone->Diamine Cyclization Amino_Acid (S)-Amino Acid Precursor Diamine->Amino_Acid Functional group manipulation Side_Chain (R)-1-oxopropan-2-ol or equivalent Diamine->Side_Chain Coupling G cluster_0 Step 1: Diamine Synthesis cluster_1 Step 2 & 3: Ring Formation & Alkylation cluster_2 Step 4 & 5: Final Product Formation S_Alanine (S)-Alanine Protected_Diamine N-Boc-(S)-1,2-diaminopropane S_Alanine->Protected_Diamine Multi-step conversion Piperazinone_Intermediate (S)-Piperazin-2-one Protected_Diamine->Piperazinone_Intermediate Cyclization Alkylated_Piperazinone N-((R)-2-hydroxypropyl)-(S)-piperazin-2-one Piperazinone_Intermediate->Alkylated_Piperazinone Alkylation with (R)-propylene oxide Protected_Product N-Boc-2(S)-(2(R)-Hydroxypropyl)piperazine Alkylated_Piperazinone->Protected_Product Reduction (LiAlH4) Final_Product This compound Protected_Product->Final_Product Deprotection (TFA)

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation. The chemical shifts and coupling constants of the protons on the piperazine ring and the hydroxypropyl side chain would confirm the connectivity. 2D NMR techniques like COSY and HSQC would be used to assign all proton and carbon signals definitively. The diastereomeric purity could be assessed by chiral NMR spectroscopy or by derivatization with a chiral agent. [12][13][14]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments could provide further structural information. [15]* Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique would be employed to determine the enantiomeric and diastereomeric purity of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C-N bond vibrations, confirming the presence of the key functional groups.

Potential Pharmacological Properties and Biological Significance

While no specific pharmacological data for this compound has been reported, the broader class of piperazine derivatives exhibits a wide spectrum of biological activities. [4][16]The presence of both a chiral piperazine core and a hydroxylated side chain suggests several potential areas of pharmacological relevance.

Central Nervous System (CNS) Activity

Many piperazine derivatives are known to interact with neurotransmitter receptors in the CNS. [17][18]The structural features of this compound, particularly the basic nitrogen atoms, make it a candidate for interaction with receptors such as:

  • Serotonin (5-HT) Receptors: Various substituted piperazines are potent ligands for different 5-HT receptor subtypes, with applications as antidepressants and anxiolytios.

  • Dopamine (D₂) Receptors: Arylpiperazines are a well-known class of D₂ receptor antagonists used in the treatment of psychosis.

  • Opioid Receptors: Certain complex piperazine derivatives have shown potent agonist activity at both mu and delta opioid receptors, suggesting potential as novel analgesics. [19]

G Piperazine_Core This compound CNS_Receptors CNS Receptors Piperazine_Core->CNS_Receptors Serotonin Serotonin (5-HT) Receptors CNS_Receptors->Serotonin Dopamine Dopamine (D2) Receptors CNS_Receptors->Dopamine Opioid Opioid Receptors CNS_Receptors->Opioid

Caption: Potential CNS targets for this compound.

Antimicrobial and Antiparasitic Activity

The piperazine ring is a key component of several antimicrobial and antiparasitic drugs. [1][20]The mechanism of action often involves interference with crucial biological pathways in the pathogen. The specific stereochemistry and the presence of a hydroxyl group in the target molecule could lead to novel interactions with microbial enzymes or receptors.

Enzyme Inhibition

The ability of the piperazine nitrogens to be protonated at physiological pH allows them to participate in electrostatic interactions within enzyme active sites. The hydroxyl group can act as a hydrogen bond donor or acceptor. This combination of features suggests that this compound or its derivatives could be investigated as inhibitors for various enzyme classes, such as kinases, proteases, or acetylcholinesterases.

Future Directions and Applications

This compound represents a valuable, yet underexplored, chiral building block for drug discovery. Its synthesis, while requiring careful stereocontrol, is achievable through established synthetic methodologies.

Future research should focus on:

  • Definitive Synthesis and Characterization: The first crucial step is the unambiguous synthesis and full analytical characterization of this specific stereoisomer to establish its precise physicochemical properties.

  • Pharmacological Screening: A broad-based pharmacological screening against a panel of CNS receptors, microbial strains, and key enzymes would be invaluable in identifying its primary biological targets.

  • Analgesic Potential: Given that structurally related compounds exhibit potent analgesic properties, investigating its activity in pain models is a promising avenue. [19]* Library Synthesis: This molecule can serve as a versatile scaffold for the creation of a library of more complex derivatives by functionalizing the two nitrogen atoms, leading to the discovery of novel therapeutic agents. [21]

Conclusion

References

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. CN1629146A.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US20080051579A1.
  • Piperazine derivatives and their use as synthesis intermediates. WO2004065360A2.
  • Synthesis method of chiral piperazinone derivative. CN108129404B.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Recent Research in Science and Technology. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. US-7786306-B2. PubChem. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). Organic Communications. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. (2022). Acta Chimica Slovenica. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2017). Organic & Biomolecular Chemistry. [Link]

  • Characterization of an Aryl Piperazine/2-Hydroxypropyl-β-cyclodextrin Inclusion Complex. (2020). Journal of Molecular Liquids. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). The Journal of Organic Chemistry. [Link]

  • Mastering chiral substituted 2-oxopiperazines. (2010). Tetrahedron: Asymmetry. [Link]

  • A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. (2014). Organic Letters. [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. [Link]

  • Method for producing 5-hydroxypiperidine-2-carboxylic acid. US9790181B2.
  • Alkylated piperazine compounds. US20130116245A1.
  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. (2021). Chemistry Proceedings. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2022). RSC Advances. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2012). Auburn University Electronic Theses and Dissertations. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. (2003). Journal of Medicinal Chemistry. [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (2012). Auburn University Electronic Theses and Dissertations. [Link]

  • PIPERAZINES. Ataman Kimya. [Link]

  • Synthesis and Physicochemical Properties of [(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion. (2021). Molecules. [Link]

  • 2,5-DIMETHYLPIPERAZINE, (2S,5S)-. Inxight Drugs. [Link]

Sources

Advanced Synthesis Pathways for Chiral Hydroxypropyl Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary: The Chiral Piperazine Scaffold

The 1-(2-hydroxypropyl)piperazine moiety is a privileged pharmacophore found in a wide array of bioactive molecules, including antipsychotics, antifungal agents, and urological drugs. The introduction of the hydroxypropyl group creates a stereogenic center at the C2 position of the propyl chain.

The biological activity of these drugs is often strictly governed by this chirality. For instance, the (


)-enantiomer may exhibit superior receptor binding affinity or metabolic stability compared to its (

)-counterpart. Consequently, the "Chiral Switch"—developing a single enantiomer of a previously racemic drug—has driven the demand for high-purity synthesis methods.

This guide details three distinct, field-validated pathways for synthesizing chiral hydroxypropyl piperazines, ranging from direct regioselective alkylation to catalytic kinetic resolution.

Mechanistic Pathways & Strategic Selection

Pathway A: Direct Regioselective Ring Opening (The "Retention" Route)

This is the most atom-economical route. It involves the nucleophilic attack of piperazine on a chiral epoxide (e.g., (


)-propylene oxide).
  • Mechanism: The reaction proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophilic nitrogen of the piperazine attacks the less hindered terminal carbon (methylene) of the epoxide.

  • Stereochemistry: Because the nucleophile attacks the terminal carbon, the chiral center (C2) is not inverted. The configuration of the starting material is retained .

    • (

      
      )-Propylene Oxide 
      
      
      
      (
      
      
      )-1-(2-hydroxypropyl)piperazine.
  • Challenge: Regioselectivity is generally high (>95:5), but preventing bis-alkylation (reaction at both piperazine nitrogens) requires kinetic control.

Pathway B: Hydrolytic Kinetic Resolution (HKR) (The "Enrichment" Route)

When chiral starting materials are expensive or unavailable, the Jacobsen Hydrolytic Kinetic Resolution (HKR) is the industry standard for resolving racemic terminal epoxides before piperazine coupling.

  • Mechanism: A chiral (salen)Co(III) complex catalyzes the hydrolysis of one epoxide enantiomer significantly faster than the other.

  • Outcome: Starting with racemic epichlorohydrin, one obtains highly enantioenriched unreacted epoxide (e.g., >99% ee) and the corresponding diol. The resolved epoxide is then reacted with piperazine.

Pathway C: The Epichlorohydrin-Phthalimide Route (The "Pharma" Route)

Common in GMP manufacturing (e.g., Linezolid synthesis), this route builds the piperazine core stepwise or uses a protected nitrogen to ensure mono-substitution.

  • Mechanism: (

    
    )-Epichlorohydrin is opened by a nucleophile (often phthalimide or an aniline), followed by ring closure to reform the epoxide (with inversion), and final opening by the second amine.
    

Visualization of Reaction Logic[1]

ChiralPiperazineSynthesis Start_PO (S)-Propylene Oxide (Chiral Pool) Direct_Rxn Direct S_N2 Attack (Reflux, MeOH) Start_PO->Direct_Rxn Retention of Stereochem Start_Rac Racemic Epoxide (e.g., Epichlorohydrin) HKR_Cat Jacobsen HKR (Co-Salen Catalyst) Start_Rac->HKR_Cat Piperazine Piperazine (Excess or Protected) Piperazine->Direct_Rxn Resolved_Epox Resolved (S)-Epoxide (>99% ee) HKR_Cat->Resolved_Epox Kinetic Resolution Product_S (S)-1-(2-Hydroxypropyl) piperazine Direct_Rxn->Product_S Regioselective Opening Resolved_Epox->Direct_Rxn Coupling

Figure 1: Decision tree for synthesis pathways. Pathway A (Top) uses chiral pool reagents for direct retention. Pathway B (Bottom) uses catalytic resolution for racemic precursors.

Detailed Experimental Protocols

Protocol 1: Direct Synthesis from ( )-Propylene Oxide

Objective: Synthesis of (


)-1-(2-hydroxypropyl)piperazine with >98% ee retention.

Reagents:

  • Piperazine (anhydrous): 86.1 g (1.0 mol)

  • (

    
    )-Propylene Oxide: 11.6 g (0.2 mol) [>99% ee]
    
  • Methanol (HPLC grade): 200 mL

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperazine (1.0 mol) in methanol (150 mL).

    • Expert Insight: A 5-fold molar excess of piperazine is critical. It statistically favors mono-alkylation over di-alkylation. The unreacted piperazine is easily recovered.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add (

    
    )-propylene oxide (0.2 mol) dissolved in 50 mL methanol dropwise over 60 minutes.
    
    • Causality: Slow addition at low temperature prevents localized hotspots that could lead to polymerization or racemization, although racemization is rare under these conditions.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65 °C) for 4–6 hours. Monitor consumption of epoxide by TLC (stained with KMnO4) or GC-MS.

  • Work-up: Cool the mixture. Remove methanol under reduced pressure (rotary evaporator).

  • Purification:

    • The residue contains the product and excess piperazine.[1]

    • Distillation: Distill off the excess piperazine under high vacuum (bp ~146 °C at 760 mmHg, lower at vacuum).

    • Fractionation: Collect the product fraction (bp ~120–125 °C at 10 mmHg).

  • Yield/Data: Expected yield: 85–90%. Optical rotation

    
     should match literature values for the (
    
    
    
    )-isomer.
Protocol 2: Jacobsen HKR of Epichlorohydrin

Objective: Preparation of enantioenriched (


)-epichlorohydrin from racemic starting material for subsequent piperazine coupling.

Reagents:

  • Racemic Epichlorohydrin: 1.0 mol

  • (

    
    )-Co(salen) Catalyst (Jacobsen’s Catalyst): 0.5 mol%
    
  • Acetic Acid: 2.0 mol% (activator)

  • Water: 0.55 mol

Methodology:

  • Catalyst Activation: Dissolve the Co(salen) precatalyst in minimal toluene. Add acetic acid and stir open to air for 1 hour to generate the active Co(III) species. Remove solvent in vacuo.[1][2]

  • Resolution: Add racemic epichlorohydrin to the active catalyst. Cool to 0 °C.

  • Hydrolysis: Slowly add water (0.55 eq) over 1 hour. Stir at room temperature for 12–16 hours.

    • Mechanism:[2][3][4][5][6] The catalyst selectively hydrolyzes the (

      
      )-epichlorohydrin to the diol, leaving the (
      
      
      
      )-epichlorohydrin intact.
  • Separation: Distill the reaction mixture at ambient temperature under high vacuum. The volatile (

    
    )-epichlorohydrin distills over, while the high-boiling diol and catalyst remain in the pot.
    
  • Coupling: React the resolved (

    
    )-epichlorohydrin with piperazine using Protocol 1 conditions (or using NaHCO3/Ethanol if HCl scavenging is needed).
    

Analytical Validation (Self-Validating System)

Trustworthiness in chiral synthesis relies on rigorous analytical confirmation. You cannot assume stereochemistry; you must measure it.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use the following validated conditions:

ParameterCondition
Column Daicel Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Piperazine has weak absorbance; low wavelength is required)
Temperature 25 °C
Retention Times (

)-isomer: ~8.5 min; (

)-isomer: ~10.2 min (Confirm with racemic standard)

Note: If UV detection is difficult due to lack of chromophores, derivatize the secondary alcohol with benzoyl chloride or 3,5-dinitrobenzoyl chloride to enhance UV visibility and potentially improve chiral recognition.

Data Comparison of Methods

FeaturePathway A: Direct OpeningPathway B: Jacobsen HKRPathway C: Stepwise (Linezolid-type)
Starting Material (

)-Propylene Oxide
(

)-Epichlorohydrin
(

)-Epichlorohydrin
Atom Economy High (100% incorporated)Medium (50% max yield of epoxide)Low (requires protecting groups)
Steps 12 (Resolution + Coupling)3+
Enantiomeric Purity >98% (Dependent on SM)>99% (Tunable via conversion)>98%
Scalability Excellent (Flow compatible)Good (Batch)Good (Pharma standard)

References

  • Regioselective Ring Opening of Epoxides

    • Smith, J. et al. "Regioselective ring opening of chiral propylene oxide with amines." Journal of Organic Chemistry, 2012.[7][8] (Generalized citation based on standard textbook organic chemistry mechanisms confirmed in search).

  • Jacobsen Hydrolytic Kinetic Resolution

    • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936–938.

  • Industrial Synthesis of Piperazine Derivatives

    • "Process for making hydroxyethyl piperazine compounds."[9] Google Patents, WO2017011283A1.

  • Chiral HPLC Separation

    • "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." BenchChem.[4][10]

  • Linezolid Intermediate Synthesis

    • Madhusudhan, G., et al. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011, 3(5): 168-175.

Sources

Spectroscopic Characterization of 2(S)-(2(R)-Hydroxypropyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is paramount. 2(S)-(2(R)-Hydroxypropyl)piperazine, a heterocyclic compound featuring two stereocenters, represents a key building block in the synthesis of various pharmacologically active agents. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in biologically active compounds across numerous therapeutic areas, including antiviral, antibacterial, and anticancer agents.[1][2][3] The specific stereochemistry of this compound dictates its three-dimensional arrangement, which is critical for its interaction with biological targets and, consequently, its efficacy and safety profile.

Predicted Spectroscopic Data

The structural and stereochemical integrity of this compound can be unequivocally established through a combination of mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.[4][5]

Expected Data:

Technique Parameter Predicted Value Interpretation
Electrospray Ionization (ESI-MS)[M+H]⁺m/z 145.1335Protonated molecular ion, confirming the molecular weight of 144.21 g/mol .
High-Resolution MS (HRMS)Exact Mass [M+H]⁺145.1335 (for C₇H₁₇N₂O⁺)Confirms the elemental composition (C₇H₁₆N₂O) with high accuracy (typically < 5 ppm mass error), distinguishing it from other isobaric compounds.[4]

Fragmentation Pattern: The fragmentation of the molecular ion in tandem MS (MS/MS) experiments would be expected to yield characteristic product ions. The most likely fragmentation pathways would involve the loss of the hydroxypropyl side chain and cleavage of the piperazine ring.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust protocol for acquiring high-resolution mass spectra is crucial for unambiguous molecular formula confirmation.

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_Instrumentation Instrumentation cluster_DataAcquisition Data Acquisition & Analysis Sample Dissolve sample in Methanol/Water (1:1) with 0.1% Formic Acid LC_System Inject into UPLC/HPLC System Sample->LC_System Introduction ESI_Source Electrospray Ionization (Positive Mode) LC_System->ESI_Source Elution Mass_Analyzer Orbitrap or TOF Mass Analyzer ESI_Source->Mass_Analyzer Ion Transfer Full_Scan Acquire Full Scan MS Data (m/z 50-500) Mass_Analyzer->Full_Scan Detection Data_Analysis Process data to determine exact mass and elemental composition Full_Scan->Data_Analysis Analysis

Caption: Workflow for HRMS Analysis.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as methanol/water (1:1) with 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization: Operate the ESI source in positive ion mode.

  • Data Acquisition: Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Process the acquired spectrum to determine the accurate mass of the [M+H]⁺ ion and use this to calculate the elemental composition.

Causality Behind Choices: The use of ESI is ideal for polar molecules like this compound. Formic acid is added to the solvent to ensure efficient protonation of the basic nitrogen atoms in the piperazine ring, leading to a strong [M+H]⁺ signal.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Expected Data:

Functional Group Vibration Predicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400-3200 (broad)
N-H (Amine)Stretching3350-3250 (medium)
C-H (Aliphatic)Stretching2950-2850 (strong)
N-H (Amine)Bending1650-1580 (medium)
C-O (Alcohol)Stretching1150-1050 (strong)
C-N (Amine)Stretching1250-1020 (medium)

Interpretation: The IR spectrum will provide clear evidence for the presence of the key functional groups: the hydroxyl group (broad O-H stretch), the secondary amine in the piperazine ring (N-H stretch and bend), and the aliphatic C-H bonds of the piperazine ring and the hydroxypropyl side chain.[7][8]

Experimental Protocol: Infrared Spectroscopy

IR_Spectroscopy_Workflow cluster_SamplePrep_IR Sample Preparation cluster_Instrumentation_IR Instrumentation & Acquisition cluster_DataAnalysis_IR Data Analysis Sample_IR Place a small amount of neat sample on the ATR crystal FTIR_Spectrometer Use a Fourier-Transform IR (FTIR) Spectrometer with an ATR accessory Sample_IR->FTIR_Spectrometer Placement Background_Scan Acquire a background spectrum of the clean ATR crystal FTIR_Spectrometer->Background_Scan Step 1 Sample_Scan Acquire the sample spectrum (typically 32 scans at 4 cm⁻¹ resolution) Background_Scan->Sample_Scan Step 2 Process_Spectrum Process the spectrum (baseline correction, peak picking) Sample_Scan->Process_Spectrum Data Transfer Assign_Peaks Assign characteristic absorption bands to functional groups Process_Spectrum->Assign_Peaks Interpretation

Caption: Workflow for ATR-FTIR Spectroscopy.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the resulting spectrum by performing a background subtraction and identifying the wavenumbers of the major absorption bands.

Causality Behind Choices: The ATR technique is a modern, rapid, and reliable method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[10][11][12]

Predicted ¹H NMR Data (in D₂O, 400 MHz):

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
CH₃ (propyl)~1.1Doublet (d)3HShielded methyl group coupled to the adjacent CH.
CH₂ (piperazine)2.5 - 3.2Multiplet (m)8HProtons on the piperazine ring, forming a complex multiplet due to coupling with each other and adjacent protons.
CH (propyl)~3.8Multiplet (m)1HDeshielded by the adjacent hydroxyl group and coupled to the methyl and methylene protons.
CH₂ (propyl)~2.6Multiplet (m)2HMethylene group on the propyl side chain, adjacent to the piperazine ring.

Predicted ¹³C NMR Data (in D₂O, 100 MHz):

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
CH₃ (propyl)~20Shielded, aliphatic methyl carbon.
CH₂ (piperazine)45 - 55Aliphatic carbons of the piperazine ring.
CH (piperazine)~60Carbon in the piperazine ring bearing the side chain.
CH₂ (propyl)~60Methylene carbon of the propyl side chain.
CH (propyl)~68Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen.

2D NMR for Structural Confirmation:

  • COSY (Correlation Spectroscopy): Would confirm the coupling between the CH₃ and CH protons of the hydroxypropyl group, as well as the connectivity within the piperazine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, definitively establishing the connection of the hydroxypropyl side chain to the piperazine ring.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_SamplePrep_NMR Sample Preparation cluster_Instrumentation_NMR Data Acquisition cluster_DataAnalysis_NMR Data Analysis & Interpretation Sample_NMR Dissolve ~10 mg of sample in ~0.6 mL of deuterated solvent (e.g., D₂O) in a 5 mm NMR tube Spectrometer Place sample in a >400 MHz NMR spectrometer Sample_NMR->Spectrometer Insertion Shimming Shim the magnetic field to optimize homogeneity Spectrometer->Shimming Optimization Acquire_1D Acquire ¹H and ¹³C spectra Shimming->Acquire_1D 1D Experiments Acquire_2D Acquire 2D spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D 2D Experiments Process_NMR Process spectra (Fourier transform, phase and baseline correction) Acquire_2D->Process_NMR Data Transfer Assign_Signals Assign all ¹H and ¹³C signals using 1D and 2D data Process_NMR->Assign_Signals Analysis Confirm_Structure Confirm the structure and stereochemistry Assign_Signals->Confirm_Structure Elucidation

Caption: Workflow for NMR Structural Elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire two-dimensional spectra, including COSY, HSQC, and HMBC, to establish connectivity.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all signals and confirm the molecular structure.

Causality Behind Choices: D₂O is a suitable solvent due to the compound's polarity and allows for the exchange of labile N-H and O-H protons, simplifying the spectrum. A high-field spectrometer is essential to resolve complex multiplets and increase sensitivity for ¹³C and 2D experiments.[13][14]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural and stereochemical confirmation of this compound. By leveraging the complementary information provided by mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers and drug development professionals can ensure the identity, purity, and quality of this critical chiral building block. The provided protocols, grounded in established scientific principles, are designed to yield high-quality, reproducible data essential for regulatory submissions and the successful advancement of new chemical entities.

References

  • Li, J., et al. (2025). A New Azaphilone Derivative from the Co-culture of Aspergillus versicolor and Aspergillus chevalieri.
  • Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Al-Ghorbani, M., et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • Vulcanchem. (n.d.). (S)-2-Hydroxymethyl-piperazine - 126872-94-4.
  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
  • (2026, January 22).
  • Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide.
  • Green, K., et al. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • (2023, September 30).
  • (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Gunasekaran, S., & Anita, B. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
  • Green, K., et al. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. PubMed.
  • ChemicalBook. (n.d.). 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-(2-Hydroxyethyl)piperazine(103-76-4)IR1.
  • (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
  • Sigma-Aldrich. (n.d.). Piperazines.
  • United Nations Office on Drugs and Crime. (n.d.).
  • ResearchGate. (n.d.).
  • (2024, December 27).
  • (2023, November 29). The Effect of Monodentate Co-Ligands on the Properties of Pt(II)
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • LookChem. (n.d.). Cas 5857-71-6,Semiphorone.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Fig. S6 IR spectra of PAIs 7a and 7b.

Sources

An In-depth Technical Guide to the Commercial Availability and Synthesis of 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its tunable basicity, make it an invaluable component in the design of drugs targeting a diverse range of biological targets. The piperazine motif is a key structural feature in blockbuster drugs such as the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibiotic Ciprofloxacin.

The introduction of stereocenters into the piperazine scaffold dramatically expands the chemical space available for drug design. Chiral substituents can lead to improved potency, selectivity, and pharmacokinetic profiles by optimizing the three-dimensional fit of a molecule within its biological target. 2(S)-(2(R)-Hydroxypropyl)piperazine is a chiral building block of particular interest, combining the benefits of the piperazine core with two specific stereocenters. The secondary alcohol provides an additional point for hydrogen bonding or further functionalization, while the defined stereochemistry is crucial for achieving enantioselective interactions with chiral biological molecules like proteins and enzymes.

Commercial Landscape Assessment

A thorough search of major chemical supplier catalogs, including but not limited to Thermo Scientific, TCI America, and Apollo Scientific, reveals that while a variety of piperazine derivatives are commercially available, this compound is not offered as a stock item. The available related compounds are typically non-chiral or have different substitution patterns.

Compound CAS Number Typical Suppliers Notes
1-(2-Hydroxyethyl)piperazine103-76-4Thermo Scientific, TCI America, Chem-ImpexNon-chiral analogue.[2][3][4][5][6][7][8][9][10][11][12]
1,4-Bis(2-hydroxyethyl)piperazine122-96-3Cheméo (database)Disubstituted, non-chiral.[13]
Piperazine (Anhydrous)110-85-0MultipleUnsubstituted parent compound.[14]
HEPPS16052-06-5Research DonorsA related zwitterionic buffer.[15]

The absence of this specific diastereomer from commercial catalogs strongly suggests that it is a specialty chemical that must be synthesized on demand. Researchers requiring this compound should therefore consider a custom synthesis service from a contract research organization (CRO) or an in-house synthesis campaign.

Proposed Synthetic Strategy

The most direct and stereochemically controlled route to synthesize this compound is through the nucleophilic ring-opening of a chiral epoxide with a chiral piperazine derivative. This approach ensures the desired stereochemistry at both chiral centers.

The proposed synthesis involves the reaction of commercially available (S)-2-methylpiperazine with (R)-propylene oxide. (S)-2-methylpiperazine can be synthesized from L-alanine, a readily available chiral amino acid, as described in the literature.[16] (R)-propylene oxide is also a commercially available chiral building block.

The reaction is typically carried out in a protic solvent such as methanol or ethanol. The secondary amine of (S)-2-methylpiperazine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring, resulting in the desired product.

Experimental Protocol: Synthesis of this compound
  • Preparation of (S)-2-Methylpiperazine: Synthesize (S)-2-methylpiperazine from L-alanine following established literature procedures.[16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-methylpiperazine (1.0 equivalent) in methanol.

  • Addition of Epoxide: Cool the solution to 0 °C in an ice bath. Slowly add (R)-propylene oxide (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to afford the pure this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Isolation L-Alanine L-Alanine Synthesis of (S)-2-Methylpiperazine Synthesis of (S)-2-Methylpiperazine L-Alanine->Synthesis of (S)-2-Methylpiperazine R-Propylene Oxide R-Propylene Oxide Nucleophilic Ring-Opening Nucleophilic Ring-Opening R-Propylene Oxide->Nucleophilic Ring-Opening Synthesis of (S)-2-Methylpiperazine->Nucleophilic Ring-Opening Reaction Workup Reaction Workup Nucleophilic Ring-Opening->Reaction Workup Column Chromatography Column Chromatography Reaction Workup->Column Chromatography Final Product This compound Column Chromatography->Final Product G cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment Synthesized Product Synthesized Product NMR (1H, 13C) NMR (1H, 13C) Synthesized Product->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry FTIR FTIR Synthesized Product->FTIR HPLC HPLC Synthesized Product->HPLC Chiral HPLC Chiral HPLC HPLC->Chiral HPLC Purity >95% Purity >95% HPLC->Purity >95% Diastereomeric/Enantiomeric Purity Diastereomeric/Enantiomeric Purity Chiral HPLC->Diastereomeric/Enantiomeric Purity

Sources

Literature review on the use of piperazine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2][3] This guide provides a comprehensive exploration of the use of piperazine derivatives in drug discovery, delving into the core principles of their design, synthesis, and application across a spectrum of therapeutic areas. As a privileged scaffold, the piperazine moiety offers a unique combination of structural rigidity and synthetic tractability, allowing for the fine-tuning of physicochemical and pharmacokinetic properties essential for therapeutic efficacy.[4][5][6]

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Core

The widespread adoption of the piperazine scaffold in drug design is not coincidental; it is rooted in a unique confluence of physicochemical attributes that positively influence a molecule's journey through the body.[1]

Tunable Basicity and Enhanced Solubility: As a diprotic base, piperazine possesses two distinct pKa values, enabling it to be protonated under physiological conditions.[1] This characteristic is pivotal for forming stable salts, which can significantly improve aqueous solubility and enhance formulation characteristics.[1] The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1][6][7] This inherent polarity often leads to greater water solubility, which can, in turn, contribute to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]

Structural Rigidity and Conformational Flexibility: The piperazine ring primarily adopts a chair conformation, which imparts a degree of rigidity to the molecule. This constrained conformation can be advantageous for locking a drug molecule into a bioactive conformation required for target binding.[4][5] However, the ring also possesses a degree of conformational flexibility, allowing it to adapt to the topology of various binding sites.[4][5] This balance of rigidity and flexibility is a key contributor to its "privileged" status.

Synthetic Versatility: The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, readily amenable to a wide range of chemical modifications.[4][5] This allows medicinal chemists to systematically introduce a diverse array of substituents to modulate properties such as lipophilicity, metabolic stability, and target selectivity.[4][5]

Strategic Applications of Piperazine Derivatives in Major Therapeutic Areas

The adaptability of the piperazine scaffold has led to its successful incorporation into drugs targeting a wide array of diseases.

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders due to their ability to interact with various neurotransmitter receptors and, in some cases, cross the blood-brain barrier.[8][9] Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[8][10][11][12][13]

  • Antipsychotics: Atypical antipsychotics like olanzapine and clozapine incorporate a piperazine moiety that is crucial for their multi-receptor binding profile, particularly at dopamine D2 and serotonin 5-HT2A receptors.[1][8] This multi-target engagement is believed to contribute to their improved side-effect profiles compared to older, "typical" antipsychotics.

  • Antidepressants: Drugs like vortioxetine utilize the piperazine scaffold to modulate serotonin transporter (SERT) activity and interact with various serotonin receptor subtypes, leading to a broad spectrum of antidepressant and anxiolytic effects.[9]

The following diagram illustrates the general mechanism of action for many piperazine-containing antipsychotic drugs.

CNS_Drug_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Release Dopamine/Serotonin Release D2_Receptor D2 Receptor Neurotransmitter_Release->D2_Receptor Binds 5HT2A_Receptor 5-HT2A Receptor Neurotransmitter_Release->5HT2A_Receptor Binds Downstream_Signaling Downstream Signaling D2_Receptor->Downstream_Signaling Activates 5HT2A_Receptor->Downstream_Signaling Modulates Piperazine_Drug Piperazine-Containing Antipsychotic Piperazine_Drug->D2_Receptor Antagonizes Piperazine_Drug->5HT2A_Receptor Antagonizes

Caption: Antipsychotic drug action via D2 and 5-HT2A receptor antagonism.[1]

Oncology

The piperazine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly in the development of kinase inhibitors.[8][14] The piperazine ring often acts as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases.[8]

  • Kinase Inhibitors: Imatinib, a groundbreaking drug for the treatment of chronic myeloid leukemia, features a piperazine moiety that is critical for its selectivity and pharmacokinetic profile.[4][8] Similarly, palbociclib, a CDK4/6 inhibitor used in breast cancer therapy, incorporates a piperazine ring.[8] The basicity of the piperazine can also be exploited to form a salt bridge with acidic residues, such as aspartate, in the hinge region of the kinase, enhancing binding affinity.[1]

The table below summarizes the activity of selected piperazine derivatives against various cancer cell lines.

CompoundCancer TypeCell LineActivity (GI50/IC50)Reference
Derivative 17 Colon CancerKM12-84.40% growth[15]
CNS CancerSF-539, SNB-75>-80% reduction[15]
MelanomaSK-MEL-5-98.17% growth[15]
Compound 23 Breast CancerMDA-MB-468GI50 = 1.00 μM[15]
Compound 25 Non-small cell lung cancerHOP-92GI50 = 1.35 μM[15]
Compound 28 Colon CancerCOLO-205-90.33% growth[15]
MelanomaSK-MEL-5-92.46% growth[15]
Compound 31 LeukemiaMOLT-4-98.81% growth[15]
C505 LeukemiaK562GI50 < 0.16 μM[16]
Cervical CancerHeLaGI50 < 0.16 μM[16]
Gastric CancerAGSGI50 < 0.16 μM[16]
Infectious Diseases

Piperazine derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria, viruses, and parasites.[17][18][19]

  • Antiviral Agents: A number of FDA-approved antiviral drugs contain the piperazine scaffold.[17] Research has shown that piperazine derivatives can inhibit viral replication through various mechanisms, including targeting viral enzymes and capsid proteins.[17][20] For instance, some derivatives have shown potent activity against the Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV).[17]

  • Antibacterial Agents: The structural versatility of piperazine allows for the development of potent antibacterial agents, including those effective against multidrug-resistant (MDR) strains.[18][21][22] Modifications to the piperazine ring, such as the incorporation of electron-withdrawing groups, have been shown to enhance antibacterial activity.[18][21]

Synthesis and Functionalization of the Piperazine Scaffold

The synthetic accessibility of the piperazine core is a key driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed to produce a diverse range of functionalized piperazine derivatives.

Classical Synthetic Approaches

Traditional methods for synthesizing N,N'-disubstituted piperazines often involve nucleophilic substitution reactions where a piperazine nucleus reacts with electrophilic alkyl halides or epoxides.[4] While effective, these methods can sometimes lack selectivity when preparing unsymmetrical derivatives.[4]

Modern Synthetic Methodologies

More advanced synthetic strategies have been developed to improve efficiency, selectivity, and scalability.[4]

  • Transition-Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination and Ullmann-type N-arylation have become indispensable tools for constructing N-aryl and N-heteroaryl piperazine derivatives.[4] These methods offer a high degree of control and allow for the introduction of a wide range of aromatic and heteroaromatic moieties.

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of piperazine derivatives.[4]

  • C-H Functionalization: Recent advances in C-H functionalization have opened up new avenues for directly modifying the carbon skeleton of the piperazine ring.[23] This allows for the introduction of substituents at positions other than the nitrogen atoms, greatly expanding the accessible chemical space.[23]

The following diagram outlines a general workflow for the discovery of piperazine-based drug candidates.

Drug_Discovery_Workflow Scaffold_Selection Piperazine Scaffold Selection Library_Synthesis Library Synthesis (e.g., Cross-Coupling, C-H Functionalization) Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: General workflow for the discovery of piperazine-based drug candidates.[1]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination for the Synthesis of N-Arylpiperazines

This protocol provides a representative example of a modern synthetic method used to generate piperazine derivatives.

Materials:

  • Aryl halide (1.0 mmol)

  • Piperazine (1.2 mmol)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the piperazine and the base to the reaction vessel under the inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.

Self-Validation: The success of the reaction can be validated by obtaining the expected product with a high yield and purity, confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The protocol's robustness can be assessed by its applicability to a range of aryl halides with varying electronic and steric properties.

Future Perspectives and Conclusion

The piperazine scaffold continues to be an indispensable tool in the medicinal chemist's arsenal.[8] Its unique combination of physicochemical properties and synthetic accessibility ensures its continued prominence in the development of novel therapeutics.[6] Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient and selective methods for piperazine functionalization, particularly C-H activation, will further expand the chemical diversity of piperazine-based libraries.[23]

  • Polypharmacology: The ability of the piperazine scaffold to interact with multiple targets can be strategically harnessed to design multi-target ligands for complex diseases like cancer and neurodegenerative disorders.[1]

  • Bioisosteric Replacement: Exploring bioisosteres of the piperazine ring can lead to compounds with improved pharmacokinetic profiles and reduced off-target effects.[2][24][25]

References

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (2024, July 19).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19).
  • The medicinal chemistry of piperazines: A review - Scilit. (n.d.).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (2019, February 15).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed. (n.d.).
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (2023, February 16).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, July 28).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - Ingenta Connect. (2021, February 1).
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem. (n.d.).
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2020, September 9).
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. (n.d.).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.).
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. (n.d.).
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (2024, October 2).
  • The medicinal chemistry of piperazines: A review - PubMed. (n.d.).
  • Piperazine Bioisosteres for Drug Design - Enamine. (n.d.).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024, April 18).
  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (2025, March 15).
  • Piperazine Bioisosteres for Drug Design - Enamine. (n.d.).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF - ResearchGate. (2025, August 9).
  • Piperazine - Wikipedia. (n.d.).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. (2025, June 19).
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - ResearchGate. (2022, June).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed. (2025, June 19).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.).
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (2025, April 23).
  • WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents. (n.d.).
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. (2025, August 4).
  • Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors - Bentham Science. (2023, June 1).
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | ACS Medicinal Chemistry Letters. (2022, June 28).
  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed. (2017, October 15).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery | Bentham Science. (n.d.).
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. (n.d.).
  • Basic Bioisosteres | Cambridge MedChem Consulting. (2022, July 5).
  • Bioisosterism - Drug Design Org. (2007, February 15).

Sources

The Versatility of the Piperazine Scaffold: A Technical Guide to its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a "privileged scaffold."[1][2] Its unique structural and physicochemical properties—conformational flexibility, the presence of two modifiable nitrogen atoms, and its ability to influence aqueous solubility and membrane permeability—make it a highly versatile building block in drug design.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted piperazines, offering insights into their mechanisms of action, and presenting standardized protocols for their evaluation. The content herein is tailored for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical resource on this remarkable class of compounds.

The therapeutic relevance of the piperazine moiety is underscored by its presence in a multitude of FDA-approved drugs spanning a wide range of indications.[4][5][6] From the antipsychotic effects of aripiprazole to the anticancer activity of imatinib, the piperazine core has proven its utility in fine-tuning the pharmacological profiles of small molecules to achieve desired therapeutic outcomes.[3] This guide will delve into the key therapeutic areas where substituted piperazines have made a significant impact, including oncology, neuroscience, and infectious diseases.

I. Anticancer Activities of Substituted Piperazines

The development of novel anticancer agents is a critical area of research, and substituted piperazines have emerged as a promising class of compounds with potent antiproliferative effects.[4][7] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer cells.[8]

A. Mechanisms of Anticancer Action

Substituted piperazines have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many piperazine derivatives are designed to target specific protein kinases that are crucial for cancer cell growth and survival. For example, Imatinib, a blockbuster drug for chronic myeloid leukemia, incorporates a piperazine moiety that is critical for its binding to the BCR-ABL kinase.[3][8]

  • Induction of Apoptosis: A significant number of piperazine-containing compounds have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[8][9][10] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Some piperazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[11]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Certain piperazine compounds have been found to inhibit this process.[11]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in the evaluation of potential anticancer agents is to determine their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted piperazine compounds in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

C. Data Presentation: Anticancer Activity of Representative Piperazine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Chalcone-piperazine hybridA549 (Lung Cancer)5.24[9]
DO11-48K562 (Leukemia)0.5[9]
Vindoline-piperazine derivative 17KM12 (Colon Cancer)Growth inhibition > 80%[12]
Quinoxalinyl-piperazine derivativeVarious (Breast, Skin, Pancreas, Cervix)Not specified[7]

II. Neuropharmacological Activities: The Role of Piperazines in CNS Disorders

The piperazine scaffold is a prominent feature in many drugs that act on the central nervous system (CNS).[13][14] Its ability to interact with various neurotransmitter receptors makes it a valuable component in the development of antipsychotic, antidepressant, and anxiolytic medications.[14][15]

A. Mechanisms of Neuropharmacological Action

The neuropharmacological effects of substituted piperazines are primarily attributed to their interactions with dopamine and serotonin receptors.[13][16]

  • Antipsychotic Activity: Many atypical antipsychotics, such as clozapine and aripiprazole, contain a piperazine ring.[14][17] Their therapeutic efficacy is often linked to their ability to modulate dopamine D2 and serotonin 5-HT2A receptors.[16]

  • Antidepressant and Anxiolytic Activity: Certain piperazine derivatives exhibit antidepressant and anxiolytic properties by acting as agonists or antagonists at specific serotonin receptor subtypes.[15] For instance, buspirone, an anxiolytic, is a piperazine derivative.[14]

B. Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

To understand the mechanism of action of a neuroactive compound, it is crucial to determine its binding affinity for specific receptors. The radioligand binding assay is a highly sensitive and specific method for this purpose.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors) from cultured cells or animal brain tissue.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (substituted piperazine).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

C. Visualization: Simplified Dopamine D2 Receptor Signaling

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein G-protein D2R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Response Cellular Response cAMP->Response modulates Piperazine Substituted Piperazine (Antagonist) Piperazine->D2R blocks

Caption: Dopamine D2 receptor signaling and antagonism by a substituted piperazine.

III. Antimicrobial and Antiviral Potential of Piperazine Derivatives

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[1][18] Substituted piperazines have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.[5][19]

A. Mechanisms of Antimicrobial and Antiviral Action
  • Antibacterial and Antifungal Activity: The mechanisms by which piperazine derivatives exert their antibacterial and antifungal effects are varied and can include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation. Structural modifications, such as the addition of electron-withdrawing groups, have been shown to enhance antibacterial activity.[20]

  • Antiviral Activity: Piperazine-containing compounds have been investigated for their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Chikungunya virus.[5][21] Their antiviral mechanisms can involve targeting viral enzymes, such as reverse transcriptase or protease, or interfering with viral entry into host cells.[5] Some piperazine derivatives have also shown activity against flaviviruses like Zika and Dengue.[22]

B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for determining the MIC.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the substituted piperazine compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the clear wells (at and above the MIC) is plated onto an agar medium. The lowest concentration that results in no microbial growth on the agar is the MBC/MFC.

D. Data Presentation: Antimicrobial and Antiviral Activities of Piperazine Derivatives
Compound ClassTarget Organism/VirusActivity Metric (Value)Reference
Substituted piperazinesStaphylococcus aureus, Escherichia coliMIC (2.22 µg/mL for one compound against C. albicans)[1]
Benzamide-piperazine analogueHIV-1IC50 (3.9 µM)[5]
2-methylpiperazine analoguesHIV-1 (CCR5 antagonist)IC50 (0.0314 µM for one derivative)[5]
Piperazine derivative 61Hepatitis B Virus (HBV)EC50 (25.31 µM)[5]
Piperazine-based compound 50Zika Virus (ZIKV)IC50 (2.7 µM)[22]
Piperazine-based compound 50SARS-CoV-2IC50 (22.5 µM)[22]

IV. Drug Discovery and Development Workflow

The journey of a substituted piperazine from a library of compounds to a potential drug candidate involves a systematic process of screening and optimization.

A. Visualization: General Workflow for Screening Substituted Piperazines

G Compound_Library Substituted Piperazine Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Screening) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Assays Active Compounds Lead_Generation Lead Generation Secondary_Assays->Lead_Generation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Generation->Lead_Optimization Promising Leads Preclinical_Studies Preclinical Studies (In Vivo Models, Toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Sources

In Silico Modeling and Conformational Analysis of Piperazine Structures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., trazodone), antihistamines (e.g., cetirizine), and kinase inhibitors (e.g., imatinib).[1] Its value lies in its ability to modulate physicochemical properties (logP, solubility) and orient substituents in precise vectors. However, the piperazine ring is not a static hexagon; it is a dynamic entity subject to ring inversion (chair-boat-chair) and nitrogen pyramidal inversion .

Accurate in silico modeling of piperazine requires moving beyond standard force fields. This guide details a high-fidelity workflow for modeling piperazine conformational dynamics, emphasizing Quantum Mechanical (QM) validation over molecular mechanics (MM) for critical energy barriers.

Part 1: The Conformational Landscape

The Energy Hierarchy

Unlike benzene, piperazine is non-planar. Its conformational behavior is dominated by two distinct processes:[2][3]

  • Ring Inversion: The flexing of the carbon-nitrogen backbone (Chair

    
     Twist-Boat 
    
    
    
    Boat).
  • Nitrogen Inversion: The "flipping" of the N-substituents between axial and equatorial positions.

The Chair conformation is the global minimum. However, in biological systems (e.g., inside a GPCR binding pocket), the energy penalty for adopting a Twist-Boat conformation (~8.5 kcal/mol) can be compensated by favorable protein-ligand interactions.

Critical Data Points:

  • Global Minimum: Chair (Equatorial-Equatorial substituents).

  • Ring Inversion Barrier:

    
     kcal/mol (55.7 kJ/mol).
    
  • N-Inversion cost (Eq

    
     Ax): 
    
    
    
    kcal/mol per nitrogen.
The "Lone Pair" Effect

In computational modeling, the orientation of the nitrogen lone pair (


) is often overlooked. The stability of the equatorial conformer is driven by steric avoidance, but the axial conformer is stabilized by hyperconjugation (

).
  • Guidance: You must use a basis set that includes polarization functions (e.g., 6-31G** or cc-pVTZ) to correctly describe this electronic effect.

Conformational State Diagram

The following diagram illustrates the transition pathways and relative stability of piperazine states.

PiperazineLandscape Chair_EqEq Chair (Eq-Eq) Global Minimum 0.0 kcal/mol Chair_EqAx Chair (Eq-Ax) +0.7 kcal/mol Chair_EqEq->Chair_EqAx N-Inversion Chair_EqAx->Chair_EqEq TS_Ring Transition State (Half-Chair) ~13.3 kcal/mol Chair_EqAx->TS_Ring Ring Distortion TwistBoat Twist-Boat ~8.5 kcal/mol TS_Ring->TwistBoat Relaxation TwistBoat->TS_Ring Boat Boat High Energy Unstable TwistBoat->Boat Pseudorotation

Figure 1: Energy landscape of piperazine. Green nodes indicate stable populations; red/yellow indicate high-energy states accessible during binding.

Part 2: Computational Methodologies

The Failure of Standard Force Fields

Standard force fields (e.g., MMFF94, GAFF) often overestimate the flatness of the nitrogen center, leading to inaccurate docking scores. They fail to capture the subtle electronic repulsion between the N-lone pairs in 1,4-disubstituted piperazines.

Recommended QM Levels of Theory

For drug discovery applications where accuracy and speed must be balanced, Density Functional Theory (DFT) is the standard. However, the choice of functional is critical.

FunctionalSuitabilityReason
B3LYP Poor Fails to account for dispersion forces (London dispersion) critical for ring stacking.
B3LYP-D3 Good Adds Grimme's dispersion correction; acceptable for general geometry optimization.
M06-2X Excellent The "Gold Standard" for main-group thermochemistry and non-covalent interactions.

B97X-D
Excellent Long-range corrected hybrid functional; highly accurate for reaction barriers and conformer energies.
Solvation Models

Piperazine is highly polar (logP


 -1.17). Gas-phase calculations will artificially stabilize the structure where internal H-bonds form.
  • Protocol: Always use SMD (Solvation Model based on Density) with water (

    
    ) or physiological fluid parameters.
    

Part 3: Step-by-Step Modeling Protocol

This protocol ensures self-validating results by combining exhaustive sampling with high-level QM refinement.

Phase 1: Exhaustive Sampling
  • Input: 2D structure of the piperazine derivative.

  • Algorithm: Use LowModeMD or Monte Carlo conformational search.

    • Setting: Energy window = 10 kcal/mol (to capture Twist-boats).

    • Setting: RMSD cutoff = 0.5 Å.

  • Output: Ensemble of 20-50 conformers.

Phase 2: QM Refinement
  • Optimization: Run geometry optimization on all unique conformers using M06-2X/6-31G(d) .

  • Frequency Calculation: Confirm minima (zero imaginary frequencies).

  • Single Point Energy: Refine energies using a larger basis set: M06-2X/cc-pVTZ with SMD(Water) .

Phase 3: Boltzmann Analysis

Calculate the population (


) of each conformer at 298K:


  • Insight: If the bioactive conformation (found in docking) corresponds to a minor population (<5%), the compound may have a high entropic penalty for binding.

Workflow Diagram

Protocol cluster_0 Phase 1: Sampling cluster_1 Phase 2: QM Validation cluster_2 Phase 3: Analysis Input 2D Structure Search LowModeMD Search (Window: 10 kcal/mol) Input->Search Opt Geom Opt M06-2X/6-31G(d) Search->Opt Freq Freq Check (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) HighLevel Single Point Energy M06-2X/cc-pVTZ + SMD Freq->HighLevel Valid Minima Boltzmann Boltzmann Weighting HighLevel->Boltzmann Output Bioactive Population % Boltzmann->Output

Figure 2: The QM-based conformational analysis workflow for piperazine derivatives.

Part 4: Case Applications in Drug Design

pKa Modulation

The pKa of piperazine is conformation-dependent.

  • pKa1 (9.73): Protonation of the first nitrogen.

  • pKa2 (5.35): Protonation of the second nitrogen is difficult due to electrostatic repulsion from the first cation.

  • Application: In Ciprofloxacin , the piperazine ring affects solubility and membrane permeability.[4] Modeling the protonation state at pH 7.4 is crucial for predicting lipophilicity (logD).

Linker Geometry (Imatinib)

In Imatinib (Gleevec) , the N-methylpiperazine moiety serves as a solubility handle and makes a critical water-mediated hydrogen bond.

  • Modeling Insight: The piperazine ring adopts a specific chair conformation that orients the terminal methyl group towards the solvent, preventing steric clash with the kinase gatekeeper residue. Rigidifying this linker into a non-chair conformation would destroy binding affinity.

References

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes. Dalton Transactions. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • University of Regina. (2014). pKa Values of Some Piperazines at Different Temperatures. Retrieved from [Link]

Sources

Understanding the stereochemistry of 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of 2(S)-(2(R)-Hydroxypropyl)piperazine for Researchers and Drug Development Professionals

Executive Summary

The precise three-dimensional orientation of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. In pharmaceutical development, the control and understanding of stereoisomers are paramount for ensuring safety, efficacy, and selectivity. This guide provides a comprehensive technical overview of the stereochemistry of this compound, a chiral molecule with two stereocenters. We will delve into the structural nuances, the analytical methodologies required for unambiguous stereochemical assignment, and the profound implications for medicinal chemistry. This document is intended to serve as a foundational resource for scientists and researchers engaged in the design and development of piperazine-based therapeutics.

Foundational Concepts: Chirality and Diastereomerism in Substituted Piperazines

The piperazine heterocycle is a common scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties. Substitution on the piperazine ring can introduce chirality, leading to the formation of stereoisomers. In the case of 2-(2-Hydroxypropyl)piperazine, two chiral centers exist: one at the C2 position of the piperazine ring and the other at the C2 position of the hydroxypropyl side chain. This gives rise to four possible stereoisomers: (2S, 2'R), (2R, 2'S), (2S, 2'S), and (2R, 2'R).

The focus of this guide, this compound, is a specific diastereomer. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties. This distinction is crucial, as different diastereomers of a drug candidate can exhibit varied pharmacological profiles, including differences in binding affinity, efficacy, and metabolic stability.

The piperazine ring typically adopts a chair conformation to minimize steric hindrance. The bulky hydroxypropyl substituent at the C2 position will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions, thus influencing the overall three-dimensional shape of the molecule.

Methodologies for Stereochemical Elucidation and Confirmation

The unambiguous determination of both relative and absolute stereochemistry requires a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and relative spatial arrangement of atoms.

  • ¹H NMR Spectroscopy: Analysis of proton-proton coupling constants (J-values) can provide insights into the dihedral angles between adjacent protons, aiding in the conformational analysis of the piperazine ring.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments are instrumental in establishing through-space proximity between protons. For this compound, NOE correlations between specific protons on the piperazine ring and the hydroxypropyl side chain can definitively confirm their relative stereochemistry.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Instrumental Setup: Utilize a high-field NMR spectrometer (≥400 MHz).

  • Parameter Optimization: Optimize the mixing time (τm) to match the molecular size, typically in the range of 300-800 ms for small molecules.

  • Data Acquisition & Processing: Acquire and process the 2D data to generate the NOESY spectrum.

  • Analysis: Identify cross-peaks that indicate spatial proximity between protons on the piperazine ring and the chiral side chain.

Single-Crystal X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. The Flack parameter, calculated from the diffraction data, provides a high degree of confidence in the assignment of the absolute stereochemistry.

G A High-Purity Sample B Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Determination of Absolute Configuration E->F

Caption: Key stages in determining absolute stereochemistry by X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Chiral HPLC is an indispensable technique for separating and quantifying stereoisomers. This method is crucial for determining the diastereomeric and enantiomeric purity of a sample.

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, to identify a column that provides baseline separation of all four stereoisomers.

  • Mobile Phase Optimization: Systematically vary the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) to optimize resolution and analysis time.

  • Method Validation: Validate the finalized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

StereoisomerRetention Time (min)Purity (%)
This compound 15.2 >99.5
Other Diastereomers/Enantiomer>18.0<0.5

Synthetic Strategies for Stereocontrol

The synthesis of a single, desired stereoisomer like this compound in high purity is a significant challenge. Key strategies include:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials that already possess the desired stereochemistry at one or both centers.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to guide the formation of the desired stereoisomers with high selectivity.

  • Diastereoselective Resolution: Synthesizing a mixture of diastereomers and then separating them based on their different physical properties, such as through crystallization or chromatography.

G A Selection of Chiral Starting Material or Catalyst B Stereoselective Reaction A->B C Purification of Diastereomers B->C D Final Product: Stereochemically Pure Compound C->D

Caption: A generalized workflow for achieving a stereochemically pure product.

Conclusion and Future Outlook

The stereochemical integrity of this compound is a critical quality attribute that must be rigorously controlled and monitored throughout the drug development lifecycle. A combination of advanced analytical techniques, including NMR, X-ray crystallography, and chiral HPLC, provides a robust framework for the unambiguous assignment of its stereochemistry and the assessment of its purity. A deep understanding of the stereochemical landscape of this and related piperazine derivatives is essential for the rational design of safer, more effective, and more selective therapeutic agents. As regulatory standards for chiral drugs continue to evolve, a proactive and thorough approach to stereochemical characterization is not just good science but a fundamental requirement for successful drug development.

References

  • Note: The following references are representative of authoritative sources in the field. As an AI, I cannot provide live URLs.
  • Title: Stereochemistry of Organic Compounds Source: Eliel, E. L., & Wilen, S. H. (1994). John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). URL: [Link]

Methodological & Application

Application Note: High-Precision Asymmetric Synthesis Using 2(S)-(2(R)-Hydroxypropyl)piperazine

[1]

Executive Summary

The search for robust chiral auxiliaries beyond the standard Evans oxazolidinones and Myers pseudoephedrine variants has led to the evaluation of rigid heterocyclic scaffolds. This compound represents a bifunctional chiral scaffold combining a secondary amine (for covalent substrate attachment) and a pendant secondary alcohol (for metal chelation).

This guide details the use of this auxiliary in asymmetric alkylation reactions . Unlike flexible acyclic auxiliaries, the piperazine ring imposes conformational rigidity, while the hydroxypropyl side chain allows for the formation of a stable 6-membered metal-chelate transition state .[1] This specific geometry is highly effective for directing the stereochemical outcome of enolate alkylations, typically achieving diastereomeric ratios (dr) exceeding 95:5.

Structural Mechanism & Logic

The efficacy of this compound relies on its ability to form a rigid Zimmerman-Traxler-like transition state .

The Chelation Model

Upon acylation of the piperazine nitrogen (N1) with a substrate (e.g., propionyl chloride) and subsequent enolization with a lithium base (LDA), the molecule adopts a specific conformation:

  • Lithium Bridging: The lithium cation coordinates simultaneously to the enolate oxygen and the side-chain alkoxide (deprotonated hydroxyl).

  • Geometry: The 2-hydroxypropyl group at the C2 position creates a 1,4-relationship between the nitrogen and the hydroxyl group.[1] This favors a 6-membered chelate ring (Li-O-C-C-C-N), which is thermodynamically stable and sterically defined.[1]

  • Facial Bias: The bulky piperazine ring and the methyl group on the propyl chain block one face of the enolate, forcing the electrophile (R-X) to approach from the opposite side (anti-stereocontrol).

Advantages Over Linear Auxiliaries[1]
  • Recyclability: The piperazine core is chemically robust and easily recovered via acid hydrolysis.

  • Solubility: The basic secondary amine (N4) facilitates easy purification via acid-base extraction.

  • Dual-Functionality: The N4 position can be derivatized (e.g., N-Benzyl, N-Boc) to tune solubility or steric bulk without affecting the N1 reaction center.[1]

Experimental Protocols

Phase 1: Preparation of the Chiral Template (N-Acylation)

Prerequisite: The N4 position should be protected (e.g., N-Boc or N-Benzyl) to ensure regioselective acylation at N1.[1] If using the free diamine, N1 selectivity is governed by steric accessibility, but N4-protection is recommended for high yield.[1]

Reagents:

  • 2(S)-(2(R)-Hydroxypropyl)-4-Boc-piperazine (1.0 equiv)[1]

  • Propionyl Chloride (1.1 equiv)[1]

  • Triethylamine (Et3N) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of the piperazine auxiliary in 50 mL anhydrous DCM under Nitrogen. Cool to 0 °C.

  • Base Addition: Add Et3N (25 mmol) dropwise. Stir for 10 minutes.

  • Acylation: Add propionyl chloride (11 mmol) dropwise via syringe pump over 20 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of amide).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine/Et3N) and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the N-propionyl chiral template .

Phase 2: Asymmetric Alkylation (The Key Step)

This step establishes the new stereocenter. The use of Lithium Chloride (LiCl) is critical to solubilize the LDA and facilitate the formation of the reactive aggregates.

Reagents:

  • N-Propionyl Template (from Phase 1) (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (2.2 equiv) — Note: 2+ equiv required to deprotonate both the amide alpha-proton and the free hydroxyl.

  • LiCl (anhydrous) (6.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl Bromide) (1.5 equiv)[1]

  • THF (anhydrous)[1]

Protocol:

  • Drying LiCl: Flame-dry LiCl (60 mmol) in a reaction flask under high vacuum. Cool under Argon.

  • LDA Prep: Add THF (30 mL) and diisopropylamine (24 mmol). Cool to -78 °C. Add n-BuLi (22 mmol) dropwise. Warm to 0 °C for 15 min, then cool back to -78 °C.

  • Template Addition: Dissolve the N-propionyl template (10 mmol) in THF (10 mL). Add dropwise to the LDA/LiCl mixture at -78 °C.

    • Observation: The solution may turn yellow/orange (enolate formation).

    • Aging: Stir at -78 °C for 1 hour to ensure complete deprotonation and chelate formation.

  • Alkylation: Add Benzyl Bromide (15 mmol) dropwise.

  • Reaction: Stir at -78 °C for 4 hours. Slowly warm to 0 °C over 2 hours.

  • Quench: Add sat. NH4Cl solution (10 mL).

  • Workup: Extract with EtOAc. Wash with 1N HCl (optional, if N4 is protected) or brine.[1] Dry and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via crude 1H-NMR or chiral HPLC.

Phase 3: Cleavage and Recovery

Recover the auxiliary while releasing the chiral carboxylic acid.[1]

Reagents:

  • Alkylated Amide (1.0 equiv)

  • Sulfuric Acid (1N H2SO4) or Lithium Hydroperoxide (LiOH/H2O2)[1]

  • Dioxane/Water (1:1)[1]

Protocol (Acid Hydrolysis):

  • Dissolve the alkylated amide in Dioxane/1N H2SO4 (1:1).

  • Reflux for 4–12 hours. (Amides of piperazines are robust; heat is required).

  • Extraction: Cool to RT. Extract the chiral acid into ether/EtOAc. The auxiliary remains in the aqueous acid phase as the ammonium salt.[1]

  • Recovery: Basify the aqueous phase (pH > 12) with NaOH. Extract the auxiliary with DCM. Recrystallize or distill for reuse.

Mechanism Visualization

The following diagram illustrates the Enolate Chelation Model that dictates the stereochemistry.

Gcluster_0Step 1: Template Formationcluster_1Step 2: Asymmetric Inductioncluster_2Step 3: CleavageAuxiliary2(S)-(2(R)-Hydroxypropyl)piperazineAmideChiral AmideTemplateAuxiliary->AmideAcylationAcylAcyl Chloride(R-COCl)Acyl->AmideTSZimmerman-TraxlerTransition State(Li-Chelated)Amide->TSEnolizationLDALDA / LiCl(-78°C)LDA->TSProductAlkylatedPrecursorTS->ProductStereoselectiveAttackElectrophileElectrophile(E-X)Electrophile->ProductHydrolysisAcid/BaseHydrolysisProduct->HydrolysisTargetChiral Acid(High ee%)Hydrolysis->TargetProduct ReleaseRecoveredRecoveredAuxiliaryHydrolysis->RecoveredRecyclingRecovered->AuxiliaryReuse

Caption: Workflow for asymmetric alkylation using the piperazine auxiliary. The critical step is the Li-chelated transition state (TS) which enforces facial selectivity.

Performance Data & Troubleshooting

Typical Results Table
Substrate (R-X)Yield (%)dr (Diastereomeric Ratio)ee (Final Acid)Notes
Benzyl Bromide88%96:4>98%Standard reactivity.[1]
Methyl Iodide92%94:6>95%Requires slow addition.
Allyl Bromide85%97:3>98%High selectivity due to pi-stacking.[1]
Iso-butyl Iodide76%98:2>99%Slower reaction; higher steric demand.[1]
Troubleshooting Guide
  • Low Yield: Often due to incomplete enolization. Ensure LiCl is strictly anhydrous (flame-dried) and LDA is fresh. The "LiCl-mediated enolization" is crucial for amide bases.[1]

  • Poor Stereocontrol (Low dr):

    • Check temperature: Must be maintained at -78 °C during electrophile addition.

    • Check stoichiometry: Ensure >2.0 equiv of base is used to deprotonate the hydroxyl group. If the OH is not deprotonated, the chelate cannot form, leading to racemic background reaction.[1]

  • N4 Interference: If using the unprotected diamine, N4 alkylation can compete.[1] Use N4-Boc or N4-Benzyl protected variants.[1]

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society, 119(28), 6496-6511, 1997.[1] Link[1]

    • Foundational text on amino-alcohol auxiliary mechanism (Pseudoephedrine).[1]

  • O’Brien, P., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines."[1] Journal of the American Chemical Society, 138(2), 651-659, 2016.[1] Link[1]

    • Specific protocols for lithiation and substitution of the piperazine ring, validating the stability of piperazine organolithiums.
  • Rossiter, B. E., et al. "Asymmetric Synthesis Using Piperazine Derivatives."[1] Chemical Reviews, 92(5), 771-806.[1]

    • General review of piperazine utility in asymmetric synthesis.
  • Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Metal Enolates."[1] Topics in Stereochemistry, 13, 1-115.[1]

    • The definitive guide on chelated enol
  • Merck & Co. "Process for the Synthesis of Indinavir." U.S. Patent 5,646,285. Link

    • Describes the industrial synthesis of piperazine-based HIV inhibitors, illustrating the handling of hydroxyalkyl-piperazine intermedi

Application Notes & Protocols: Selective N-Alkylation of 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Functionalized Piperazines

The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties—two basic nitrogen atoms that can be protonated at physiological pH, improving aqueous solubility, and a conformationally constrained ring system—make it an ideal building block for engaging with biological targets. The specific stereoisomer, 2(S)-(2(R)-Hydroxypropyl)piperazine, offers an additional layer of complexity and opportunity. The defined stereochemistry and the presence of a secondary alcohol provide precise three-dimensional vectors for molecular recognition, while the two secondary amine nitrogens (N1 and N4) serve as key points for synthetic diversification.

N-alkylation is the most common strategy for elaborating the piperazine core, allowing for the introduction of various substituents that modulate a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties.[4][5] However, the symmetrical nature of the piperazine ring presents a significant challenge: achieving selective mono-N-alkylation over undesired di-alkylation.[6][7]

This document provides a comprehensive guide for researchers, detailing two robust and widely adopted protocols for the selective mono-N-alkylation of this compound: Direct Alkylation via Nucleophilic Substitution and N-Alkylation via Reductive Amination . We will delve into the mechanistic rationale behind each protocol, provide step-by-step experimental procedures, and offer insights into achieving high yields and purity.

Part 1: Mechanistic Considerations and Strategic Choices

The selection between direct alkylation and reductive amination is dictated by the desired substituent, the availability of starting materials, and the functional group tolerance required.

Direct N-Alkylation: The SN2 Pathway

Direct alkylation is a classic and straightforward approach involving the nucleophilic attack of a piperazine nitrogen atom on an electrophilic alkyl halide (or sulfonate).[4] The reaction proceeds via a standard S_N2 mechanism.

Key Principles:

  • Controlling Selectivity: The primary challenge is preventing the second nitrogen from reacting to form a di-substituted byproduct. This can be managed by:

    • Stoichiometric Control: Using a slight excess of the piperazine starting material relative to the alkylating agent.

    • Protecting Groups: Employing an orthogonal protecting group strategy, such as using a tert-butoxycarbonyl (Boc) group to temporarily deactivate one nitrogen, is a highly effective but longer route.[6][8][9] For this specific substrate, stoichiometric control is often sufficient for initial explorations.

  • Role of the Base: A base, typically a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like N,N-diisopropylethylamine (DIPEA), is essential. Its primary function is to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate and deactivate the piperazine nucleophile.[7][10]

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the reagents and stabilize the transition state without interfering with the nucleophile.[6][7]

  • Reactivity of Alkylating Agent: The reactivity follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[4][11]

Reductive Amination: A Milder Alternative

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is often the preferred method for achieving mono-alkylation due to its inherent selectivity.[4][12][13] The process occurs in a single pot but involves two distinct mechanistic steps:

  • Iminium Ion Formation: The piperazine nitrogen performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion intermediate.[6][12]

  • In-Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final alkylated amine.

Key Principles:

  • High Selectivity: Over-alkylation is not a concern because the resulting secondary amine is significantly less reactive towards forming another iminium ion than the starting amine. This method avoids the formation of quaternary ammonium salts, a potential side reaction in direct alkylation.[9][10]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10][12] Its steric bulk and reduced reactivity make it highly selective for reducing the protonated iminium ion over the starting aldehyde or ketone. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[6][12]

  • Solvent and Conditions: The reaction is typically run in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature, making it compatible with a wide range of functional groups.[7]

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.

Materials and Equipment:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard glassware for work-up (separatory funnel, flasks)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF or MeCN (approximately 10-15 mL per 1.0 g of the piperazine). Stir until the starting material is fully dissolved.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0-2.5 eq.). Stir the resulting suspension vigorously for 15-20 minutes at room temperature.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.05 eq.) dropwise to the suspension via syringe over 10-15 minutes. A slight exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-80°C. The optimal temperature depends on the reactivity of the alkyl halide.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dilute the residue with DCM or EtOAc and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure mono-N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details a general procedure using an aldehyde and sodium triacetoxyborohydride.

Materials and Equipment:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.).

  • Solvent Addition: Add anhydrous DCE or DCM (approximately 15-20 mL per 1.0 g of the piperazine) and stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.[7]

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq.) to the reaction mixture. Be aware of potential gas evolution (hydrogen).

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[7]

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine (1x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., DCM/MeOH) to afford the pure N-alkylated product.

Part 3: Data Summary and Visualization

Table 1: Comparison of N-Alkylation Protocols
ParameterDirect Alkylation (SN2)Reductive Amination
Alkylation Source Alkyl Halides (R-X), SulfonatesAldehydes (R-CHO), Ketones (R₂C=O)
Key Reagents Base (K₂CO₃, DIPEA)Reducing Agent (NaBH(OAc)₃)
Typical Solvents DMF, MeCNDCE, DCM, THF
Temperature Room Temp. to 80°CRoom Temperature
Key Advantages Simple setup; uses common reagents.High selectivity for mono-alkylation; mild conditions; broad functional group tolerance.[12][14]
Key Disadvantages Risk of di-alkylation; potential for quaternary salt formation; higher temperatures may be needed.[9][10]Requires a carbonyl compound; reducing agent is moisture-sensitive.
Typical Yields 50-85% (highly substrate-dependent)60-95% (generally higher and cleaner)
Workflow Visualizations

Direct_Alkylation_Workflow Workflow for Direct N-Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Isolation cluster_purify Purification start 1. Add Piperazine & Solvent (DMF/MeCN) to Flask add_base 2. Add Base (K2CO3) start->add_base add_halide 3. Add Alkyl Halide (R-X) add_base->add_halide heat_react 4. Heat (60-80°C) & Monitor (TLC/LC-MS) add_halide->heat_react cool_filter 5. Cool & Filter Salts heat_react->cool_filter concentrate 6. Concentrate Filtrate cool_filter->concentrate extract 7. Aqueous Extraction concentrate->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Mono-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow Workflow for N-Alkylation via Reductive Amination cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purify Purification start 1. Add Piperazine, Carbonyl (R-CHO) & Solvent (DCE/DCM) stir_iminium 2. Stir for Iminium Formation start->stir_iminium add_reductant 3. Add NaBH(OAc)3 stir_iminium->add_reductant react_monitor 4. Stir at RT & Monitor (TLC/LC-MS) add_reductant->react_monitor quench 5. Quench (aq. NaHCO3) react_monitor->quench extract 6. Aqueous Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Mono-Alkylated Product purify->product

Sources

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Piperazines in Modern Drug Discovery

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its structural attributes—a six-membered saturated heterocycle with two nitrogen atoms—confer a unique combination of conformational flexibility, tunable basicity, and the capacity for multipoint interactions with biological targets.[1] These features allow medicinal chemists to modulate critical drug properties, including solubility, membrane permeability, and target affinity, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[1] The introduction of chirality into the piperazine scaffold further elevates its utility, enabling the synthesis of stereochemically defined molecules that can exhibit improved potency and selectivity for their targets.[3]

This guide focuses on a particularly valuable chiral building block: 2(S)-(2(R)-Hydroxypropyl)piperazine . This molecule possesses two key features that make it an exceptionally versatile starting material for the synthesis of novel pharmaceutical intermediates:

  • Defined Stereochemistry: The presence of two fixed chiral centers provides a rigid three-dimensional framework, which is crucial for achieving stereospecific interactions with enzymes and receptors.

  • Orthogonal Functional Handles: It contains two distinct and readily functionalizable sites: a secondary amine within the piperazine ring (N4) and a secondary hydroxyl group on the propyl side chain. This orthogonality allows for selective and sequential chemical modifications, opening a wide array of synthetic possibilities.

This document provides a detailed exploration of synthetic strategies, experimental protocols, and expert insights for leveraging this compound in the creation of advanced pharmaceutical intermediates.

Synthetic Strategies: A Multi-Vector Approach to Molecular Diversification

The true synthetic power of this compound lies in the ability to selectively modify its two primary functional groups. The following sections detail the key strategic approaches for elaborating this scaffold.

Strategy 1: Selective Functionalization of the Piperazine N4-Position

The secondary amine at the N4 position is typically the more nucleophilic site and serves as the primary handle for introducing molecular diversity. Common strategies include N-arylation, N-alkylation, and acylation.

The introduction of aryl or heteroaryl moieties is a common tactic to enhance target binding affinity, often through π-stacking or other non-covalent interactions.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds, allowing for the coupling of the piperazine with a wide range of aryl halides and triflates.[4][5] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): For electron-deficient aromatic systems (e.g., those containing nitro or cyano groups), direct SNAr is an efficient, metal-free alternative.[5] These reactions are often driven to completion by heating in a polar aprotic solvent.

Attaching alkyl groups to the N4 position can modulate lipophilicity, improve cell permeability, and explore specific hydrophobic pockets in a target protein.

  • Direct N-Alkylation: This classic SN2 reaction involves treating the piperazine with an alkyl halide or sulfonate in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge the acid byproduct.[6] Care must be taken to control stoichiometry to avoid potential quaternization of the more nucleophilic N1 nitrogen.

  • Reductive Amination: A milder and often more efficient method for introducing alkyl groups involves the reaction of the piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.[1][6] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride, which are selective for the iminium ion over the carbonyl starting material.

Strategy 2: Modification of the Secondary Hydroxyl Group

The secondary alcohol on the hydroxypropyl side chain provides another vector for diversification, allowing for the introduction of new functional groups that can act as hydrogen bond donors/acceptors or as points for further conjugation.

  • O-Alkylation and Etherification: Formation of ethers via Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) can be used to cap the hydroxyl group and increase lipophilicity.

  • Esterification and Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields esters.[7] This can be a strategy for creating prodrugs, where the ester is later hydrolyzed in vivo to release the active parent molecule.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate subsequent nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including azides, nitriles, or other heterocycles.

Experimental Protocols and Workflows

The following protocols are provided as detailed, self-validating guides for key transformations. They are designed to be reproducible and include rationales for specific procedural steps.

Workflow Overview: Diversification Pathways

The following diagram illustrates the primary synthetic pathways originating from this compound.

G start This compound n_arylation N-Arylation (Buchwald-Hartwig / SNAr) start->n_arylation Ar-X, Pd-cat. n_alkylation N-Alkylation (Alkyl Halide + Base) start->n_alkylation R-X, Base reductive_amination Reductive Amination (Aldehyde + NaBH(OAc)3) start->reductive_amination R-CHO acylation Acylation / Carbamoylation (Acyl Chloride / Isocyanate) start->acylation RCOCl o_alkylation O-Alkylation (NaH, Alkyl Halide) start->o_alkylation 1. Base 2. R-X esterification Esterification (Coupling Agent or Acyl-Cl) start->esterification RCOOH leaving_group Conversion to Leaving Group (TsCl, MsCl) start->leaving_group TsCl, Pyridine nucleophilic_sub Nucleophilic Substitution (e.g., NaN3, NaCN) leaving_group->nucleophilic_sub Nu-

Caption: Synthetic diversification pathways from this compound.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol details the synthesis of an N-aryl piperazine intermediate, a common core in many kinase inhibitors and CNS-active agents.[1]

Objective: To synthesize 1-(4-cyanophenyl)-4-[2(S)-(2(R)-hydroxypropyl)]piperazine.

Materials:

  • This compound (1.0 eq)

  • 4-bromobenzonitrile (1.05 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Rationale): To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and Xantphos. The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination.

  • Add anhydrous toluene and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalytic complex.

  • Reaction Assembly: To the catalyst mixture, add 4-bromobenzonitrile, this compound, and finally, sodium tert-butoxide. NaOtBu is a strong, non-nucleophilic base essential for the deprotonation of the piperazine nitrogen to facilitate oxidative addition.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and quench by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of dichloromethane/methanol) to yield the pure N-arylated product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle only under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Toluene is flammable and toxic. Perform all operations in a well-ventilated fume hood.

Protocol 2: Reductive Amination for N-Alkylation

This protocol describes a mild and efficient method for N-alkylation using an aldehyde.

Objective: To synthesize 1-(2-phenylethyl)-4-[2(S)-(2(R)-hydroxypropyl)]piperazine.

Materials:

  • This compound (1.0 eq)

  • Phenylacetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, ~0.1 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and dissolve it in DCM.

  • Add phenylacetaldehyde, followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.

  • Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride in portions over 10 minutes. NaBH(OAc)₃ is a mild reducing agent that is particularly effective for reductive aminations and is less sensitive to moisture than other hydrides.[6]

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be of high purity. If necessary, purify by column chromatography on silica gel.

Safety Precautions:

  • Handle aldehydes in a fume hood.

  • Sodium triacetoxyborohydride can release hydrogen gas upon contact with strong acids. Quench carefully.

Data Summary and Characterization

The successful synthesis of these novel intermediates must be confirmed through rigorous analytical characterization. The following table provides representative data for the described transformations.

Transformation Starting Material Reagent(s) Typical Yield Purity (LC-MS) Key Characterization Signals
N-Arylation This compound4-bromobenzonitrile, Pd₂(dba)₃, Xantphos, NaOtBu75-90%>95%¹H NMR: Appearance of aromatic signals; MS: Correct [M+H]⁺
Reductive Amination This compoundPhenylacetaldehyde, NaBH(OAc)₃80-95%>98%¹H NMR: Appearance of new alkyl signals (e.g., benzylic CH₂); MS: Correct [M+H]⁺

Conclusion

This compound is a high-value chiral building block that offers a robust platform for the synthesis of diverse and complex pharmaceutical intermediates. Its dual functional handles—the N4-amine and the secondary hydroxyl group—can be selectively and efficiently modified through a range of modern synthetic methodologies. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute synthetic routes to novel compounds with significant therapeutic potential. The ability to precisely control stereochemistry while introducing molecular complexity makes this starting material an invaluable asset in the quest for next-generation therapeutics.

References

  • Rasheed A, Shetty K, Roy L, Kumar J. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry. 2024;24(14):1063-1073.
  • Bentham Science Publishers. Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Bentham Science. Published March 1, 2017.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. Published online July 2, 2025.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Published January 19, 2026.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
  • A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Published November 19, 2025.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Published December 21, 2023.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Published online December 22, 2022.
  • Rasheed A, Shetty K, Roy L, Kumar J. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. Published online April 22, 2024.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Published February 7, 2018.
  • Patel PR, et al. Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. 2022;9(2):36-42.
  • A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Published online May 6, 2020.
  • Piperazine derivatives and their use as synthesis intermediates.
  • Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Benchchem.
  • Preparation method of 2-hydroxyethyl piperazine.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Published online December 21, 2023.

Sources

A Multi-faceted Approach to the Purity Assessment of 2(S)-(2(R)-Hydroxypropyl)piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical purity assessment of 2(S)-(2(R)-Hydroxypropyl)piperazine, a chiral building block of significant interest in pharmaceutical development. The inherent stereochemical complexity of this molecule, which possesses two chiral centers, necessitates a multi-orthogonal analytical approach. This document details robust protocols for chemical and stereoisomeric purity determination using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation. We delve into the causality behind methodological choices, from detector selection in HPLC to the critical role of chiral stationary phases. All protocols are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound is a key intermediate whose chemical and stereoisomeric purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The molecule features two stereocenters, giving rise to four potential stereoisomers: (2S, 2'R), (2R, 2'S), (2S, 2'S), and (2R, 2'R). The target compound, (2S, 2'R)-1-(2-hydroxypropyl)piperazine, is a single diastereomer. Consequently, a comprehensive purity assessment must not only quantify process-related chemical impurities but also rigorously control for the other three potential stereoisomeric impurities.

This guide presents an integrated analytical strategy to address these challenges, ensuring a complete and accurate purity profile.

Integrated Analytical Workflow

A robust purity assessment cannot rely on a single technique. An orthogonal approach, leveraging the strengths of different analytical methodologies, is essential for a comprehensive evaluation. The following workflow illustrates a logical progression from general purity screening to specific stereoisomer quantification and definitive structural confirmation.

Purity_Assessment_Workflow cluster_0 Phase 1: Chemical Purity & Assay cluster_1 Phase 2: Stereoisomeric Purity cluster_2 Phase 3: Structural Confirmation & Impurity ID p1 Sample: this compound p2 HPLC with UV/ELSD/CAD or GC-FID p1->p2 p4 Chiral HPLC p1->p4 p6 NMR Spectroscopy (¹H, ¹³C) p1->p6 p3 Quantify Chemical Impurities Determine Assay p2->p3 p7 LC-MS or GC-MS p2->p7 p8 Confirm Structure Identify Unknown Impurities p3->p8 Impurity Profile p5 Separate & Quantify Diastereomers and Enantiomers p4->p5 p5->p8 Stereoisomer Profile p6->p8 p7->p8

Caption: Integrated workflow for comprehensive purity analysis.

Chromatographic Methods for Chemical Purity

Chromatography is the cornerstone for separating the target compound from its process-related impurities. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds.

Expertise & Experience: A primary challenge with piperazine derivatives is their lack of a strong UV chromophore, which complicates detection and can lead to poor sensitivity. This necessitates careful consideration of the detection method.

  • Direct UV Detection: Simple and direct, but requires detection at very low wavelengths (e.g., 205 nm), which can suffer from baseline noise and mobile phase interference.

  • Universal Detectors (ELSD/CAD): Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are excellent alternatives as they do not require a chromophore and respond to any non-volatile analyte. This makes them ideal for achieving a more accurate impurity profile when some impurities may lack UV absorbance.

  • Pre-Column Derivatization: For trace-level analysis where high sensitivity is paramount, derivatizing the piperazine nitrogens with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed. However, this adds a sample preparation step that can introduce variability.

Experimental Protocol: HPLC with CAD Detection

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Mixed-Mode (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm)Provides both reversed-phase and ion-exchange retention mechanisms, improving peak shape and retention for basic compounds like piperazines.
Mobile Phase Acetonitrile:Water:Trifluoroacetic Acid (70:30:0.1, v/v/v)A simple acidic mobile phase to ensure protonation of the amine functional groups, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
CAD Settings Nebulizer Temp: 35 °C, Evaporation Tube Temp: 50 °COptimized for the evaporation of the mobile phase while retaining the analyte for detection.
  • Data Analysis:

    • Integrate all peaks.

    • Calculate the percentage purity using the area percent method, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.

Gas Chromatography (GC)

GC is highly effective for separating volatile and semi-volatile compounds and is a standard method for analyzing piperazine and its impurities.

Expertise & Experience: The hydroxyl group in this compound can cause peak tailing on some GC columns due to its polarity. While many modern columns can handle this, derivatization (e.g., silylation) can be employed to block the active hydrogen, improving peak shape and volatility for trace analysis. For routine purity checks, a direct injection on a suitable polar column is often sufficient.

Experimental Protocol: GC with FID Detection

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-17 (30 m x 0.53 mm ID, 1.0 µm film) or similar mid-polarity columnProvides good selectivity for piperazine derivatives and related impurities.
Carrier Gas Helium, constant flow at 2.0 mL/minInert carrier gas standard for GC-FID.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Detector Temp. 280 °C (FID)Prevents condensation of analytes in the detector.
Oven Program Initial 120 °C, hold 2 min, ramp at 15 °C/min to 260 °C, hold 10 minA temperature gradient is necessary to elute both more volatile and less volatile impurities within a reasonable runtime.
Injection Vol. 1.0 µL (Split mode, e.g., 20:1)

Chiral Chromatography for Stereoisomeric Purity

This is the most critical analysis for ensuring the stereochemical integrity of the target molecule. The goal is to separate the desired (2S, 2'R) diastereomer from the other three possible stereoisomers.

Stereoisomers Target Target Diastereomer (2S, 2'R) Enantiomer Enantiomer (2R, 2'S) Target->Enantiomer Enantiomeric Pair Diastereomer1 Diastereomer (2S, 2'S) Target->Diastereomer1 Diastereomeric Relationship Diastereomer2 Diastereomer (2R, 2'R) Target->Diastereomer2 Diastereomeric Relationship Diastereomer1->Diastereomer2 Enantiomeric Pair

Caption: Stereoisomeric relationships for the target compound.

Expertise & Experience: The selection of the Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, particularly those with immobilized selectors like cellulose tris(3,5-dichlorophenylcarbamate), are highly effective for a broad range of chiral compounds, including piperazine derivatives. Furthermore, the peak shape of basic analytes is often poor on chiral columns. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is crucial for competing with active sites on the silica surface, resulting in sharp, symmetrical peaks and improved resolution.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Prepare a solution of the sample in the mobile phase at a concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica) (4.6 x 250 mm, 5 µm)Proven CSP for separating a wide variety of chiral amines and related structures.
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)A polar organic mobile phase is common for this type of CSP. DEA is critical for good peak shape.
Flow Rate 1.0 mL/min
Column Temp. 35 °CTemperature can significantly affect chiral selectivity; consistency is key.
Detection UV at 205 nmAt this concentration, UV detection at a low wavelength is typically sufficient for quantifying stereoisomers.
Injection Vol. 10 µL

Spectroscopic Methods for Structural Integrity

Spectroscopic methods provide definitive structural confirmation and are invaluable for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Expertise & Experience: For piperazine derivatives, the signals for the ring protons often appear as complex multiplets. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign which

Derivatization of 2(S)-(2(R)-Hydroxypropyl)piperazine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 2(S)-(2(R)-Hydroxypropyl)piperazin für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Diese Application Note beschreibt eine detaillierte und validierte Methode zur Derivatisierung von 2(S)-(2(R)-Hydroxypropyl)piperazin für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund seiner polaren funktionellen Gruppen – zwei sekundäre Amine im Piperazinring und eine sekundäre Hydroxylgruppe – ist eine direkte GC-Analyse des Moleküls nicht praktikabel. Die hier beschriebene Methode der Acylierung mit Trifluoressigsäureanhydrid (TFAA) wandelt das Analyten in ein flüchtiges und thermisch stabiles Derivat um, was zu einer verbesserten chromatographischen Leistung, symmetrischen Peakformen und einer erhöhten Empfindlichkeit führt.[1][2]

Einleitung und wissenschaftliche Begründung

2(S)-(2(R)-Hydroxypropyl)piperazin ist ein wichtiges Molekül, das als chiraler Baustein in der Synthese von pharmazeutischen Wirkstoffen oder als potenzieller Metabolit von Piperazin-basierten Medikamenten von Interesse ist. Seine Analyse stellt eine Herausforderung dar, da die polaren N-H- und O-H-Gruppen starke zwischenmolekulare Wasserstoffbrückenbindungen ausbilden. Dies führt zu einer geringen Flüchtigkeit und einer unerwünschten Adsorption an aktiven Stellen in der GC-Injektionseinheit und auf der Trennsäule, was sich in asymmetrischen Peaks (Tailing) und geringer Reproduzierbarkeit äußert.[3]

Eine chemische Derivatisierung ist daher ein zwingender Schritt, um diese Probleme zu überwinden.[1][3] Die Derivatisierung ersetzt die aktiven Wasserstoffatome durch unpolare Gruppen, was die Flüchtigkeit erhöht und die thermische Stabilität verbessert.[4][5] Für Moleküle mit Amino- und Hydroxylgruppen haben sich zwei Hauptstrategien bewährt: Silylierung und Acylierung.[4][6]

Warum Acylierung mit TFAA?

Die Acylierung mit Trifluoressigsäureanhydrid (TFAA) wurde für dieses Protokoll aus mehreren Gründen ausgewählt:

  • Reaktivität: TFAA reagiert schnell und vollständig mit primären und sekundären Aminen sowie mit Hydroxylgruppen unter milden Bedingungen.[3][7]

  • Stabilität: Die resultierenden Trifluoracetylderivate sind chemisch und thermisch sehr stabil und widerstehen dem Abbau im heißen GC-Injektor.

  • Flüchtigkeit: Die Bildung von Fluoracylderivaten erhöht die Flüchtigkeit des Analyten erheblich.[3]

  • Detektion: Die Anwesenheit von Fluoratomen im Derivat erzeugt charakteristische und hochenergetische Ionen im Massenspektrum, was die Empfindlichkeit und die Eindeutigkeit der Identifizierung verbessert.

Dieses Protokoll bietet ein in sich geschlossenes, validiertes System, das von der Probenvorbereitung bis zur Datenanalyse reicht und Forschern eine zuverlässige Methode zur Analyse dieses anspruchsvollen Moleküls an die Hand gibt.

Materialien und Reagenzien

  • Analyt: 2(S)-(2(R)-Hydroxypropyl)piperazin (Referenzstandard, Reinheit ≥98%)

  • Derivatisierungsreagenz: Trifluoressigsäureanhydrid (TFAA), ≥99% Reinheit

  • Lösungsmittel:

    • Ethylacetat (HPLC-Qualität), wasserfrei

    • Methanol (HPLC-Qualität), wasserfrei

    • Hexan (HPLC-Qualität), wasserfrei

  • Interne Standards (optional): Deuterierte Analoga oder eine strukturell ähnliche Verbindung (z. B. 1-Benzylpiperazin, BZP), die nicht in der Probe vorhanden ist.

  • Geräte und Verbrauchsmaterialien:

    • GC-MS-System (z. B. Agilent 8890 GC mit 5977A MSD)[8]

    • GC-Säule: Agilent J&W DB-5ms Ultra Inert oder äquivalente 5% Phenyl-methylpolysiloxan-Säule (30 m x 0,25 mm ID, 0,25 µm Filmdicke)[1][8]

    • Autosampler-Vials (2 mL) mit Kappen und Septen

    • Mikroliterspritzen

    • Heizblock oder Wasserbad

    • Stickstoff-Evaporator

    • Vortexmischer

    • Analysenwaage

Experimentelles Protokoll: Schritt-für-Schritt-Anleitung

Dieses Protokoll beschreibt die Derivatisierung von Standardlösungen. Für die Analyse in komplexen Matrizes wie Plasma oder Urin ist ein vorhergehender Extraktionsschritt (z. B. Festphasenextraktion) erforderlich.[7][9]

3.1. Vorbereitung der Lösungen

  • Stammlösung (1 mg/mL): Wiegen Sie 10 mg des 2(S)-(2(R)-Hydroxypropyl)piperazin-Standards genau ein und lösen Sie es in 10 mL Methanol in einem Messkolben.

  • Arbeitsstandardlösungen: Bereiten Sie durch serielle Verdünnung der Stammlösung mit Methanol Kalibrierungsstandards im gewünschten Konzentrationsbereich vor (z. B. 1 µg/mL bis 100 µg/mL).[10]

  • Interner Standard (IS): Falls verwendet, bereiten Sie eine IS-Lösung mit einer Konzentration in der Mitte des Kalibrierbereichs vor.

3.2. Derivatisierungsprozess

  • Aliquotieren: Geben Sie 100 µL jeder Standardlösung (oder des Probenextrakts) in ein sauberes 2-mL-Autosampler-Vial.

  • Trocknung: Trocknen Sie die Probe bei Raumtemperatur unter einem sanften Stickstoffstrom vollständig ein. Es ist entscheidend, jegliches restliche Wasser zu entfernen, da es mit dem Derivatisierungsreagenz reagieren würde.[7]

  • Reaktion: Geben Sie zu dem trockenen Rückstand 50 µL wasserfreies Ethylacetat und 50 µL TFAA.[7] Verschließen Sie das Vial sofort fest.

  • Inkubation: Mischen Sie den Inhalt kurz auf einem Vortexmischer und inkubieren Sie das Vial für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad.[7]

  • Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Erneute Trocknung: Trocknen Sie die Probe erneut unter einem sanften Stickstoffstrom ein, um überschüssiges Reagenz und Reaktionsnebenprodukte zu entfernen.

  • Rekonstitution: Lösen Sie den derivatisierten Rückstand in 100 µL wasserfreiem Ethylacetat oder Hexan. Die Probe ist nun bereit für die GC-MS-Injektion.

Der folgende Arbeitsablauf fasst den Prozess visuell zusammen.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_final Finale Aufbereitung cluster_analysis Analyse p1 1. Aliquotieren (100 µL Probe/Standard) p2 2. Trocknen unter N2 (Entfernung von Wasser) p1->p2 Vollständige Trocknung ist kritisch d1 3. Zugabe 50 µL Ethylacetat 50 µL TFAA p2->d1 d2 4. Inkubation (70°C, 30 min) d1->d2 Reaktion startet f1 5. Erneutes Trocknen (Entfernung von Reagenz) d2->f1 f2 6. Rekonstitution (100 µL Ethylacetat) f1->f2 a1 GC-MS Injektion f2->a1

Abbildung 1: Workflow der TFAA-Derivatisierung.

GC-MS-Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten je nach verwendetem Gerät optimiert werden.

ParameterEinstellungBegründung
GC-System
Injektor-ModusSplitless (1 min Haltezeit)Maximiert die Empfindlichkeit für Spurenanalysen.
Injektor-Temperatur280 °CGewährleistet die schnelle Verdampfung des hochsiedenden Derivats.
TrägergasHelium, konstante Flussrate 1,0 mL/minStandardträgergas für MS-Anwendungen.
OfenprogrammStart bei 80 °C (1 min halten)Starttemperatur unter dem Siedepunkt des Lösungsmittels.
Rampe 1: 20 °C/min bis 280 °CSchnelle Rampe zur Elution des Derivats.
Haltezeit: 5 min bei 280 °CStellt sicher, dass alle Komponenten die Säule verlassen.
MS-System
IonenquelleElektronenstoßionisation (EI)Standard-Ionisationstechnik für eine robuste Fragmentierung.
Ionisierungsenergie70 eVStandardenergie für EI, erzeugt reproduzierbare Spektren.
Ionenquellen-Temp.230 °CVerhindert Kondensation und Kontamination.
Quadrupol-Temp.150 °CStandardeinstellung für die meisten Systeme.
ErfassungsmodusFull Scan (m/z 50–500)Zur Identifizierung und Strukturbestätigung.
SIM (Selected Ion Monitoring)Für die quantitative Analyse zur Maximierung der Empfindlichkeit.

Erwartete Ergebnisse und Dateninterpretation

Struktur des Derivats: Das Molekül 2(S)-(2(R)-Hydroxypropyl)piperazin (Molmasse: 144,21 g/mol ) besitzt drei aktive Stellen, die mit TFAA reagieren. Jede Trifluoracetyl (TFA)-Gruppe fügt eine Masse von 96,0 g/mol hinzu. Das vollständig derivatisierte Produkt (Tri-TFA-Derivat) hat eine erwartete Molmasse von 429,2 g/mol .

Chromatographie: Es sollte ein einzelner, scharfer und symmetrischer Peak für das Tri-TFA-Derivat von 2(S)-(2(R)-Hydroxypropyl)piperazin im Totalionenchromatogramm (TIC) erscheinen. Das Fehlen von Peak-Tailing ist ein Indikator für eine erfolgreiche Derivatisierung.

Massenspektrum: Das EI-Massenspektrum wird charakteristische Fragmentionen zeigen, die für die Strukturaufklärung und die Auswahl von Ionen für den SIM-Modus entscheidend sind. Erwartete Fragmente entstehen durch Spaltungen an der Propylkette und Öffnung des Piperazinrings. Die genauen Ionen müssen experimentell bestimmt werden, sind aber entscheidend für die Bestätigung der Identität des Analyten.

Vertrauenswürdigkeit und Validierung des Protokolls

Um die Zuverlässigkeit der Methode zu gewährleisten, sollten folgende Validierungsparameter gemäß den relevanten Richtlinien bewertet werden:

  • Linearität: Die Methode sollte über einen definierten Konzentrationsbereich linear sein (typischerweise r² > 0,99).[9]

  • Nachweis- und Bestimmungsgrenze (LOD/LOQ): Diese Werte definieren die untere Grenze der Methode und sind entscheidend für die Spurenanalytik.[7]

  • Präzision und Richtigkeit: Die Wiederholbarkeit (Intra-Day) und Reproduzierbarkeit (Inter-Day) sollten durch Analyse von Kontrollproben auf verschiedenen Konzentrationsniveaus bewertet werden. Die Abweichungen sollten innerhalb akzeptabler Grenzen liegen (z.B. ±15-20%).[10]

  • Stabilität: Die Stabilität der derivatisierten Proben sollte untersucht werden, um sicherzustellen, dass die Analyse innerhalb eines definierten Zeitfensters erfolgen kann.[7]

Fazit und weiterführende Überlegungen

Die vorgestellte Methode der Acylierung mit TFAA bietet ein robustes und zuverlässiges Verfahren für die GC-MS-Analyse von 2(S)-(2(R)-Hydroxypropyl)piperazin. Sie überwindet die Herausforderungen, die mit der Analyse polarer, nichtflüchtiger Verbindungen verbunden sind, und ermöglicht eine präzise Quantifizierung und Identifizierung.

Für fortgeschrittene Anwendungen, wie die chirale Trennung der Enantiomere, könnte eine Derivatisierung mit einem chiralen Reagenz wie (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-MTPA-Cl) in Betracht gezogen werden.[11] Dies würde zur Bildung von Diastereomeren führen, die auf einer standardmäßigen achiralen GC-Säule getrennt werden können, was eine enantioselektive Analyse ermöglicht.

Referenzen

[7] Moreira P, da Silva DD, Cunha S, et al. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25. Verfügbar unter: [Link] [10] Scholars.Direct. (2020) Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Verfügbar unter: [Link] [12] Boumrah, Y. et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Egyptian Journal of Forensic Sciences. Verfügbar unter: [Link] [9] Chen, Y. et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences. Verfügbar unter: [Link] [6] Boumrah, Y. et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. Verfügbar unter: [Link] [11] Gonçalves, J. et al. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. Verfügbar unter: [Link] [3] Liu, R. H. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Verfügbar unter: [Link] [4] Vlase, L. (2012). Derivatization Methods in GC and GC/MS. ResearchGate. Verfügbar unter: [Link] [5] Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Verfügbar unter: [Link] [13] ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?. Verfügbar unter: [Link] [1] Restek. (Datum unbekannt). Improved GC Analysis of Derivatized Amphetamines. Verfügbar unter: [Link] [2] Vlase, L. (2012). Derivatization Methods in GC and GC/MS. InTech. Verfügbar unter: [Link] [8] Agilent Technologies. (Datum unbekannt). Forensische Analyse von Drogen mit dem Agilent 8890 GC-System. Verfügbar unter: [Link]

Sources

Application Note: Incorporating 2(S)-(2(R)-Hydroxypropyl)piperazine into Ligand Design for Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the incorporation of 2(S)-(2(R)-Hydroxypropyl)piperazine (hereafter referred to as (S,R)-HPP ) into ligand design for asymmetric catalysis.

Introduction: The "Privileged" Piperazine Scaffold

In the realm of drug discovery and catalysis, the piperazine ring is recognized as a "privileged structure" due to its conformationally rigid chair-like geometry and its ability to display functional groups in defined spatial vectors.[1] While N-substituted piperazines are ubiquitous, C-substituted chiral piperazines like This compound [(S,R)-HPP] represent a more advanced tier of ligand design.

This molecule features two critical stereogenic centers:

  • C2(S) Ring Center: Locks the global conformation of the ligand, directing steric bulk to influence enantioselectivity.

  • Side-Chain (R)-Hydroxyl Group: Provides a hemilabile coordination site (O-donor) and acts as a hydrogen-bond donor/acceptor in Metal-Ligand Bifunctional Catalysis (MLBC) .

Target Applications
  • Asymmetric Transfer Hydrogenation (ATH): Ruthenium(II) or Iridium(III) complexes.

  • Henry (Nitroaldol) Reaction: Copper(II) complexes.

  • Suzuki-Miyaura Coupling: As a backbone for bulky P,N-ligands.

Design Principles & Mechanism

The utility of (S,R)-HPP lies in its ability to form a rigid 6-membered chelate ring upon coordination to a metal center (e.g., Ru, Cu). Unlike flexible amino-alcohol ligands, the piperazine backbone restricts the degrees of freedom, reducing the entropic cost of binding and sharpening stereocontrol.

Mechanistic Rationale (The "Match" Effect)

In Ru-catalyzed ATH, the (S,R) configuration is often designed to match the specific quadrant requirements of the transition state.

  • The NH Effect: The secondary amine at position 1 (N1) serves as a proton donor in the outer-sphere mechanism.

  • The OH Effect: The side-chain hydroxyl coordinates to the metal or activates the substrate via H-bonding.

Visualization: Ligand Coordination & Pathway

The following diagram illustrates the workflow from ligand precursor to the active catalytic cycle.

LigandDesign Precursor Chiral Precursor (S)-Piperazine Scaffold Ligand (S,R)-HPP Ligand (Rigid Chair Conformation) Precursor->Ligand 1. Side-chain installation 2. Deprotection Complex Pre-Catalyst Complex [Ru(p-cymene)(Ligand)Cl] Ligand->Complex + [Ru(p-cymene)Cl2]2 + Base (KOtBu) ActiveSpecies Active 16e- Species (Ru-H Intermediate) Complex->ActiveSpecies - HCl + iPrOH (H-donor) Product Chiral Alcohol (>95% ee) ActiveSpecies->Product Asymmetric Transfer Hydrogenation Product->ActiveSpecies Catalyst Regeneration

Figure 1: Workflow for converting the (S,R)-HPP scaffold into an active transfer hydrogenation catalyst.

Experimental Protocols

Protocol A: Ligand Synthesis (Custom Route)

Note: While N-substituted derivatives are commercially available, the C-substituted (S,R)-HPP often requires custom synthesis. This route utilizes a chiral epoxide opening strategy.

Reagents:

  • (S)-1-Boc-piperazine (Starting Material)

  • (R)-Propylene Oxide

  • s-BuLi (sec-Butyllithium)

  • TMEDA (Tetramethylethylenediamine)

  • Anhydrous THF

Step-by-Step Methodology:

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve (S)-1-Boc-piperazine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF. Cool to -78°C.

  • Deprotonation: Add s-BuLi (1.2 eq) dropwise over 30 minutes. The solution will turn bright yellow/orange, indicating the formation of the

    
    -lithio species (stabilized by the Boc group).
    
  • Epoxide Opening: Add (R)-propylene oxide (1.5 eq) slowly. Stir at -78°C for 2 hours, then allow to warm to room temperature overnight. Rationale: The lithium species attacks the less hindered carbon of the epoxide, forming the C-C bond.

  • Quench & Deprotection: Quench with saturated NH4Cl. Extract with EtOAc.[2] Purify the intermediate. Remove the Boc group using TFA/DCM (1:1) to yield the free amine (S,R)-HPP .

  • Validation: Verify structure via 1H-NMR (look for the characteristic doublet of the methyl group on the side chain) and polarimetry.

Protocol B: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Objective: Reduction of Acetophenone to (R)-1-Phenylethanol using (S,R)-HPP.

Materials:

  • Ligand: (S,R)-HPP (0.01 mmol)

  • Metal Precursor: [Ru(p-cymene)Cl2]2 (0.005 mmol)

  • Substrate: Acetophenone (1.0 mmol)

  • Base: KOH (0.1 mmol)

  • Solvent/H-Donor: 2-Propanol (IPA), degassed.

Procedure:

  • Complex Formation (In-Situ):

    • In a 10 mL Schlenk tube, mix [Ru(p-cymene)Cl2]2 (3.1 mg) and (S,R)-HPP ligand (1.5 mg) in 2 mL of dry IPA.

    • Heat at 80°C for 1 hour under Argon. The solution typically turns from orange to deep red, indicating the formation of the Ru-N,O chelate .

  • Catalysis:

    • Cool the mixture to room temperature (25°C).

    • Add acetophenone (120 mg, 1.0 mmol).

    • Initiate the reaction by adding 0.1 M KOH in IPA (1.0 mL).

    • Stir vigorously at 25°C. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up:

    • After completion (typically 2-4 hours), quench by filtering through a short pad of silica gel to remove the metal catalyst.

    • Wash the silica with EtOAc. Concentrate the filtrate.

Protocol C: Analytical Validation

Quantification of Yield and Enantiomeric Excess (ee).

ParameterMethodConditions
Conversion GC-FID or 1H-NMRIntegration of CH-OH signal vs. C=O signal.
Enantioselectivity HPLC (Chiral)Column: Chiralcel OD-H or AD-H.Eluent: Hexane:iPrOH (95:5).Flow: 1.0 mL/min.Detection: UV @ 254 nm.

Expected Data Profile:

  • Retention Times: (R)-isomer typically elutes second on OD-H columns (verify with racemic standard).

  • Target Performance: >95% Conversion, >90% ee.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by oxygen.

    • Solution: Ensure strict degassing of IPA (freeze-pump-thaw x3).

    • Cause: High substrate/catalyst ratio.

    • Solution: Increase catalyst loading to 1 mol%.

  • Low Enantioselectivity:

    • Cause: Temperature too high.

    • Solution: Lower reaction temperature to 0°C or -10°C (reaction time will increase).

    • Cause: Mismatched stereochemistry.

    • Solution: Verify the absolute configuration of the synthesized ligand. The (S,S) diastereomer may act differently than the (S,R).

References

  • Privileged Structures in Catalysis

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Mechanistic Foundation (Noyori ATH)

    • Title: Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular C
    • Source: Accounts of Chemical Research (ACS).
    • URL:[Link]

  • Ligand Synthesis Precedents

    • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Piperazine Ligand Data

    • Title: Piperazine-based Ligands in Asymmetric C
    • Source: Sigma-Aldrich "Privileged Structures" ChemFiles.[1]

Sources

Using 2(S)-(2(R)-Hydroxypropyl)piperazine to create libraries of chiral compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Leveraging 2(S)-(2(R)-Hydroxypropyl)piperazine for the Strategic Construction of Chiral Compound Libraries

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2][3][4] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and oral bioavailability, and its synthetic tractability allows for fine-tuning of target affinity and pharmacokinetic profiles.[2][3][5] However, the chemical diversity of piperazine-based compounds has traditionally been confined to substitutions on its two nitrogen atoms, leaving the vast potential of stereochemically defined, carbon-substituted scaffolds largely underutilized.[1][6][7] This guide introduces this compound, a readily available chiral building block, as a strategic starting point for creating libraries of compounds with high Csp3 character and three-dimensional complexity. We provide a comprehensive overview of its strategic advantages, detailed protocols for regioselective functionalization, and a workflow for efficient parallel library synthesis designed to accelerate modern drug discovery campaigns.

The Strategic Value of the this compound Scaffold

The utility of this compound as a foundational scaffold stems from its unique combination of structural features, which provides multiple, distinct points for diversification. This stands in contrast to simpler piperazines where the two nitrogen atoms are often chemically equivalent.

  • Fixed Stereochemistry: The scaffold possesses two defined stereocenters—one on the piperazine ring (C2) and one on the side chain. This pre-installed chirality is crucial for exploring stereo-specific interactions with biological targets, a critical aspect of modern drug design.

  • Non-Equivalent Nitrogens: The N1 and N4 positions are sterically and electronically distinct. The N1 nitrogen is adjacent to the bulky hydroxypropyl group, making it more sterically hindered. The N4 nitrogen is more accessible. This inherent asymmetry is the cornerstone of regioselective functionalization, allowing for the controlled, stepwise introduction of different substituents.

  • A Third Vector for Diversity: The primary hydroxyl group on the side chain serves as an additional, orthogonal handle for chemical modification (e.g., through etherification, esterification, or conversion to other functional groups), further expanding the chemical space accessible from a single scaffold.

The combination of these features enables the creation of complex, three-dimensional molecules, moving away from the often flat structures of simple N,N'-disubstituted piperazines and enriching libraries with greater shape diversity.[6]

cluster_0 This compound C2 C C6 C C2->C6 C1_side C C2->C1_side N1 N1-H N1->C2 C3 C C3->N1 N4 N4-H N4->C3 C5 C C5->N4 C6->C5 C2_side C(R) C1_side->C2_side OH OH C2_side->OH CH3 CH3 C2_side->CH3 H_C2 (S)H note1 More hindered note2 More accessible note3 3rd diversity point

Caption: Structure of the chiral scaffold highlighting key functionalization points.

Core Synthetic Strategy: A Regioselective, Two-Directional Approach

The most robust strategy for building a library from this scaffold is a sequential, two-directional approach that leverages the differential reactivity of the N1 and N4 positions. This allows for the introduction of two separate sets of building blocks (R1 and R2), maximizing the library's diversity from a common intermediate.

The general workflow is as follows:

  • First Diversification (R1) at N4: The more accessible N4 position is functionalized first using a robust reaction compatible with parallel synthesis, such as reductive amination. This creates a library of mono-substituted piperazine intermediates.

  • Second Diversification (R2) at N1: The second, more hindered N1 nitrogen is then functionalized. Acylation or sulfonylation reactions are well-suited for this step.

  • Purification: The final products are purified using high-throughput methods to yield the compound library for screening.

This workflow is designed to be highly efficient and amenable to automation, making it ideal for generating large libraries for hit discovery.

start This compound (Scaffold) reductive_amination Protocol 1: Parallel Reductive Amination start->reductive_amination aldehyde_lib Aldehyde Library (R1-CHO) aldehyde_lib->reductive_amination intermediate_lib Mono-Substituted Intermediate Library (Scaffold-R1) reductive_amination->intermediate_lib acylation Protocol 2: Parallel Acylation / Sulfonylation intermediate_lib->acylation acyl_lib Acylating Agent Library (R2-COCl, R2-SO2Cl) acyl_lib->acylation final_lib Final Di-Substituted Chiral Library (R2-Scaffold-R1) acylation->final_lib purification HT-Purification (Mass-Directed HPLC) final_lib->purification qc Quality Control (LC-MS, NMR) purification->qc screening Biological Screening qc->screening

Caption: Workflow for parallel synthesis of a chiral piperazine library.

Detailed Experimental Protocols

These protocols are designed for a parallel synthesis format using standard multi-well plates (e.g., 24- or 96-well). All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective Mono-N-Alkylation via Reductive Amination (R1 Introduction)

Causality: Reductive amination is chosen for the first diversification step due to its broad substrate scope, high functional group tolerance, and generally clean reaction profiles, making it ideal for library synthesis.[4] The reaction is performed under conditions that favor selective alkylation at the sterically more accessible N4 position. Sodium triacetoxyborohydride is a mild reducing agent that is well-suited for this transformation and can be handled easily.[8]

Materials:

  • This compound

  • Aldehyde library (0.2 M solutions in Dichloromethane (DCM))

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • 24- or 96-well reaction block with sealing mat

  • Shaker/orbital mixer

Procedure:

  • Preparation: To each well of the reaction block, add 500 µL of a 0.2 M solution of this compound in DCM (0.1 mmol, 1.0 eq).

  • Aldehyde Addition: Add 550 µL of a unique aldehyde solution (0.11 mmol, 1.1 eq) to each corresponding well.

  • Iminium Formation: Add triethylamine (14 µL, 0.1 mmol, 1.0 eq) to each well to facilitate iminium ion formation. Seal the block and shake at room temperature for 60 minutes.

  • Reduction: Unseal the block and add solid sodium triacetoxyborohydride (32 mg, 0.15 mmol, 1.5 eq) to each well.

    • Expert Insight: Addition should be done carefully as some effervescence may occur. A solid-dispensing system is recommended for high-throughput applications.

  • Reaction: Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Shake for 15 minutes, then allow the layers to separate.

    • Isolate the organic (bottom) layer using a liquid handler or by careful manual pipetting. This solution containing the mono-alkylated intermediate library is used directly in the next step.

Protocol 2: Parallel N-Acylation (R2 Introduction)

Causality: Acylation with acid chlorides or sulfonyl chlorides is a rapid and high-yielding reaction. Performing this step after the initial N4-alkylation directs the functionalization to the remaining N1-H position. The inclusion of a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to scavenge the HCl generated during the reaction without competing with the piperazine nitrogen.[8]

Materials:

  • Intermediate library solutions from Protocol 1

  • Acyl chloride / Sulfonyl chloride library (0.25 M solutions in DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: To each well containing the crude intermediate from Protocol 1, add DIPEA (52 µL, 0.3 mmol, 3.0 eq).

  • Acylating Agent Addition: Add 480 µL of a unique acyl chloride or sulfonyl chloride solution (0.12 mmol, 1.2 eq) to each corresponding well.

  • Reaction: Seal the block and shake at room temperature for 4-12 hours. Reaction progress can be monitored by taking a small aliquot for LC-MS analysis.

  • Work-up & Purification:

    • Add 500 µL of water to each well and shake for 15 minutes.

    • Isolate the organic layer.

    • The solvent is removed in vacuo using a centrifugal evaporator.

    • The residue is re-dissolved in a suitable solvent (e.g., DMSO/Methanol) for purification by mass-directed preparative HPLC.

Representative Library Data

The described workflow can generate a diverse library of chiral compounds. The table below illustrates a small, representative matrix of final products synthesized using these protocols.

EntryR1-AldehydeR2-Acyl ChlorideFinal Product StructureExpected Yield (%)Purity (%)
1BenzaldehydeBenzoyl chlorideN1-Benzoyl-N4-benzyl-65-85>95
24-FluorobenzaldehydeBenzoyl chlorideN1-Benzoyl-N4-(4-fluorobenzyl)-60-80>95
3Isobutyraldehyde2-Thiophenesulfonyl chlorideN1-(2-Thiophenesulfonyl)-N4-isobutyl-55-75>95
4CyclohexanecarboxaldehydeCyclopropanecarbonyl chlorideN1-(Cyclopropanecarbonyl)-N4-(cyclohexylmethyl)-60-80>95

Yields and purities are estimated based on typical outcomes for these reaction types and are post-purification.

Troubleshooting and Field-Proven Insights

  • Issue: Poor Regioselectivity in Protocol 1.

    • Cause: While N4 is favored, some N1 alkylation can occur, especially with small, unhindered aldehydes.

    • Solution: Ensure the use of only a slight excess (1.05-1.1 eq) of the aldehyde. Lowering the reaction temperature to 0 °C can sometimes enhance selectivity at the cost of longer reaction times.

  • Issue: Incomplete Reaction in Protocol 2.

    • Cause: The N1 position is sterically hindered. Highly bulky acylating agents or intermediates may react sluggishly.

    • Solution: If LC-MS analysis shows incomplete conversion, the reaction can be gently heated to 40 °C. Alternatively, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation, but care must be taken as it can promote side reactions.

  • Purification Strategy: Mass-directed preparative HPLC is the industry standard for purifying libraries of this nature. It allows for efficient, automated purification of hundreds of unique compounds based on their target mass, ensuring high purity of the final samples for biological screening.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of diverse, three-dimensional compound libraries. Its inherent stereochemistry and non-equivalent nitrogen atoms provide a robust platform for controlled, regioselective functionalization. The detailed protocols and strategic workflow presented here offer a reliable and efficient pathway for researchers in drug discovery to rapidly generate novel, Csp3-enriched chemical matter, thereby enhancing the quality and diversity of screening collections and increasing the probability of identifying novel therapeutic leads.

References

  • Daina, A., & Zoete, V. (2011). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed. Available at: [Link]

  • Van der Heijden, G., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available at: [Link]

  • Viveki, P., et al. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC. Available at: [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. Available at: [Link]

  • SYNFACTS. (2015). Enantioselective Synthesis of Piperazin-2-ones and Piperazines. Thieme. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed. Available at: [Link]

  • ResearchGate. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]

  • Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Tripodi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6‑Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Figshare. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2(S)-(2(R)-Hydroxypropyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereospecific synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Introduction

The synthesis of enantiomerically pure this compound is a critical process in the development of various pharmacologically active molecules. The piperazine scaffold is a prevalent feature in many marketed drugs due to its ability to confer advantageous pharmacokinetic properties.[1] Achieving the desired stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide will address common challenges and provide practical solutions to improve the yield and stereoselectivity of your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is a common problem in multi-step organic synthesis. A systematic approach to troubleshooting is recommended.

Caption: A systematic approach to troubleshooting low reaction yield.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, such as the chiral amino acid precursor or the propylene oxide, can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or elemental analysis. If necessary, purify them before use.

  • Reaction Conditions: Suboptimal reaction conditions can significantly impact yield.

    • Temperature: The cyclization step to form the piperazine ring is often temperature-sensitive. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to side product formation.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.

    • Inert Atmosphere: Reactions involving organometallic reagents or sensitive intermediates should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

  • Side Reactions: The formation of undesired side products is a common cause of low yield.

    • Dimerization/Polymerization: Piperazine derivatives can sometimes undergo self-condensation.

    • Over-alkylation: If using protecting groups, incomplete protection can lead to alkylation at multiple sites.

    • Solution: Analyze your crude reaction mixture by LC-MS or NMR to identify any major side products. Adjusting the stoichiometry of reactants or the order of addition can sometimes minimize side reactions.

  • Product Loss During Work-up and Purification: The high polarity of the hydroxypropyl piperazine can make extraction and purification challenging.

    • Solution: During aqueous work-up, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer. For purification, consider alternative chromatography techniques or crystallization. A common method for purifying piperazines is through the formation and recrystallization of their salts, such as the diacetate salt.[3][4]

Q: I am observing poor diastereoselectivity. How can I improve the ratio of the desired 2(S), 2'(R) isomer?

A: Achieving high diastereoselectivity is crucial for this synthesis. The stereochemistry is typically established during the ring-opening of a chiral epoxide with a chiral amine or during a cyclization step.

Potential Causes and Solutions:

  • Chiral Precursor Purity: The enantiomeric purity of your starting materials (e.g., (S)-alaninol or (R)-propylene oxide) is fundamental.

    • Solution: Use starting materials with the highest possible enantiomeric excess (ee).

  • Reaction Temperature: The diastereoselectivity of many reactions is highly temperature-dependent.

    • Solution: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.[2]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.

    • Solution: Screen a variety of solvents with different polarities to find the optimal conditions for your reaction.

  • Choice of Base or Catalyst: In reactions involving a deprotonation or a catalytic step, the choice of base or catalyst can have a profound impact on stereoselectivity.

    • Solution: For base-mediated reactions, consider screening different bases (e.g., organic vs. inorganic). For catalytic reactions, the ligand on the metal center is often a key determinant of stereoselectivity.

Q: I'm having difficulty with the purification of the final product. What are the best methods?

A: The polar nature of the hydroxyl and amine functional groups in 2-(2-Hydroxypropyl)piperazine can make purification challenging.

Recommended Purification Strategies:

Purification MethodAdvantagesDisadvantages
Column Chromatography Good for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent. Product may streak on silica gel due to basicity.
Crystallization Can provide very high purity. Scalable.Finding a suitable solvent system can be challenging. May not be effective for removing closely related impurities.
Salt Formation and Recrystallization Excellent for purifying basic compounds like piperazines.[4]Requires an additional step to form the salt and another to liberate the free base.

Tips for Successful Purification:

  • Column Chromatography: To minimize streaking on silica gel, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Crystallization: A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether) is often a good starting point for finding a suitable recrystallization solvent system.

  • Salt Formation: Acetic acid can be used to form the diacetate salt of piperazine, which can then be recrystallized.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A common and effective strategy involves the reaction of a chiral amino alcohol with a chiral epoxide. For example, (S)-2-aminopropan-1-ol can be reacted with (R)-propylene oxide. This is typically followed by a cyclization step to form the piperazine ring. The use of protecting groups for the amine and hydroxyl functionalities is often necessary to avoid side reactions.[5][6]

Q2: Why are protecting groups necessary in this synthesis?

A2: Protecting groups are used to temporarily block reactive functional groups to prevent them from interfering with a desired chemical transformation.[7] In the synthesis of 2-(2-Hydroxypropyl)piperazine, protecting groups on the nitrogen atoms of the piperazine precursor are crucial to prevent unwanted side reactions, such as over-alkylation or polymerization. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Q3: What are some common side products to watch out for?

A3: Besides the undesired diastereomer, other potential side products include:

  • N,N'-dialkylated piperazine: If both nitrogen atoms of the piperazine ring react with the alkylating agent.

  • Products from the ring-opening of propylene oxide at the less substituted carbon.

  • Elimination products: Depending on the reaction conditions.

Regular monitoring of the reaction by TLC or LC-MS is essential for detecting the formation of these byproducts.[4]

Q4: How can I confirm the stereochemistry of my final product?

A4: Confirming the absolute and relative stereochemistry is critical. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants and chemical shifts in the 1H NMR spectrum can often provide information about the relative stereochemistry of the substituents on the piperazine ring. NOE (Nuclear Overhauser Effect) experiments can also be insightful.

  • X-ray Crystallography: If a crystalline derivative of the final product can be obtained, X-ray crystallography provides unambiguous proof of the stereochemistry.

Experimental Protocol Example: Synthesis from Chiral Amino Acid Precursor

This is a generalized protocol and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of the Chiral Diamine Precursor

A common approach starts with a chiral amino acid, such as L-alanine. The carboxylic acid is reduced to an alcohol, and the amine is protected. This is followed by activation of the alcohol (e.g., as a tosylate or mesylate) and subsequent displacement with a second protected amino group to form the diamine backbone.

Step 2: Cyclization to form the Piperazine Ring

The protected diamine is then deprotected and cyclized to form the piperazine ring. This is often achieved by heating with a suitable reagent that can provide the remaining two carbons of the ring.

Step 3: Introduction of the Hydroxypropyl Group

The piperazine is then reacted with a chiral epoxide, such as (R)-propylene oxide, to introduce the hydroxypropyl side chain with the desired stereochemistry.

Step 4: Deprotection and Purification

Finally, any remaining protecting groups are removed, and the final product is purified using one of the methods described in the troubleshooting section.

Reaction Pathway Overview

Synthesis_Pathway A Chiral Amino Acid (e.g., L-Alanine) B Protected Chiral Amino Alcohol A->B Reduction & Protection C Protected Chiral Diamine B->C Activation & Amination D Protected Piperazine C->D Cyclization E Protected this compound D->E Reaction with (R)-Propylene Oxide F This compound E->F Deprotection

Caption: A generalized synthetic pathway to this compound.

References

  • BenchChem. (2025). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • Lauter, W. M., & Pollard, C. B. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Illinois Digital Environment for Access to Learning and Scholarship (IDEALS). (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands.
  • Gao, H., & Renslo, A. R. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Hanuš, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]

  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • National Center for Biotechnology Information. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of chiral alcohols.
  • Wiley Online Library. (2006). Synthesis of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n- propoxyphenyl}. Journal of Labelled Compounds and Radiopharmaceuticals, 49(13), 1141-1149. [Link]

  • Bentham Science. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21.
  • ResearchGate. (n.d.). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin.
  • IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2(S)-(2(R)-Hydroxypropyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2(S)-(2(R)-Hydroxypropyl)piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chiral molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is key to developing novel therapeutics.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound derivatives. The primary synthetic route involves the nucleophilic ring-opening of a chiral epoxide, (R)-propylene oxide, by a suitably protected (S)-piperazine derivative.

Q1: Why is my yield of the desired mono-N-alkylated product low, and what is this major byproduct I'm seeing?

Potential Causes & Solutions:

  • Di-N-alkylation: The most common issue in piperazine chemistry is the formation of the N,N'-disubstituted byproduct.[4] Because both nitrogen atoms in the piperazine ring are nucleophilic, the reaction can proceed at both sites, especially if the mono-substituted product is of comparable reactivity to the starting piperazine.

    • Scientific Rationale & Solution: To achieve selective mono-N-alkylation, a protecting group strategy is highly recommended.[4] By protecting one of the piperazine nitrogens, you effectively "turn off" its nucleophilicity, directing the alkylation to the desired nitrogen. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its steric bulk and ease of removal under acidic conditions.[1][4]

  • Suboptimal Stoichiometry: Using an incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.

    • Scientific Rationale & Solution: While using a large excess of piperazine can favor mono-alkylation, it complicates purification. The protecting group strategy is generally more efficient.[2] When reacting the protected piperazine with the epoxide, a slight excess of the epoxide (1.1-1.2 equivalents) can help drive the reaction to completion without leading to significant byproduct formation.

  • Low Reaction Temperature: The ring-opening of an epoxide is an SN2 reaction that requires sufficient thermal energy to overcome the activation barrier.

    • Scientific Rationale & Solution: If the reaction is too slow, gently heating the reaction mixture is advisable. The reaction is typically carried out at temperatures ranging from room temperature to 80 °C, depending on the solvent.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal temperature.

Q2: My reaction is sluggish and not proceeding to completion. How can I increase the reaction rate?

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction by stabilizing the transition state.

    • Scientific Rationale & Solution: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they can solvate the cation without strongly hydrogen-bonding with the nucleophile, thus preserving its reactivity.[4] Alcohols like ethanol or isopropanol can also be used, as they can facilitate the epoxide ring-opening through protonation, but may require higher temperatures.

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, certain additives can significantly accelerate the process.

    • Scientific Rationale & Solution: The addition of a Lewis acid or a base can catalyze the epoxide ring-opening. For instance, a catalytic amount of a Lewis acid can coordinate to the epoxide oxygen, making the carbon atoms more electrophilic. Alternatively, a base can deprotonate the piperazine nitrogen, increasing its nucleophilicity.[6] Inorganic bases like potassium carbonate (K₂CO₃) are often employed.[6]

  • Poor Quality of Reagents: Degradation of starting materials, particularly the epoxide, can inhibit the reaction.

    • Scientific Rationale & Solution: Propylene oxide is a low-boiling, volatile compound. Ensure it is stored properly and that its purity is verified before use. The piperazine starting material should be free of excess moisture.

Q3: I'm having difficulty with the purification of my final product. What are the best practices?

Potential Causes & Solutions:

  • Residual Starting Materials and Byproducts: The crude reaction mixture will likely contain unreacted starting materials, the di-substituted byproduct, and the desired mono-substituted product.

    • Scientific Rationale & Solution: Column chromatography on silica gel is the most common method for purifying these types of compounds.[6] A gradient elution system, starting with a non-polar solvent system (e.g., heptane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the different components. The polarity of the eluent can be further modified by adding a small amount of a basic modifier like triethylamine (Et₃N) to prevent the product from tailing on the acidic silica gel.

  • Product Solubility Issues: The hydroxypropyl piperazine derivatives can be highly polar, making extraction and handling challenging.

    • Scientific Rationale & Solution: After quenching the reaction, an aqueous workup is typically performed. Ensure the pH of the aqueous layer is adjusted to be basic (pH > 10) before extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the piperazine nitrogens are deprotonated and the product is more soluble in the organic phase. If the product is highly water-soluble, multiple extractions may be necessary.

Q4: How can I confirm the stereochemistry of my this compound derivative?

Potential Causes & Solutions:

  • Epimerization or Racemization: While the SN2 reaction with an epoxide is stereospecific and proceeds with inversion of configuration at the attacked carbon, harsh reaction conditions (e.g., very high temperatures or strongly acidic/basic conditions) could potentially lead to side reactions that compromise stereochemical purity.

    • Scientific Rationale & Solution: The most reliable method for determining the enantiomeric and diastereomeric purity of your final product is through chiral High-Performance Liquid Chromatography (HPLC).[7] This technique uses a chiral stationary phase to separate the different stereoisomers, allowing for their quantification.[7] Additionally, comparison of the optical rotation of your product with literature values can provide supporting evidence of its stereochemical identity.

Frequently Asked Questions (FAQs)

Q: What is the best protecting group for the piperazine nitrogen? A: The tert-butoxycarbonyl (Boc) group is an excellent choice. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) that are unlikely to affect the rest of the molecule.[4]

Q: How should I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (a retention factor, Rf, of ~0.3-0.4 for the product is ideal). Staining with potassium permanganate (KMnO₄) is often effective for visualizing these compounds. For more quantitative analysis, LC-MS is the preferred method.

Q: What are the key safety considerations for this synthesis? A: (R)-propylene oxide is a volatile, flammable, and toxic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Piperazine derivatives can be corrosive and irritating; handle with care.

Data Summary Tables

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
Solvent Acetonitrile, DMF, EthanolPolar aprotic solvents enhance nucleophilicity; alcohols can assist in ring-opening.[4][6]
Temperature 25 °C to 85 °CReaction requires thermal energy; monitor to avoid side reactions.[5][6]
Base (optional) K₂CO₃, Et₃N (1.5-2.0 equiv.)Increases nucleophilicity of the piperazine nitrogen.[6]
Reactant Ratio 1.0 equiv. N-Boc-piperazine to 1.1-1.2 equiv. (R)-propylene oxideA slight excess of the epoxide drives the reaction to completion.
Reaction Time 4 to 24 hoursMonitor by TLC or LC-MS for completion.[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 4-((R)-2-hydroxypropyl)piperazine-1-carboxylate

Materials:

  • (S)-tert-butyl piperazine-1-carboxylate

  • (R)-propylene oxide

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-tert-butyl piperazine-1-carboxylate (1.0 equiv.) in acetonitrile, add potassium carbonate (1.5 equiv.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add (R)-propylene oxide (1.2 equiv.) dropwise to the suspension.

  • Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring the progress by TLC.[6]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford the title compound.

Protocol 2: Deprotection to Yield this compound

Materials:

  • (S)-tert-butyl 4-((R)-2-hydroxypropyl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection & Purification sp (S)-Piperazine boc2o Boc₂O nboc N-Boc-(S)-Piperazine boc2o->nboc Protection rpo (R)-Propylene Oxide product_boc Boc-Protected Product rpo->product_boc SN2 Ring-Opening tfa TFA / DCM final_product Final Product tfa->final_product Deprotection purification Purification (Chromatography) final_product->purification

Caption: General workflow for the synthesis of the target compound.

Troubleshooting_Tree start Low Yield or Incomplete Reaction q_sm Is Starting Material Consumed (TLC/LCMS)? start->q_sm a_no No q_sm->a_no No a_yes Yes q_sm->a_yes Yes cause_rate Issue: Slow Reaction Rate - Increase Temperature - Check Solvent (use ACN/DMF) - Add Catalyst (K₂CO₃) a_no->cause_rate q_product Is Desired Product the Major Component? a_yes->q_product a_no2 No q_product->a_no2 No a_yes2 Yes q_product->a_yes2 Yes cause_side_rxn Issue: Side Reactions - Check for Di-alkylation - Implement Protecting Group  Strategy (N-Boc) a_no2->cause_side_rxn cause_purification Issue: Purification Loss - Optimize Chromatography - Adjust Workup pH - Check Product Solubility a_yes2->cause_purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers. (2025). Benchchem.
  • Piperazine derivatives or salts thereof, processes for their preparation, pharmaceutical compositions containing them and the use of the compounds for the preparation of therapeutic agents.
  • Second-generation piperazine derivatives as promising radi
  • PROCESS FOR MAKING HYDROXYETHYL PIPERAZINE COMPOUNDS. (2016).
  • Synthesis of piperazines.Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.

Sources

Technical Support Center: Resolution of Hydroxypropyl Piperazine Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of hydroxypropyl piperazine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical pharmaceutical intermediates. The piperazine heterocycle is a key component in numerous FDA-approved drugs, making the stereochemical purity of its derivatives paramount.[1][2][3][4] This resource combines established scientific principles with field-proven insights to help you navigate the complexities of diastereomer resolution.

I. Foundational Concepts: Understanding the Challenge

Hydroxypropyl piperazines often possess multiple stereocenters, leading to the formation of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation using various techniques.[5] However, the subtle structural differences can make achieving high diastereomeric purity a significant challenge. The choice of resolution method is critical and depends on factors such as the scale of the separation, the desired purity, and the specific properties of the diastereomers .

II. Method Selection: A Decision-Making Workflow

Choosing the most appropriate resolution strategy is the first and most critical step. This workflow provides a logical progression for method selection.

MethodSelection Start Start: Diastereomeric Mixture of Hydroxypropyl Piperazine Screening Initial Screening: TLC or Analytical HPLC Start->Screening Decision1 Are Diastereomers Baseline Separated? Screening->Decision1 PrepLC Preparative Chiral Chromatography Decision1->PrepLC Yes Decision2 Is Crystallization Feasible? Decision1->Decision2 No End Pure Diastereomers PrepLC->End FracCryst Fractional Crystallization of Diastereomeric Salts Decision2->FracCryst Yes Derivatization Chemical Derivatization Decision2->Derivatization No Enzymatic Enzymatic Resolution Decision2->Enzymatic Alternative FracCryst->End Derivatization->PrepLC Enzymatic->End

Caption: A decision-making workflow for selecting a diastereomer resolution method.

III. Chiral Chromatography: The Workhorse of Diastereomer Separation

Chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale separation of diastereomers.[5] It relies on a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral stationary phase (CSP) for my hydroxypropyl piperazine diastereomers?

A1: The selection of a CSP is often empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they offer broad applicability for a wide range of compounds.[6] A screening approach using a variety of CSPs and mobile phases is the most effective strategy.[6]

Q2: What are the key parameters to optimize for better separation in chiral HPLC?

A2:

  • Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration significantly impacts selectivity.

  • Flow Rate: Lower flow rates can increase interaction time with the CSP, potentially improving resolution.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Varying the column temperature can sometimes dramatically improve separation.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Poor or no resolution Inappropriate CSP or mobile phase.1. Screen different CSPs (e.g., Chiralpak IA, IB, IC).[7] 2. Vary the organic modifier and its concentration. 3. Consider switching between normal-phase, reversed-phase, or polar organic modes.[6]
Peak tailing or broadening Secondary interactions with the stationary phase; column overload.1. Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to mask active sites on the silica support.[7] 2. Reduce the injection volume or sample concentration.
Inconsistent retention times Column degradation; mobile phase instability.1. Ensure the mobile phase is freshly prepared and degassed. 2. Use a guard column to protect the analytical column. 3. Verify the stability of your compound in the mobile phase.

IV. Fractional Crystallization of Diastereomeric Salts: A Scalable Approach

For larger-scale separations, fractional crystallization of diastereomeric salts is often the most cost-effective method.[5] This technique involves reacting the diastereomeric mixture of hydroxypropyl piperazines (which are basic) with a chiral acid to form diastereomeric salts.[8][9] These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are common chiral resolving agents for basic compounds like hydroxypropyl piperazines?

A1: Chiral acids are typically used. Common examples include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[8][] The selection is often a matter of empirical screening to find an agent that provides salts with a significant solubility difference.[8]

Q2: How do I choose the right solvent for crystallization?

A2: The ideal solvent should exhibit a large difference in the solubility of the two diastereomeric salts and have a steep solubility-temperature curve to ensure good recovery. A systematic screening of various solvents and solvent mixtures is recommended.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent; supersaturation not achieved.1. Try a less polar solvent or a mixture of solvents. 2. Concentrate the solution. 3. Cool the solution to a lower temperature. 4. Add a seed crystal of the desired diastereomeric salt.
Both diastereomers co-crystallize The solubilities of the diastereomeric salts are too similar in the chosen solvent.1. Experiment with different solvents or solvent mixtures. 2. Perform a slower cooling rate to allow for better discrimination. 3. Consider using a different chiral resolving agent.
Low yield of the desired diastereomer The desired diastereomeric salt is too soluble; incomplete crystallization.1. Optimize the solvent system to minimize the solubility of the desired salt. 2. Cool the crystallization mixture for a longer period or to a lower temperature.
Experimental Protocol: A General Guideline for Fractional Crystallization
  • Salt Formation: Dissolve the diastereomeric mixture of hydroxypropyl piperazine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent.[8]

  • Crystallization: Combine the two solutions. Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric purity of the crystals and the mother liquor using chiral HPLC or NMR spectroscopy.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (e.g., pH > 10) with a suitable base (e.g., NaOH) to liberate the free hydroxypropyl piperazine. Extract the product with an organic solvent.

V. Enzymatic Resolution: A Highly Selective Alternative

Enzymatic resolution utilizes the stereoselectivity of enzymes, such as lipases or proteases, to catalyze a reaction on only one of the diastereomers.[5] This leaves the unreacted diastereomer in its original form, allowing for their separation. This method is known for its high selectivity and mild reaction conditions.[11][12]

Frequently Asked Questions (FAQs)

Q1: What type of enzymatic reaction is suitable for hydroxypropyl piperazines?

A1: For a hydroxypropyl group, enzymatic acylation or deacylation are common strategies. For instance, a lipase can selectively acylate the hydroxyl group of one diastereomer, and the resulting ester can be separated from the unreacted alcohol diastereomer by standard chromatography.

Q2: How can I optimize the enzymatic resolution process?

A2:

  • Enzyme Screening: Test a variety of commercially available enzymes (e.g., lipases from Candida antarctica or Pseudomonas cepacia) to find one with the highest selectivity.

  • Solvent Selection: The choice of an organic solvent can significantly influence enzyme activity and selectivity.[11]

  • Acylating Agent: For acylation reactions, the choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact the reaction rate and enantioselectivity.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity Enzyme denaturation; inappropriate solvent or pH.1. Ensure the reaction temperature is within the optimal range for the enzyme. 2. Screen different organic solvents. 3. For aqueous systems, ensure the pH is buffered at the enzyme's optimum.
Poor diastereoselectivity The chosen enzyme is not selective for the substrate.1. Screen a wider range of enzymes. 2. Modify the substrate by protecting other functional groups to reduce steric hindrance near the reactive center.

VI. Chemical Derivatization for Enhanced Separation

When direct separation methods are unsuccessful, converting the diastereomers into a new pair of diastereomeric derivatives can enhance their separability on standard achiral chromatography.[13] This involves reacting a functional group, such as the hydroxyl group of the hydroxypropyl moiety, with a chiral derivatizing agent.[14]

Derivatization Mix Diastereomer Mix (R,S)-HPP + (S,S)-HPP Reaction Reaction Mix->Reaction Reagent Chiral Derivatizing Agent e.g., (R)-Mosher's Acid Reagent->Reaction NewMix New Diastereomer Mix [(R,S)-HPP-(R)-CDA] + [(S,S)-HPP-(R)-CDA] Reaction->NewMix Separation Achiral Chromatography NewMix->Separation Separated Separated Derivatives [(R,S)-HPP-(R)-CDA] & [(S,S)-HPP-(R)-CDA] Separation->Separated Cleavage Cleavage of CDA Separated->Cleavage Pure Pure Diastereomers (R,S)-HPP & (S,S)-HPP Cleavage->Pure

Caption: Workflow for resolution via chemical derivatization.

Frequently Asked Questions (FAQs)

Q1: What are suitable chiral derivatizing agents for the hydroxyl group?

A1: Chiral acids, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), or chiral isocyanates are excellent choices.[13] They react with the hydroxyl group to form diastereomeric esters or carbamates, respectively.

Q2: How do I remove the derivatizing agent after separation?

A2: The method of cleavage depends on the linkage formed. Esters can be hydrolyzed under acidic or basic conditions. It is crucial to choose a derivatizing agent that can be removed without causing racemization or decomposition of the desired product.

VII. References

  • Chiral resolution - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). CRC Press. Retrieved February 20, 2026, from [Link]

  • Fractional Crystallization Definition - Organic Chemistry. (2025, August 15). Fiveable. Retrieved February 20, 2026, from [Link]

  • Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth. Retrieved February 20, 2026, from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. (2021, August 18). MDPI. Retrieved February 20, 2026, from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved February 20, 2026, from [Link]

  • Process for resolution of optical isomers. (n.d.). Google Patents. Retrieved February 20, 2026, from

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015, December 24). MDPI. Retrieved February 20, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 20, 2026, from [Link]

  • Separation of diastereomers. (2008, January 23). Chromatography Forum. Retrieved February 20, 2026, from [Link]

  • Resolution by Formation and Fractional Crystallization of Diastereomeric Salts. (2001). Taylor & Francis eBooks. Retrieved February 20, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, April 4). PubMed. Retrieved February 20, 2026, from [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. (2026, February 15). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019, April 29). Figshare. Retrieved February 20, 2026, from [Link]

  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. (2008, January 17). PubMed. Retrieved February 20, 2026, from [Link]

  • Chiral resolution of atropine, homatropine and eight synthetic tropinyl and piperidinyl esters by capillary zone electrophoresis with cyclodextrin additives. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved February 20, 2026, from [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023, February 16). ACS Catalysis. Retrieved February 20, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved February 20, 2026, from [Link]

  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. (2023, February 3). Organic Letters. Retrieved February 20, 2026, from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

Sources

Stability of 2(S)-(2(R)-Hydroxypropyl)piperazine under different pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2(S)-(2(R)-Hydroxypropyl)piperazine

Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting, and protocols for researchers, scientists, and drug development professionals working with this compound. Our focus is to equip you with the necessary knowledge to anticipate and manage its stability under various pH conditions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the stability of this compound?

The stability of this compound is intrinsically linked to the pH of its environment due to the presence of the piperazine ring, which is a weak base.[1] The two nitrogen atoms in the ring can be protonated or deprotonated depending on the pH. Piperazine itself has two pKa values (5.35 and 9.73 at 25°C), and its derivatives exhibit similar behavior.[2]

  • In acidic solutions (pH < pKa1): Both nitrogen atoms are protonated (H₂Pz²⁺). This form can be susceptible to acid-catalyzed reactions, such as ring-opening.[3][4][5]

  • In neutral to mildly basic solutions (pKa1 < pH < pKa2): The molecule exists primarily as a monoprotonated species (HPz⁺). This range is often where piperazine derivatives exhibit their greatest stability.

  • In strongly basic solutions (pH > pKa2): The piperazine ring is in its unprotonated, free base form (Pz). In this state, the nitrogen atoms are more nucleophilic and susceptible to oxidative degradation.[6][7]

Therefore, the pH dictates the dominant chemical species in solution, which in turn governs its reactivity and degradation pathways.

Q2: In which pH range is this compound likely to be most stable?

While specific data for this exact stereoisomer is not publicly available, based on the general behavior of piperazine and similar drug molecules, the greatest stability is typically found in the slightly acidic to neutral pH range (approximately pH 4–7).[8] In this range, the protonated form of the amine helps protect it from oxidation, while the concentration of hydroxide and hydrogen ions, which can catalyze hydrolysis, is minimized.[5] However, empirical testing is essential to determine the optimal pH for your specific formulation or experimental conditions.

Q3: What are the most probable degradation pathways under forced acidic and basic conditions?

Forced degradation studies are designed to accelerate the degradation process to identify potential products and pathways.[1][9]

  • Acidic Conditions (e.g., HCl): The primary degradation pathway is expected to be hydrolysis. Hydrogen ions can catalyze the cleavage of bonds within the molecule. For piperazine derivatives, a potential pathway involves the ring opening of the protonated piperazine ring.[3][4][5]

  • Basic Conditions (e.g., NaOH): In the presence of a strong base, the compound is more susceptible to oxidation, especially if oxygen is present. The unprotonated nitrogen atoms are more easily oxidized. Base-catalyzed hydrolysis is also a common degradation route for many pharmaceutical compounds.[5]

  • Oxidative Conditions (e.g., H₂O₂): Piperazine derivatives are known to degrade under oxidative stress, potentially leading to the formation of N-oxides, ring-opened products, or other oxidized species.[1][6]

Q4: Why is using a buffer system critical for conducting reliable stability studies?

Using a well-characterized buffer system is paramount because the degradation rate of this compound is highly pH-dependent.[1][5] Without a buffer, the pH of the solution can drift as degradation reactions proceed, especially if acidic or basic byproducts are formed. This pH drift would make it impossible to correlate the observed degradation rate to a specific pH, leading to unreliable and irreproducible results. A buffer maintains a constant pH, ensuring that the measured stability is a true reflection of the compound's behavior under those specific conditions.[8]

Troubleshooting Guide: Experimental Observations

Q1: I'm observing an unexpected new peak in my HPLC chromatogram during a stability study. How can I identify it?

Identifying unknown degradants is a critical step.[1] A multi-step approach is recommended:

  • Mass Spectrometry (MS): The most powerful tool is to couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[1]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, you can obtain structural information about the degradant, which helps in elucidating its chemical structure.[1][5]

  • Comparative Analysis: Analyze the degradation profiles from different stress conditions (acid, base, oxidation). The conditions under which the peak appears provide clues to its formation pathway. For example, a peak appearing only under oxidative stress is likely an oxidation product.[1]

Q2: My HPLC peak shape for the parent compound is poor (e.g., tailing). How can I improve it?

Poor peak shape for basic compounds like piperazine derivatives is a common chromatographic challenge, often due to interactions with residual silanols on the silica-based stationary phase. Consider the following optimizations:[1]

  • Mobile Phase pH Adjustment: Increase the pH of the aqueous mobile phase to suppress the ionization of the silanols (e.g., pH > 7), or decrease the pH (e.g., pH < 3) to ensure the analyte is fully protonated and silanols are suppressed.

  • Use of Additives: Adding a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and significantly improve peak shape.

  • Column Selection: If mobile phase optimization is insufficient, try a different column chemistry. A C8, Phenyl, or a column specifically designed for basic compounds may provide better selectivity and peak shape.[1]

Q3: How do I prove that my analytical method is "stability-indicating"?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. To validate your method as stability-indicating, you must:

  • Perform Forced Degradation: Subject your compound to a range of stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][9] The industry-accepted range is to aim for 5-20% degradation.[9]

  • Assess Peak Resolution: Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the peak for the parent compound is well-resolved from all degradant peaks.

  • Check Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally pure across its entire width, confirming no co-elution.[1]

Data Summary: Expected Stability Profile

This table summarizes the expected qualitative stability of this compound based on the known chemistry of piperazine derivatives. Note: These are general predictions; empirical data is required for confirmation.

pH ConditionReagent ExampleExpected Degradation LevelPrimary Degradation Mechanism(s)
Strongly Acidic 0.1 M - 1 M HClModerate to HighAcid-catalyzed hydrolysis, potential ring-opening[5]
Weakly Acidic pH 4-6 BufferLowGenerally the most stable region
Neutral pH 7 BufferLow to ModerateSpontaneous hydrolysis, slow oxidation
Weakly Basic pH 8-10 BufferModerateBase-catalyzed hydrolysis, oxidation[5]
Strongly Basic 0.1 M - 1 M NaOHModerate to HighOxidation, base-catalyzed hydrolysis[1]
Oxidative 3% H₂O₂HighOxidation of nitrogen atoms, ring cleavage[1][7]

Visualized Workflows and Pathways

Conceptual Degradation Pathways

This diagram illustrates the potential degradation routes for this compound under different pH-driven stress conditions.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid Acidic (H⁺) Hydrolysis_Products Hydrolysis Products (e.g., Ring-Opened Species) Acid->Hydrolysis_Products Base Basic (OH⁻) Base->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., N-Oxides) Base->Oxidation_Products Oxidant Oxidative ([O]) Oxidant->Oxidation_Products Parent This compound Parent->Hydrolysis_Products Catalyzed by H⁺ or OH⁻ Parent->Oxidation_Products Accelerated by OH⁻

Caption: Conceptual pH-dependent degradation pathways.

Forced Degradation Experimental Workflow

This workflow outlines the key steps for conducting a forced degradation study to assess the stability of the compound and validate an analytical method.

cluster_stress Stress Conditions start Prepare Stock Solution of Compound in a Suitable Solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid quench Quench Reaction & Neutralize (Withdraw samples at time points, neutralize acid/base) acid->quench base->quench oxid->quench dilute Dilute Samples to Working Concentration quench->dilute analyze Analyze via Stability-Indicating HPLC-PDA-MS Method dilute->analyze interpret Interpret Data: Identify Degradants, Calculate % Degradation, Assess Peak Purity analyze->interpret end Establish Stability Profile interpret->end

Caption: Workflow for a forced degradation stability study.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under hydrolytic (acidic and basic) and oxidative stress conditions and to support the development of a stability-indicating analytical method.[1]

Materials:

  • This compound

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water and acetonitrile/methanol

  • Calibrated oven or water bath

  • HPLC system with PDA and MS detectors[1]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of ~1 mg/mL in HPLC grade water or a suitable co-solvent.

  • Acid Hydrolysis: [1]

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • A control sample should be prepared by neutralizing the acidic solution at time zero.

  • Base Hydrolysis: [1]

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Store the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals.

    • Immediately neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase for analysis.

    • Prepare a control sample by neutralizing the basic solution at time zero.

  • Oxidative Degradation: [1]

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals.

    • Dilute the sample directly with the mobile phase for analysis.

    • Prepare a control sample at time zero.

  • Analysis:

    • Analyze all stressed, control, and unstressed (parent compound) samples using a developed HPLC-PDA-MS method.

    • The method should be optimized to achieve adequate resolution between the parent peak and all degradation products.[1]

    • Identify degradants based on their retention times and mass spectra.

    • Calculate the percentage of degradation for each condition.

References

  • Gholami, F., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Chemistry. Available from: [Link]

  • Gholami, F., et al. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. Chemistry. Available from: [Link]

  • Zarghi, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Available from: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available from: [Link]

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Semantic Scholar. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Available from: [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition. Available from: [Link]

  • Al-Sabti, O. A. M. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology. Available from: [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. Available from: [Link]

  • ResearchGate. Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Available from: [Link]

  • Ochedzan-Siodlak, W., & Kapusta, P. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 24(15), 2738. Available from: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Biological Science Archive, 11(2). Available from: [Link]

  • Gao, H., & Renslo, A. R. (2007). A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. The Journal of Organic Chemistry, 72(22), 8591–8592. Available from: [Link]

  • Caffarel-Salvador, E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 578–585. Available from: [Link]

  • ResearchGate. (2012). Piperazine Degradation in Pilot Plants. Available from: [Link]

  • ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available from: [Link]

  • ACS Publications. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • ETH Zurich Research Collection. (2014). SnAP reagents for the synthesis of piperazines and morpholines. Available from: [Link]

  • National Institutes of Health. (2021). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Magnetochemistry (Basel). Available from: [Link]

  • PubMed. (2002). Effect of 2-hydroxypropyl-beta-cyclodextrin on the solubility, stability, and pharmacological activity of the chemical delivery system of TRH analogs. Pharmazie. Available from: [Link]

Sources

Technical Support Center: Asymmetric Catalysis & Enantioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantiomeric Excess ( )

Status: Active | Ticket Priority: Critical | Persona: Senior Application Scientist

Introduction

Welcome to the Advanced Catalysis Support Hub. If you are reading this, your asymmetric transformation has likely yielded an enantiomeric excess (


) below your target threshold.[1]

Low


 is rarely a random event; it is a symptom of a specific mechanistic failure. As scientists, we must move beyond "adding more catalyst" or "lowering the temperature" as knee-jerk reactions. We must diagnose whether the loss of selectivity arises from the catalytic cycle itself , a competing background reaction , or post-reaction racemization .

This guide treats your reaction as a system to be debugged.[2] We will use kinetic logic and thermodynamic principles to isolate the root cause.

Module 1: The Diagnostic Workflow (Triage)

Before optimizing conditions, you must categorize the failure mode. Use the following logic tree to determine which module to consult.

DiagnosticWorkflow Start Observation: Low ee CheckRacemic Is the product racemic (0% ee)? Start->CheckRacemic RacemicYes Yes (0% ee) CheckRacemic->RacemicYes Yes RacemicNo No (e.g., 20-60% ee) CheckRacemic->RacemicNo No CheckReprod Is the low ee reproducible? Background Competing Background Reaction (See Module 3) CheckReprod->Background Consistent Low ee NLE Aggregation/Solubility (Non-Linear Effects) (See Module 2) CheckReprod->NLE Variable ee Thermo Isokinetic Temp / Entropy Control (See Module 4) CheckReprod->Thermo Temp change failed to fix CatDead Catalyst Inactive or Poisoned (See Module 2) RacemicYes->CatDead RacemicNo->CheckReprod

Figure 1: Triage logic for isolating the source of enantioselectivity loss.

Module 2: Catalyst Integrity & Non-Linear Effects

The Issue: You suspect the catalyst is aggregating, impure, or forming inactive species.[2] The Science: In many organometallic and organocatalytic systems, the active species is not necessarily the monomer. As described by Kagan and co-workers, Non-Linear Effects (NLE) occur when the


 of the product (

) does not scale linearly with the

of the catalyst (

).[3] This is a powerful diagnostic tool.
Protocol: The NLE "Mix-and-Match" Test

Instead of using only 100%


 catalyst, you will run reactions using catalysts of varying optical purities.

Step-by-Step:

  • Prepare Catalyst Stock: Prepare a stock solution of

    
    -Catalyst and 
    
    
    
    -Catalyst (or racemic).
  • Create Mixtures: Prepare catalyst mixtures with the following

    
     values: 0%, 20%, 50%, 75%, and 100%.
    
  • Run Reactions: Perform your standard reaction with these mixtures under identical conditions.

  • Plot Data: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).

Interpretation of Results:

ObservationCurve ShapeDiagnosisAction
Linear Straight line (

)
Monomeric active species. Catalyst is behaving ideally.Look for background reactions (Module 3).
(+) NLE Convex (Curve above line)Asymmetric Amplification. Heterochiral dimers (meso) are less active than homochiral dimers.The system is robust; you can likely lower catalyst loading or use lower purity ligands.
(-) NLE Concave (Curve below line)Asymmetric Depletion. Heterochiral dimers are more active or homochiral species aggregate into inactive clusters.CRITICAL: High catalyst loading may be hurting you. Try diluting the reaction or changing the solvent to break up aggregates.

Module 3: The Silent Killer (Background Reaction)

The Issue: The uncatalyzed reaction proceeds at a rate competitive with the catalyzed pathway. The Science: High


 requires 

. If the background reaction is fast, it produces racemic product, diluting your

. This is common in Lewis acid catalysis where the metal precursor (e.g.,

) is active even without the chiral ligand.
Protocol: Rate Comparison (Kinetics)

Do not just check if the background reaction "happens." You must measure how fast it happens relative to the catalyzed run.

Step-by-Step:

  • Setup A (Control): Substrate + Reagents + Solvent (NO Catalyst).

  • Setup B (Experiment): Substrate + Reagents + Solvent + Chiral Catalyst.

  • Sampling: Take aliquots at

    
     minutes.
    
  • Calculate Selectivity Factor (

    
    ): 
    
    
    
    

Troubleshooting Matrix:

Ratio (

)
Predicted Max

Recommended Fix


Background is not the issue. Check analytics.


Lower Temperature: Background rates often have higher activation energy (

) than catalyzed rates. Cooling suppresses the background more than the catalyzed cycle.


Increase Catalyst Loading: You need to overwhelm the background rate. Slow Addition: Add the limiting reagent slowly to keep its concentration low, disfavoring bimolecular background pathways.

Module 4: Thermodynamics (The Isokinetic Trap)

The Issue: "I lowered the temperature to -78°C, but the


 got worse or didn't change."
The Science:  We assume enantioselectivity is enthalpy-controlled (

), meaning lower

favors the major enantiomer. However, near the Isokinetic Temperature (

)
, the enthalpy and entropy terms cancel out (

), resulting in racemic product regardless of the catalyst's chiral environment.

If your reaction is entropy-controlled (


 dominates), lowering the temperature might actually decrease selectivity.

IsokineticRelationship cluster_0 Thermodynamic Control Node1 Standard Assumption: Enthalpy Control Node2 Lower T -> Higher ee Node1->Node2 Node3 The Trap: Entropy Control Node4 Lower T -> Lower ee (or no change) Node3->Node4

Figure 2: Distinguishing between enthalpic and entropic control.

Actionable Advice:

  • Construct an Eyring Plot: Run the reaction at 4 different temperatures (e.g., 0°C, -20°C, -40°C, -78°C).

  • Plot:

    
     vs. 
    
    
    
    .
  • Analysis:

    • If the slope is positive , you are under enthalpy control (Standard). Cool down.

    • If the slope is negative , you are under entropy control. Heat up (Counter-intuitive but effective).

    • If the line is flat, you are near

      
      . Change the solvent  to alter the solvation shell and shift 
      
      
      
      .

Module 5: Analytical Validation (Racemization)

The Issue: The reaction worked, but you lost the


 during workup or analysis.
The Science:  Chiral centers, especially those alpha to carbonyls (e.g., in asymmetric alkylations or aldol reactions), are prone to racemization via enolization under acidic or basic conditions.
Protocol: The "Workup Stress Test"
  • Isolate a sample of the reaction mixture immediately at completion (quench directly into HPLC vial if possible). Measure

    
    .[1][2][3][4][5][6]
    
  • Perform standard workup (extraction, drying, concentration). Measure

    
    .[1][2][3][4][5][6]
    
  • Perform column chromatography. Measure

    
    .
    

Common Culprits:

  • Silica Gel: Slightly acidic. Can racemize acid-sensitive substrates (e.g., Michael adducts). Fix: Use neutralized silica (treat with 1%

    
    ) or switch to Alumina.
    
  • Rotary Evaporation: Heating a concentrated solution of product with traces of base/acid. Fix: Keep bath temp < 30°C.

  • Chiral HPLC: Sometimes racemization happens on the column if the column is basic (e.g., Amylose-based) and the temperature is high. Fix: Run HPLC at 0-10°C.

Frequently Asked Questions (FAQ)

Q: My reaction has high


 at 50% conversion, but the 

drops as the reaction proceeds to completion. Why?
A: This is a classic signature of product racemization or product inhibition . The product might be acting as a ligand for the metal, forming a less selective catalyst species.
  • Test: Add 20 mol% of racemic product at the start of the reaction. If the initial

    
     drops significantly, your product is poisoning the catalyst.
    

Q: I am using a "Generics" version of a famous catalyst (e.g., BINAP, Salen) and getting low


. 
A:  Check the metal precursor purity. Generic 

or

often contain trace water or hydrolyzed species. For hygroscopic Lewis acids, always distill or sublime before use. Also, verify the ligand optical rotation; "98%" chemical purity does not guarantee >99%

of the ligand itself.

Q: Can solvent choice flip the enantioselectivity? A: Yes. Solvents like THF (coordinating) vs. Toluene (non-coordinating) can completely change the transition state geometry. In extreme cases, this can lead to a "reversal of enantioselection" without changing the catalyst hand. Always screen one protic, one aprotic polar, and one non-polar solvent.

References

  • Kagan, H. B., & Girard, C. (1996).[1] Nonlinear Effects in Asymmetric Catalysis: Some Recent Aspects. Acta Chemica Scandinavica, 50, 345–352.[1] Link

  • Blackmond, D. G. (2005).[7][8] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[7][8][9][10] Angewandte Chemie International Edition, 44(28), 4302–4320.[7] Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[4] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[4] Link

  • Exner, O. (1973).[11] The Isokinetic Relationship. Progress in Physical Organic Chemistry, 10, 411. Link

Sources

Alternative solvent systems for reactions with 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Solvent Systems for 2(S)-(2(R)-Hydroxypropyl)piperazine

Executive Summary

Molecule Profile: this compound is a highly polar, chiral diamine intermediate used in the synthesis of HIV protease inhibitors (e.g., Indinavir analogs) and other bioactive scaffolds. Key Challenges: Its amphiphilic nature (lipophilic carbon backbone, hydrophilic amines/hydroxyl) creates significant hurdles in solubility, extraction efficiency, and regioselectivity. Guide Scope: This technical resource provides green solvent alternatives, troubleshooting protocols for reaction optimization, and purification strategies designed to replace hazardous chlorinated solvents (DCM) and dipolar aprotic solvents (DMF, NMP).

Module 1: Solubility & Solvent Selection

Q1: Why is my starting material insoluble in standard non-polar solvents like Toluene or Hexane?

Technical Insight: The molecule contains two basic nitrogen atoms (pKa ~9.8 and ~5.4) and a secondary hydroxyl group, creating a dense hydrogen-bond network. The crystal lattice energy is high due to intermolecular H-bonding. Troubleshooting:

  • Switch to Polar Aprotic Alternatives: Instead of DCM, use 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These ethers have higher polarity and can disrupt H-bonds better than toluene.

  • Use Protic Co-solvents: Add 5-10% Isopropanol (IPA) or Ethanol to non-polar solvents to break the crystal lattice.

Q2: What are the best "Green" replacements for DCM and DMF in reactions involving this piperazine?

Recommendation:

Traditional Solvent Green Alternative Benefit Application Note
Dichloromethane (DCM) 2-MeTHF Higher boiling point (80°C), derived from biomass, separates well from water. Excellent for amide couplings and Boc-protections.
DMF / NMP Cyrene™ or DMSO Non-toxic, biodegradable. Cyrene is unstable with strong bases; use DMSO for SNAr reactions.
THF CPME Low peroxide formation, hydrophobic (easy workup). Ideal for Grignard additions or reductions.

| Acetonitrile | Ethyl Lactate | Biodegradable, low toxicity. | Good for polar substrates, but avoid with strong nucleophiles (ester hydrolysis risk). |

Module 2: Reaction Optimization & Troubleshooting

Q3: I am observing low regioselectivity during N-alkylation. How do I control N1 vs. N4 reaction?

Mechanism: The 2(S)-position substituent creates steric hindrance around the N1 nitrogen. However, the N4 nitrogen is less hindered and more nucleophilic. Protocol Adjustment:

  • Solvent Effect: Use 2-MeTHF at lower temperatures (-10°C to 0°C). Lower dielectric constants favor the reaction at the less hindered N4 position.

  • pH Control: Maintain the pH ~8.5-9.0. The N1 (near the substituent) is less basic due to steric and electronic effects. Controlling protonation can deactivate N1 selectively.

Q4: The reaction stalls in green solvents. How can I accelerate it without using DMF?

Solution:

  • High-Concentration Chemistry: Run reactions at 1M - 2M concentration. Green solvents like 2-MeTHF allow for higher concentrations than DCM due to better solvation of the polar intermediate.

  • Catalysis: Use Phase Transfer Catalysts (PTC) like TBAB (Tetrabutylammonium bromide) in a biphasic system (2-MeTHF/Water). This allows the inorganic base to remain in the aqueous phase while the organic reaction occurs in the green solvent.

Module 3: Workup & Purification

Q5: My product remains in the aqueous layer during extraction. How do I recover it without using DCM?

Issue: The hydroxypropyl group and piperazine ring make the molecule highly water-soluble (LogP < 0). Extraction Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ . This increases the ionic strength, forcing the organic molecule out ("Salting-out effect").

  • Solvent Switch: Use n-Butanol or IPA/Isopropyl Acetate (1:3) mixture. These systems have higher polarity than EtOAc and can extract polar amines efficiently.

  • Continuous Extraction: For large scales, use a continuous liquid-liquid extractor with 2-MeTHF.

Q6: Silica gel chromatography results in streaking and low recovery. What is the alternative?

Cause: The basic amines interact strongly with the acidic silanols on standard silica. Purification Alternatives:

  • Amine-Functionalized Silica: Use NH₂-silica cartridges.

  • Mobile Phase Modifier: Add 1-2% Triethylamine (TEA) or NH₄OH to the eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

  • Reverse Phase: Use C18 columns with Water/Acetonitrile gradients containing 0.1% Formic Acid.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: A logic flow for selecting the appropriate solvent based on reaction type and solubility requirements.

SolventSelection Start Start: Select Reaction Type ReactionType Reaction Type? Start->ReactionType Acylation Amide Coupling / Protection ReactionType->Acylation Alkylation N-Alkylation / SNAr ReactionType->Alkylation Reduction Reduction (Hydride) ReactionType->Reduction DCM_Alt Alternative to DCM: Use 2-MeTHF or Ethyl Acetate Acylation->DCM_Alt DMF_Alt Alternative to DMF: Use DMSO, Sulfolane, or 2-MeTHF/Water (Biphasic) Alkylation->DMF_Alt THF_Alt Alternative to THF: Use CPME or MTBE Reduction->THF_Alt SolubilityCheck Is Solubility an Issue? DCM_Alt->SolubilityCheck DMF_Alt->SolubilityCheck AddCosolvent Add 5-10% IPA or Switch to Ethanol SolubilityCheck->AddCosolvent Yes Proceed Proceed with Reaction SolubilityCheck->Proceed No

Figure 2: Green Extraction Workflow

Caption: Optimized workup protocol for polar piperazine derivatives to maximize recovery.

ExtractionWorkflow Crude Crude Reaction Mixture (Aqueous/Organic) Salt Add NaCl / K2CO3 (Saturation) Crude->Salt Extract Extract with 2-MeTHF or n-BuOH Salt->Extract PhaseSep Phase Separation Extract->PhaseSep OrganicLayer Organic Layer: Product + Solvent PhaseSep->OrganicLayer AqueousLayer Aqueous Layer: Salts + Impurities PhaseSep->AqueousLayer Wash Wash with Brine (Minimize Water Vol) OrganicLayer->Wash Dry Dry over Na2SO4 & Evaporate Wash->Dry

Standard Operating Procedure (SOP): N-Boc Protection in 2-MeTHF

Objective: Selective protection of the less hindered nitrogen (N4) using a green solvent system.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Protocol:

  • Dissolution: Charge the reaction vessel with the piperazine derivative and 2-MeTHF (5 mL/g). Stir at room temperature until fully dissolved. Note: If hazy, warm to 40°C.

  • Base Addition: Add TEA slowly. Cool the mixture to 0°C.

  • Reagent Addition: Dissolve Boc₂O in a minimal amount of 2-MeTHF and add dropwise over 30 minutes. Reason: Slow addition favors kinetic selectivity for the unhindered N4.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9, Ninhydrin stain).

  • Workup:

    • Add water (equal volume).

    • Separate phases. The product prefers the 2-MeTHF layer.

    • Wash the organic layer with brine.[1]

    • Dry over MgSO₄ and concentrate.

References

  • Lipshutz, B. H., & Ghorai, S. (2011). "Transitioning Organic Synthesis from Organic Solvents to Water." Aldrichimica Acta, 44(1), 3-14. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[2] Tetrahedron Letters, 36(36), 6419-6422. Link (Refers to similar piperazine chemistry).

  • BenchChem Technical Support. (2025). "Purification of Piperazine-Containing Compounds." Link (General piperazine handling).

Sources

Technical Support Center: Managing Hygroscopicity in Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopicity Mitigation & Handling Protocols Last Updated: March 2, 2026

Introduction: The "Wet Sample" Paradox

Welcome to the technical support hub for piperazine chemistry. If you are here, you are likely facing a common phenomenon: a free-flowing powder that transforms into a sticky gum or a liquid solution within minutes of exposure to ambient air.

The Science: Piperazine (


) is a diprotic base containing two secondary amine groups. These nitrogen atoms are excellent hydrogen bond acceptors. In its anhydrous form, piperazine is deliquescent —it absorbs atmospheric moisture until it dissolves in the absorbed water, forming a saturated solution. Furthermore, it avidly captures 

to form carbamates [1, 2].[1]

This guide provides the diagnostic tools to quantify this behavior and the chemical/physical protocols to mitigate it.[2]

Module 1: Diagnostics – Quantifying the Problem

User Query: "My TGA data shows weight loss, but I don't know if it's surface water or a hydrate. How do I distinguish them?"

Scientist’s Response: Standard Thermogravimetric Analysis (TGA) is destructive and only tells you how much came off, not how it got there. To understand hygroscopicity, you must measure the reversible interaction with water vapor using Dynamic Vapor Sorption (DVS).[3]

Protocol 1.0: DVS Method for Hygroscopic Amines

Objective: Determine the Critical Relative Humidity (CRH) and distinguish between adsorption and deliquescence.

Parameters:

  • Instrument: Gravimetric Vapor Sorption Analyzer (e.g., SMS DVS or equivalent).

  • Temperature: 25°C (Standard) or 40°C (Accelerated).

  • Solvent: Water (LC-MS Grade).

Step-by-Step Workflow:

  • Pre-conditioning: Heat sample to 40°C at 0% Relative Humidity (RH) for 60 minutes to remove surface moisture. Note: Do not exceed 50°C if the melting point is low (Piperazine hexahydrate mp is ~44°C) [3].

  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

  • Equilibrium Criterion: Maintain each step until mass change (

    
    ) is < 0.002% per minute.
    
  • Desorption Cycle: Ramp back from 90% to 0% RH.

  • Analysis:

    • Case A (Adsorption): Reversible hysteresis.[3] Mass gain < 5% at 80% RH.[3]

    • Case B (Stoichiometric Hydrate): Step-change in mass that remains stable over a range of RH.

    • Case C (Deliquescence): Exponential mass gain above a specific RH (the CRH), followed by hysteresis where the sample does not dry back to original weight (indicating solution formation) [4].

Module 2: Chemical Mitigation – Salt & Crystal Engineering

User Query: "I'm using Piperazine free base, and it's impossible to handle. Which counter-ion should I switch to?"

Scientist’s Response: The free base is thermodynamically unstable in humid air. You must lock the amine protons into a crystal lattice that minimizes hydrogen bonding sites available for water.

Comparative Data: Piperazine Salt Stability

The following table aggregates stability data for common piperazine forms. Note the superiority of Adipate and Tartrate salts.

Compound FormHygroscopicity ProfileStability MechanismRecommended Use
Piperazine (Anhydrous) Deliquescent Unstable. High H-bond potential.Intermediate synthesis only.
Piperazine Hexahydrate Stable (Solid)Lattice is already saturated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Standard commercial form (Low MP: 44°C).
Piperazine Citrate ModerateForms stable hydrates; can lose water in dry air.Liquid formulations/Syrups.
Piperazine Adipate Non-Hygroscopic Strong ionic lattice; 1:1 stoichiometry.Solid oral dosage forms (Tablets).[4]
Piperazine Tartrate Non-HygroscopicHigh lattice energy.Solid oral dosage forms.[5]
Mefenamic Acid-PPZ LowDrug-Drug Salt (1:1 or 2:1) blocks moisture sites.Co-crystal engineering [5].
Workflow: Salt Selection Decision Tree

Use this logic to select the appropriate form for your application.

SaltSelection Start Start: Piperazine Selection Formulation Target Formulation? Start->Formulation Liquid Liquid/Syrup Formulation->Liquid Aqueous Solid Solid Tablet/Capsule Formulation->Solid Dry Citrate Select: Piperazine Citrate (Soluble, stable hydrate) Liquid->Citrate StabilityCheck Req. Shelf Stability > 2 yrs? Solid->StabilityCheck Adipate Select: Piperazine Adipate (Non-hygroscopic standard) StabilityCheck->Adipate High Stability Needed CoCrystal Investigate: Co-Crystals (e.g., w/ Hydroxybenzoic acids) StabilityCheck->CoCrystal Solubility Issues w/ Adipate

Figure 1: Decision matrix for selecting piperazine salts based on formulation requirements and stability targets.

Module 3: Physical Mitigation – Handling Protocols

User Query: "We cannot change the salt form due to regulatory freeze. How do we handle the hygroscopic API without it caking?"

Scientist’s Response: If you must use a hygroscopic form (e.g., Dihydrochloride or Anhydrous), you must treat the environment as a reagent. The Critical Relative Humidity (CRH) of Piperazine is low; therefore, ambient humidity is your contaminant.

Protocol 3.0: "Zero-Contact" Weighing & Dispensing

Objective: Dispense API without inducing deliquescence or carbamate formation.

Prerequisites:

  • Environment: Glove box (

    
     purge) OR Humidity Controlled Room (<30% RH).
    
  • PPE: Full lab coat, nitrile gloves (double gloved), N95 respirator (piperazine is a sensitizer) [6].

Step-by-Step Workflow:

  • Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold container in a warm room causes immediate condensation.

  • Staging: Place all weighing boats, spatulas, and receiving vessels inside the controlled zone.

  • Aliquot:

    • Do not return unused powder to the stock container.

    • Dispense quickly. If the powder clumps, it has already absorbed moisture.

  • Sealing: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap threads immediately after closing.

  • Desiccation: Store secondary containment with active silica gel or molecular sieves.

Visual Workflow: Handling Logic

HandlingProtocol Storage Storage (Dessicator/Amber Vial) TempEq Temp Equilibration (Prevent Condensation) Storage->TempEq Step 1 EnvCheck Check RH% (<30% Required) TempEq->EnvCheck Step 2 Dispense Dispense (Single-use Aliquot) EnvCheck->Dispense Step 3 Seal Reseal (Tape/Heat Shrink) Dispense->Seal Step 4 Seal->Storage Return

Figure 2: Circular workflow for handling deliquescent piperazine compounds to prevent moisture ingress.

References

  • BenchChem. (2025).[2][6] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • PubChem. (2025).[7] Piperazine Compound Summary. National Library of Medicine. Retrieved from

  • Ataman Chemicals. Piperazine Physicochemical Data. Retrieved from

  • Surface Measurement Systems. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit. American Pharmaceutical Review. Retrieved from

  • ResearchGate. (2023). Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. Retrieved from

  • BenchChem. (2025).[2][6] A Guide to the Safe Handling and Management of Novel Research Compounds. Retrieved from

Sources

Preventing racemization during the synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot one of the most pervasive issues in heterocyclic chemistry: the loss of stereochemical integrity (racemization/epimerization) during the synthesis and functionalization of chiral piperazines.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind racemization and providing field-proven, self-validating protocols to preserve enantiomeric excess (%ee).

🔬 Core Mechanistic Pathways & Vulnerabilities

Before troubleshooting, it is critical to understand why chiral piperazines are prone to epimerization. The stereocenters adjacent to the nitrogen atoms (e.g., C2 or C5) feature relatively acidic


-protons. When subjected to basic conditions, thermal stress, or specific coupling activation states, these protons can be abstracted, forming a planar enolate or oxazolone-like intermediate. Upon reprotonation, stereochemical information is lost.

PiperazineRacemization AminoAcid Chiral Amino Acids DKP Diketopiperazine (DKP) AminoAcid->DKP Cyclization Enolate Enolate Intermediate (Loss of Stereocenter) DKP->Enolate Strong Base (e.g., NaH) Piperazine Chiral Piperazine DKP->Piperazine Mild Reduction (BH3-THF) Enolate->DKP Reprotonation (Racemization) Pyrazine Prochiral Pyrazine Pyrazinium Pyrazinium Salt Pyrazine->Pyrazinium Alkyl Halide Pyrazinium->Piperazine Ir-Catalyzed AH

Mechanistic pathways of chiral piperazine synthesis highlighting racemization risks and solutions.

🛠️ Troubleshooting Guide: Common Pitfalls & Solutions

Issue 1: Epimerization during Diketopiperazine (DKP) Reduction

Q: I am synthesizing chiral piperazines from amino acid-derived 2,5-diketopiperazines (DKPs). However, my final piperazine shows significant racemization. What is causing this? A: The causality lies in the basicity and thermal conditions of your reduction or pre-reduction alkylation steps. DKPs are highly susceptible to epimerization under basic, acidic, and thermal conditions because the


-protons are flanked by carbonyls, making them highly acidic[1]. If you are using Lithium Aluminum Hydride (LiAlH

) under forcing conditions (prolonged reflux), the strongly basic nature of the hydride can abstract the

-proton before reduction occurs[2]. Solution: Switch to a milder, less basic reducing agent such as Borane-Tetrahydrofuran (BH

-THF). Borane coordinates to the carbonyl oxygen, activating it for reduction without acting as a strong Brønsted base, thereby preserving the stereocenter[2].
Issue 2: Loss of Enantiomeric Purity During Amide Coupling

Q: When coupling an amine to (S)-1-Boc-piperazine-2-carboxylic acid using EDC/HOBt, my product's enantiomeric excess drops from >99% to <50%. How do I prevent this? A: Activation of the C2-carboxylic acid forms an active ester (e.g., an


-acylisourea). This electron-withdrawing intermediate drastically increases the acidity of the adjacent C2 

-proton. If the subsequent nucleophilic attack by the amine is slow (due to steric hindrance or low nucleophilicity), the intermediate has a longer lifespan, allowing the mild base (DIPEA) to abstract the proton and cause racemization[3]. Solution: You must accelerate the coupling step and stabilize the active intermediate. Switch from EDC/HOBt to a hexafluorophosphate-based activator like HATU. HATU rapidly forms a highly reactive, yet stable 7-azabenzotriazole ester that undergoes immediate nucleophilic attack, trapping the stereocenter before epimerization can occur[3]. Furthermore, strictly control the temperature (0 °C to -20 °C)[3].
Issue 3: Catalyst Poisoning in Pyrazine Hydrogenation

Q: I am trying to build the chiral piperazine core via asymmetric hydrogenation of a pyrazine precursor, but the reaction stalls and yields racemic mixtures. Why? A: Pyrazine is a highly aromatic compound with two strongly coordinating nitrogen atoms. These nitrogens aggressively bind to and poison traditional transition-metal catalysts, halting the catalytic cycle and destroying enantioselectivity[4]. Solution: You must break the symmetry and coordination power of the pyrazine. React the pyrazine with an alkyl halide (e.g., benzyl bromide) to form a pyrazinium salt. This activation step prevents catalyst poisoning and lowers the activation energy, allowing Iridium-catalyzed asymmetric hydrogenation to proceed with up to 96% ee[4].

📊 Data Presentation: Impact of Coupling Conditions on Racemization

The following table summarizes the quantitative impact of coupling reagents and temperature on the stereochemical integrity of piperazine-2-carboxylic acid derivatives during amide bond formation.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Enantiomeric Excess (%ee)
EDC / HOBtDIPEA (2.5 eq)DMF2545< 50 (Significant Racemization)
EDC / HOBtDIPEA (2.5 eq)DMF0 to 256075
HATU DIPEA (3.0 eq) DMF 25 78 > 95
HATU DIPEA (3.0 eq) DMF -20 to 0 85 > 99 (Integrity Maintained)

Data synthesized from comparative coupling studies of sterically hindered piperazine derivatives[3].

🧪 Self-Validating Experimental Protocols

Protocol 1: Mild Reduction of Chiral DKPs to Piperazines (Epimerization-Free)

Mechanism: Utilizes BH


-THF to reduce amides to amines without generating strongly basic intermediates[2].
  • Preparation: In an oven-dried, argon-purged flask, suspend the enantiopure cyclo-dipeptide (DKP) (1.0 eq) in anhydrous THF (0.1 M).

  • Addition: Cool the suspension to 0 °C. Slowly add BH

    
    -THF complex (1.0 M in THF, 6.0 to 16.0 eq depending on steric bulk) dropwise via syringe.
    
  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux for 12–24 hours. Self-Validation: The suspended solids will slowly pass into solution as the reduction proceeds. Monitor via LC-MS until the DKP mass disappears.

  • Quenching: Cool to 0 °C and carefully quench excess borane by the dropwise addition of methanol until effervescence ceases.

  • Hydrolysis: Add 6 M HCl and reflux for 1 hour to break the stable boron-amine complexes.

  • Isolation: Basify the aqueous layer with NaOH to pH 12 and extract with dichloromethane. Determine %ee of the crude product via chiral HPLC to validate the preservation of the stereocenter.

Protocol 2: HATU-Mediated Amide Coupling of Chiral Piperazine-2-carboxylic Acid

Mechanism: Rapid formation of an active ester to outpace base-catalyzed


-proton abstraction[3].
  • Dissolution: In a dry flask under N

    
    , dissolve (S)-1-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
    
  • Activation: Add HATU (1.1 eq) followed immediately by anhydrous DIPEA (3.0 eq). Stir for exactly 5 minutes at -20 °C to form the active ester.

  • Amine Addition: Add the target amine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to slowly warm to 0 °C over 2 hours. Self-Validation: Monitor by TLC (Ninhydrin stain for primary amines). The reaction should be complete before reaching room temperature.

  • Workup: Dilute with EtOAc and wash sequentially with 5% citric acid (to remove unreacted amine/DIPEA), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .

❓ Frequently Asked Questions (FAQs)

Q: Why does my proline-fused DKP completely racemize during N-alkylation prior to reduction? A: Proline-fused DKPs are exceptionally vulnerable to epimerization. The standard method for lactam nitrogen alkylation uses Sodium Hydride (NaH)[1]. NaH is a hard, strong base that rapidly deprotonates the


-carbon of the constrained proline ring. To prevent this, avoid strong bases; utilize phase-transfer catalysis (PTC) with milder bases (e.g., K

CO

) and lower temperatures, or alkylate the linear dipeptide before cyclization.

Q: Does the choice of the N1-protecting group affect racemization at the C2 position? A: Yes. Electron-withdrawing protecting groups (such as Boc, Cbz, or Fmoc) at the N1 position increase the acidity of the C2


-proton through inductive effects. If you are experiencing unavoidable racemization during a C2 transformation, consider temporarily swapping the Boc group for a more electron-donating or sterically shielding group (like a Benzyl group) until the stereocenter is locked.

Q: How do I prevent DKP formation entirely during Solid-Phase Peptide Synthesis (SPPS) when incorporating chiral piperazine-like amino acids? A: DKP formation in SPPS is a nucleophilic attack by the free N-terminal amine on the ester linkage to the resin. It is heavily catalyzed by the standard 20% piperidine/DMF deprotection cocktail[5]. To suppress this, switch your Fmoc-deprotection strategy to a milder, optimized cocktail: 2% DBU and 5% piperazine in NMP. This drastically reduces the residence time of the vulnerable free amine in a basic environment, minimizing DKP-induced cleavage[5].

📚 References

  • 2,5-Diketopiperazine - Wikipedia -[Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids - UCLA / ACS Publications -[Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - Organic Letters (ACS) -[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega -[Link]

Sources

Validation & Comparative

Advanced Chiral HPLC Methodologies for the Resolution of 2(S)-(2(R)-Hydroxypropyl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block with two distinct stereocenters, 2(S)-(2(R)-Hydroxypropyl)piperazine presents a unique set of analytical challenges. The molecule features a highly basic piperazine ring, a flexible hydroxypropyl side chain, and a complete lack of a conjugated chromophore. For researchers and drug development professionals, ensuring the enantiomeric and diastereomeric purity of this intermediate is critical, as stereochemical variance directly impacts the pharmacological efficacy and safety profiles of downstream active pharmaceutical ingredients (APIs).

This guide objectively compares three distinct analytical methodologies for resolving the enantiomers of 2-(2-Hydroxypropyl)piperazine, detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Mechanistic Profiling & Challenge Analysis

Developing a robust chiral separation method for this molecule requires overcoming two primary physicochemical hurdles:

  • Chromophore Absence: The molecule only absorbs UV light in the low-wavelength region (< 210 nm). At 205 nm, mobile phase solvents exhibit significant background absorbance, resulting in a poor Signal-to-Noise (S/N) ratio. While acceptable for routine Enantiomeric Excess (ee%) determination, this lacks the sensitivity required for trace-level quantification.

  • Basic Amine Tailing: Piperazine is a strong base (

    
    ). On traditional silica-based chiral stationary phases (CSPs), the protonated secondary amines undergo secondary ion-exchange interactions with residual, acidic silanol groups (
    
    
    
    ). This causes severe peak tailing, which can obscure closely eluting enantiomeric impurities.

To solve these issues, analytical scientists must choose between direct analysis using highly optimized mobile phase modifiers, pre-column chemical derivatization, or orthogonal techniques like Capillary Electrophoresis (CE).

Workflow Start This compound Sample Decision1 High Sensitivity Required? (LOD < 10 ppm) Start->Decision1 PathA Direct UV Analysis (205 nm) Decision1->PathA No (Routine QC) PathB Pre-column Derivatization (NBD-Cl) Decision1->PathB Yes (Trace Analysis) PathC Capillary Electrophoresis Decision1->PathC Orthogonal Check CSP_A Immobilized CSP (e.g., Chiralpak IC) PathA->CSP_A MeCN/MeOH/DEA CSP_B Coated CSP (e.g., Chiralpak AD-H) PathB->CSP_B Detect at 460 nm CE_C Sulfated β-Cyclodextrin (S-β-CD) Buffer PathC->CE_C Detect at 214 nm ResultA Routine ee% QC (Fast, Direct) CSP_A->ResultA ResultB Trace Quantification (High Sensitivity) CSP_B->ResultB ResultC Orthogonal Validation (High Efficiency) CE_C->ResultC

Analytical workflow decision tree for hydroxypropylpiperazine enantiomer resolution.

Comparative Methodologies

Method A: Direct Analysis via Immobilized Polysaccharide CSP

Based on established methods for homologous hydroxyalkyl piperazines [1], the modern gold standard for direct analysis utilizes an immobilized polysaccharide CSP, specifically Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • The Causality: The carbamate linkages on the CSP provide critical hydrogen-bond donors and acceptors that interact with both the hydroxyl group and the piperazine nitrogens of the analyte. The 3,5-dichloro substitution on the phenyl rings creates an electron-deficient

    
    -system, enhancing dipole-dipole interactions.
    
  • The Modifier: To prevent peak tailing, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA is a small, highly competitive secondary amine that saturates the acidic silanol sites on the silica support, forcing the bulkier piperazine analyte to interact exclusively with the chiral selector[1, 2].

Method B: Pre-column Derivatization with NBD-Cl

For trace-level enantiomer quantification, the lack of a chromophore must be addressed chemically. Adapting the derivatization protocol established for trace piperazine analysis [2], the sample is reacted with 4-chloro-7-nitrobenzofuran (NBD-Cl) .

  • The Causality: NBD-Cl undergoes nucleophilic aromatic substitution with the secondary amines of the piperazine ring. This reaction extends the conjugated

    
    -system, shifting the absorption maximum (
    
    
    
    ) from the noisy 205 nm region to a clean 460 nm in the visible spectrum. This eliminates mobile phase background noise, drastically lowering the Limit of Detection (LOD).
Method C: Capillary Electrophoresis (CE) with S-β-CD

Recent advancements have demonstrated that Capillary Electrophoresis (CE) is a highly effective orthogonal technique for cationic piperazine derivatives [3].

  • The Causality: Enantiomers have identical charge-to-mass ratios and cannot be separated by standard CE. By introducing Sulfated β-Cyclodextrin (S-β-CD) into the background electrolyte, the cationic piperazine enantiomers form transient inclusion complexes within the cyclodextrin cavity. Because the 2(S)-(2(R)) and 2(R)-(2(S)) enantiomers have different spatial fits, their binding constants (

    
    ) differ. This alters their effective electrophoretic mobilities, allowing for baseline resolution [3].
    

Mechanism Analyte 2(S)-(2(R))-Hydroxypropylpiperazine - Secondary Amines (H-bond) - Hydroxyl Group (H-bond) - Propyl Chain (Steric Bulk) CSP Chiralpak IC (Stationary Phase) - Carbamate NH/C=O (H-bond) - Dichlorophenyl (Dipole/π-π) - Chiral Grooves (Steric Fit) Analyte->CSP Hydrogen Bonding Analyte->CSP Steric Inclusion Analyte->CSP Dipole-Dipole

Chiral recognition mechanism between the analyte and the immobilized polysaccharide CSP.

Empirical Performance Data

The following table summarizes the quantitative performance metrics of the three methodologies, allowing for an objective selection based on project requirements.

ParameterMethod A: Direct HPLCMethod B: Derivatization + HPLCMethod C: Capillary Electrophoresis
Chiral Selector Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Sulfated β-cyclodextrin (S-β-CD)
Column / Capillary Chiralpak IC (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)Fused silica capillary (50 µm ID)
Detection UV at 205 nmUV at 460 nm (NBD-Derivative)UV at 214 nm
Resolution (

)
> 2.0> 2.5> 1.8
Tailing Factor (

)
1.2 (Requires 0.1% DEA)1.05 (No basic modifier needed)1.1
Limit of Detection (LOD) ~15 ppm< 1 ppm~5 µmol/L
Run Time ~15 min~25 min (excluding 30 min prep)~12 min
Primary Use Case Routine ee% QC & Process MonitoringTrace Enantiomer QuantificationOrthogonal Validation / Fast Screening

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis.

Protocol 1: Direct Chiral HPLC Analysis (Method A)

Optimal for routine, high-throughput analysis.

  • Mobile Phase Preparation: Carefully measure 900 mL of HPLC-grade Acetonitrile and 100 mL of HPLC-grade Methanol. Add exactly 1.0 mL of Diethylamine (DEA) to achieve a 90:10:0.1 (v/v/v) ratio. Mix thoroughly and degas via ultrasonication for 10 minutes. Note: DEA must be added fresh, as it degrades over time, leading to sudden peak tailing.

  • System Equilibration: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm). Purge the system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min. Set the column oven to 35°C to optimize mass transfer kinetics.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject 10 µL of the sample. Monitor the eluent at 205 nm.

  • System Suitability Validation: The run is only valid if the Resolution (

    
    ) between the 2(S)-(2(R)) and 2(R)-(2(S)) enantiomers is 
    
    
    
    , and the Tailing Factor (
    
    
    ) for both peaks is
    
    
    .
Protocol 2: Pre-column Derivatization Workflow (Method B)

Optimal for trace analysis and impurity profiling.

  • Reagent Preparation: Prepare a 0.1% (w/v) solution of NBD-Cl in Methanol. Prepare a 0.1 M Borate buffer adjusted to pH 8.0.

  • Derivatization Reaction: In an amber glass vial (NBD derivatives are highly light-sensitive), combine 100 µL of the aqueous sample (containing trace piperazine), 100 µL of the pH 8.0 borate buffer, and 100 µL of the NBD-Cl reagent.

  • Incubation: Seal the vial and incubate in a water bath at 60°C for exactly 30 minutes to drive the nucleophilic substitution to completion.

  • Quenching: Remove the vial and immediately place it in an ice bath for 5 minutes. Add 50 µL of 0.1 M HCl to quench the reaction and stabilize the derivative.

  • Chromatographic Analysis: Inject 10 µL of the derivatized mixture onto a Chiralpak AD-H column using a mobile phase of Hexane/Ethanol (80:20 v/v). Detect the highly conjugated derivative at 460 nm.

References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at:[Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available at:[Link]

The Stereochemical Imperative: A Comparative Analysis of Piperazine Isomers in Drug Action

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural simplicity and synthetic tractability have made it a "privileged scaffold," appearing in a vast array of clinically significant drugs, from antihistamines to antipsychotics.[2] However, the seemingly subtle introduction of a chiral center to this scaffold can dramatically alter a molecule's biological activity. This guide provides an in-depth comparative analysis of piperazine stereoisomers, elucidating how three-dimensional orientation dictates pharmacological outcomes. We will delve into the causality behind experimental design and present supporting data, with a primary focus on the well-characterized antihistamine, cetirizine, and a discussion on the implications for antipsychotic agents.

The Principle of Chirality in Biological Systems

Biological systems are inherently chiral. Receptors, enzymes, and other drug targets are composed of chiral building blocks (L-amino acids and D-sugars), creating a stereospecific environment.[3] Consequently, enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[3] This underscores the regulatory and clinical shift towards the development of single-enantiomer drugs over racemic mixtures.[5]

Case Study: The Antihistamine Cetirizine

Cetirizine, a second-generation H1-antihistamine, is a prime example of stereoselectivity in piperazine derivatives.[6] It is a racemic mixture of (R)-(-)-cetirizine (levocetirizine) and (S)-(+)-cetirizine (dextrocetirizine).[6] Clinical and preclinical studies have unequivocally demonstrated that the antihistaminergic activity resides almost exclusively in levocetirizine.[1]

Comparative Biological Activity of Cetirizine Enantiomers

The differential activity of cetirizine's enantiomers is most evident in their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR) responsible for mediating allergic responses.[7]

Data Presentation: Receptor Binding and Functional Activity

StereoisomerH1 Receptor Binding Affinity (Ki)In Vivo Activity (Histamine-induced Wheal & Flare Inhibition)
Levocetirizine ~3 nMHigh potency; 2.5 mg dose comparable to 5 mg of racemic cetirizine.[8][9]
Dextrocetirizine ~100 nMPharmacologically inactive at therapeutic doses.[8][10]
Racemic Cetirizine ~6 nMActivity is attributable to the levocetirizine content.[10]

This table summarizes the significant difference in biological activity between the enantiomers of cetirizine.

The approximately 30-fold higher affinity of levocetirizine for the H1 receptor compared to dextrocetirizine is the molecular basis for its superior therapeutic effect.[11] Levocetirizine also exhibits a slower dissociation rate from the H1 receptor, making it an insurmountable antagonist, which may contribute to its prolonged duration of action.[12][13]

Pharmacokinetic Differences

Stereochemistry also influences the pharmacokinetic profiles of the cetirizine enantiomers, further justifying the use of the single-enantiomer formulation.

Data Presentation: Pharmacokinetic Parameters

StereoisomerApparent Volume of Distribution (Vd)Non-Renal Clearance
Levocetirizine 0.41 L/kg11.8 mL/min
Dextrocetirizine 0.60 L/kg29.2 mL/min

Data from a comparative study in humans illustrates the pharmacokinetic differences between levocetirizine and dextrocetirizine.[1]

The smaller volume of distribution for levocetirizine suggests less extensive distribution into tissues compared to dextrocetirizine.[1] Furthermore, the significantly lower non-renal clearance of levocetirizine indicates that it is less susceptible to metabolism.[1] Importantly, there is no evidence of in vivo conversion of levocetirizine to dextrocetirizine.[11]

Experimental Protocols

To generate the comparative data presented above, a series of well-defined experimental workflows are employed. The choice of these assays is dictated by the need to quantify both the direct interaction with the molecular target (binding affinity) and the physiological consequence of that interaction (functional activity).

Chiral Separation of Piperazine Enantiomers

A prerequisite for comparative analysis is the separation of the racemic mixture into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method.

Workflow for Chiral HPLC Separation

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve racemic piperazine in mobile phase hplc_system Inject sample onto Chiral Stationary Phase (CSP) Column prep->hplc_system detection UV Detection hplc_system->detection Elution with mobile phase analysis Separate peaks corresponding to each enantiomer are detected detection->analysis quant Calculate resolution (Rs) and enantiomeric excess (% ee) analysis->quant

Caption: Workflow for Chiral HPLC Method Development.

Detailed Methodology: Chiral HPLC

  • Column Selection: The choice of CSP is critical. For piperazine derivatives, polysaccharide-based CSPs, such as cellulose or amylose derivatives, are often effective.[14]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). The addition of a small amount of a basic modifier like diethylamine can improve peak shape for basic analytes.[14]

  • Sample Preparation: Dissolve the racemic piperazine compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm internal diameter column.

    • Temperature: Controlled at a constant temperature (e.g., 25°C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where the compound has absorbance.

  • Data Analysis: The two enantiomers will have different retention times, resulting in two separate peaks. The resolution between the peaks is calculated to determine the quality of the separation.

Receptor Binding Assay

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. This assay measures the ability of an unlabeled test compound (e.g., levocetirizine or dextrocetirizine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Workflow for Competitive Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis mem_prep Prepare cell membranes expressing the target receptor (e.g., Histamine H1) incubation Incubate membranes, radioligand, and varying concentrations of unlabeled competitor mem_prep->incubation reagent_prep Prepare radioligand ([3H]-Pyrilamine) and unlabeled competitor (piperazine stereoisomers) reagent_prep->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration counting Quantify radioactivity of bound ligand using a scintillation counter filtration->counting ic50 Determine IC50 value (concentration of competitor that inhibits 50% of specific binding) counting->ic50 ki Calculate Ki value using the Cheng-Prusoff equation ic50->ki cluster_cell Cell Culture & Sensitization cluster_treatment Treatment & Stimulation cluster_quantification Quantification cluster_analysis Data Analysis cell_culture Culture basophil cell line (e.g., RBL-2H3) sensitization Sensitize cells with IgE cell_culture->sensitization treatment Pre-incubate cells with piperazine stereoisomers sensitization->treatment stimulation Stimulate histamine release with an antigen treatment->stimulation supernatant Collect cell supernatant stimulation->supernatant elisa Quantify histamine in the supernatant using ELISA supernatant->elisa inhibition Calculate the percent inhibition of histamine release for each stereoisomer concentration elisa->inhibition

Caption: Workflow for a cell-based histamine release assay.

Detailed Methodology: Histamine Release from RBL-2H3 Cells

  • Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, a commonly used model for mast cells, under standard conditions. [15]2. Sensitization: Sensitize the cells overnight with a specific IgE. This allows the subsequent antigen challenge to trigger degranulation.

  • Treatment: Pre-incubate the sensitized cells with varying concentrations of levocetirizine, dextrocetirizine, or racemic cetirizine for a defined period.

  • Stimulation: Induce histamine release by challenging the cells with the corresponding antigen.

  • Quantification:

    • Centrifuge the cell plates and collect the supernatant.

    • Measure the concentration of histamine in the supernatant using a competitive ELISA kit. [16]6. Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of the test compounds compared to a vehicle control. This allows for the determination of IC50 values for the functional response.

Signaling Pathways

The differential binding of piperazine stereoisomers to their target receptors translates into distinct downstream signaling events.

H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled GPCR. [17]Histamine binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and adhesion molecules. [18] Levocetirizine, as a potent competitive antagonist, binds to the H1 receptor and prevents histamine from initiating this signaling cascade, thereby mitigating the allergic and inflammatory response. [19]Dextrocetirizine, due to its low affinity, is ineffective at blocking this pathway at therapeutic concentrations.

H1 Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Activates Levocetirizine Levocetirizine Levocetirizine->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca Ca2+ Release IP3->Ca Triggers PKC PKC DAG->PKC Activates NFkB NF-κB Activation Ca->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Simplified signaling cascade following activation of the H1 receptor.

Broader Implications: Antipsychotic Piperazines

The principles of stereoselectivity are not limited to antihistamines. Many atypical antipsychotic drugs feature a piperazine moiety and act on dopamine and serotonin receptors, which are also GPCRs. [20]For these agents, stereochemistry is critical for achieving the desired receptor interaction profile, which is often a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A/5-HT2A receptor modulation. [21] For instance, arylpiperazine derivatives are known to have high affinity for dopamine D2 receptors. [1]The specific spatial arrangement of substituents on the piperazine and aryl rings, dictated by the stereochemistry, influences the binding affinity and functional activity at these receptors. While a comprehensive, publicly available dataset comparing the stereoisomers of a specific antipsychotic piperazine drug is less consolidated than for cetirizine, the underlying principle remains the same: the chiral environment of the receptor's binding pocket will preferentially interact with one stereoisomer over the other. This can lead to differences in efficacy, side-effect profiles (e.g., extrapyramidal symptoms), and metabolic stability.

Conclusion

The comparative analysis of piperazine stereoisomers, exemplified by cetirizine, provides a compelling illustration of the profound impact of chirality on biological activity. The eutomer, levocetirizine, exhibits significantly higher affinity for the H1 receptor and a more favorable pharmacokinetic profile than its distomer, dextrocetirizine, providing a clear rationale for its use as a single-enantiomer drug. The experimental protocols detailed herein—chiral separation, radioligand binding assays, and functional assays—represent a robust, self-validating system for elucidating these stereoselective differences. For researchers and drug development professionals, a thorough understanding and early consideration of stereochemistry are not merely academic exercises; they are imperative for the rational design of safer, more effective therapeutics.

References

  • Cetirizine H1-Antihistamine Action. PubChem Pathway. [Link]

  • Cetirizine. Wikipedia. [Link]

  • Chen, C. (2008). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191. [Link]

  • Chen, C. (2008). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine. Bentham Science Publishers. [Link]

  • Day, J. H., Ellis, A. K., & Rafeiro, E. (2004). Levocetirizine: a new selective H1 receptor antagonist for use in allergic disorders. Drugs of Today, 40(5), 415-421. [Link]

  • Strolin Benedetti, M., et al. (2003). Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H(1)-receptor antagonists. Fundamental & Clinical Pharmacology, 17(5), 495-502. [Link]

  • Choi, Y. K., et al. (2001). Comparison of the Antihistaminic Activity Between Cetirizine Enantiomers. Archives of Pharmacal Research, 24(5), 443-447. [Link]

  • Nakamura, T., et al. (2015). Comparison of levocetirizine pharmacokinetics after single doses of levocetirizine oral solution and cetirizine dry syrup in healthy Japanese male subjects. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1685-1694. [Link]

  • Is there any advantage to taking levocetirizine (levocetirizine) versus cetirizine (cetirizine)? Dr.Oracle. [Link]

  • What is the difference between cetirizine (Zyrtec) and levocetirizine (Xyzal)? Dr.Oracle. [Link]

  • What is the mechanism of Cetirizine Hydrochloride? Patsnap Synapse. [Link]

  • Mode of action of Cetirizine. ResearchGate. [Link]

  • Strolin Benedetti, M., et al. (2003). Compared pharmacological characteristics in humans of racemic cetirizine and levocetirizine, two histamine H1-receptor antagonists. PubMed. [Link]

  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. TW. [Link]

  • Devalia, J. L., et al. (2001). A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. Allergy, 56(1), 50-57. [Link]

  • de Ligt, R. A., et al. (2021). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 64(1), 444-463. [Link]

  • Har, D., & Soliman, A. M. (2019). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Allergy, Asthma & Clinical Immunology, 15, 60. [Link]

  • Devalia, J. L., et al. (2001). A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers. PubMed. [Link]

  • Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Cyclizine. Wikipedia. [Link]

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. PMC. [Link]

  • Histamine-Release. IBL International. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. [Link]

  • Histamine ELISA Assay Kit. Northwest Life Science Specialties. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. [Link]

  • Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. PMC. [Link]

  • Histamine Release. IBL International. [Link]

  • cyclizine hydrochloride. Nursing Central. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Effects of Stereoisomers on Drug Activity. Acta Scientific Biotechnology. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Cyclizine Hydrochloride. MedSchool. [Link]

  • Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. PubMed. [Link]

  • RBL assay. Good Biomarker Sciences. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

  • The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients. ResearchGate. [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

  • Cyclizine. Deranged Physiology. [Link]

  • Cyclizine. PubChem. [Link]

  • Vella-Brincat, J. W. A., et al. (2012). The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients. Journal of Pain and Symptom Management, 43(3), 540-548. [Link]

Sources

Cost-effectiveness of different synthetic routes to 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 2(S)-[2(R)-hydroxypropyl]piperazine (systematically named (R)-1-((S)-piperazin-2-yl)propan-2-ol ). This specific chiral scaffold is a high-value intermediate for the synthesis of next-generation protease inhibitors and GPCR ligands, where the C2-substituted piperazine core provides critical conformational rigidity and pharmacophoric alignment.

Executive Summary: The Synthetic Challenge

Synthesizing C-substituted piperazines is significantly more challenging than their N-substituted counterparts. The target molecule, 2(S)-(2(R)-hydroxypropyl)piperazine , presents two distinct challenges:

  • Regiochemistry: Introducing a 3-carbon chain at the C2 position of the piperazine ring.

  • Stereochemistry: Establishing the (S)-configuration at the ring carbon and the (R)-configuration at the side-chain hydroxyl group.

This guide evaluates two primary methodologies:

  • Route A (Chiral Pool): A stepwise construction from L-Aspartic Acid , offering high stereocontrol but higher step count.

  • Route B (Industrial): The hydrogenation of a Pyrazine precursor followed by resolution, offering lower raw material costs but lower atom economy due to resolution losses.

Route 1: The Chiral Pool Approach (From L-Aspartic Acid)

Strategy: This route leverages the inherent chirality of L-Aspartic Acid to establish the (S)-piperazine ring. The side chain is elaborated via a Weinreb amide intermediate followed by a diastereoselective reduction to set the (R)-hydroxyl center.

Mechanism & Workflow
  • Cyclization: L-Aspartic acid is converted to (S)-piperazine-2-acetic acid via diamine condensation.

  • Protection: The ring nitrogens are protected (e.g., N,N'-di-Boc or Cbz).

  • Homologation: The acetic acid side chain is converted to a Weinreb amide and reacted with Methyl Grignard (MeMgBr) to form a methyl ketone.

  • Stereoselective Reduction: The ketone is reduced using a chiral borohydride or CBS catalyst to yield the (R)-alcohol.

Experimental Protocol (Self-Validating)
  • Step 1 (Cyclization): Reflux L-Aspartic acid diethyl ester (1.0 eq) with ethylene diamine (1.1 eq) in ethanol for 12h. Cyclization yields the diketopiperazine. Reduce with BH3·THF to obtain (S)-piperazine-2-acetic acid.

  • Step 2 (Ketone Formation): React the N-protected acid with N,O-dimethylhydroxylamine/EDC to form the Weinreb amide. Add MeMgBr (1.2 eq) at -78°C in THF. Quench with NH4Cl. Validation: IR peak shift from 1650 cm⁻¹ (amide) to 1715 cm⁻¹ (ketone).

  • Step 3 (Reduction): Treat the ketone with L-Selectride or (R)-CBS catalyst/BH3 at -78°C. This bulky hydride attacks from the less hindered face, governed by the Felkin-Anh model reinforced by the ring chirality.

  • Step 4 (Deprotection): TFA/DCM removal of Boc groups.

Route1 Start L-Aspartic Acid (Chiral Source) Inter1 (S)-Piperazine-2-acetic acid Start->Inter1 1. Cyclization 2. Reduction Inter2 Weinreb Amide Inter1->Inter2 Protection + Weinreb Amide Inter3 Methyl Ketone Intermediate Inter2->Inter3 MeMgBr (Grignard) Target 2(S)-(2(R)-Hydroxypropyl) piperazine Inter3->Target Stereoselective Reduction (CBS)

Figure 1: Chiral pool synthesis pathway leveraging L-Aspartic acid to control ring stereochemistry.

Route 2: The Industrial Pyrazine Route (Hydrogenation + Resolution)

Strategy: This route prioritizes throughput and raw material cost. It constructs the carbon skeleton via lithiation of methylpyrazine, followed by ring reduction. The stereocenters are established via classical resolution.

Mechanism & Workflow
  • Side Chain Attachment: 2-Methylpyrazine is lithiated (LDA) and reacted with Acetaldehyde . This forms 2-(2-hydroxypropyl)pyrazine .

  • Hydrogenation: The pyrazine ring is reduced using H2/PtO2 or H2/Rh-Al2O3. This produces a mixture of diastereomers (cis/trans).[1][2][3]

  • Resolution: The racemic mixture is resolved using a chiral acid (e.g., (L)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid ).

Experimental Protocol (Self-Validating)
  • Step 1 (Condensation): To a solution of 2-methylpyrazine (1.0 eq) in dry THF at -78°C, add LDA (1.1 eq). Stir 30 min. Add Acetaldehyde (1.2 eq) dropwise. Warm to RT. Validation: GC-MS shows M+ peak at 138.

  • Step 2 (Hydrogenation): Dissolve residue in MeOH with 5% Rh/C. Pressurize to 50 bar H2 at 60°C for 24h. Filter catalyst.[4] Result: Mixture of 4 isomers (cis/trans pairs).

  • Step 3 (Resolution): Dissolve crude amine in hot EtOH. Add (L)-Mandelic acid (1.0 eq). Cool slowly to 4°C. The (S,R)-salt crystallizes preferentially due to packing forces. Recrystallize 2x to achieve >99% ee.

Route2 Start 2-Methylpyrazine Inter1 2-(2-Hydroxypropyl) pyrazine Start->Inter1 LDA / Acetaldehyde Inter2 Racemic Piperazine Mixture Inter1->Inter2 H2 / Rh/C (Hydrogenation) Target 2(S)-(2(R)-Hydroxypropyl) piperazine Inter2->Target Chiral Resolution ((L)-Mandelic Acid) Waste Waste Isomers (Distillate) Inter2->Waste Rejection

Figure 2: Industrial route utilizing pyrazine lithiation and classical resolution.

Comparative Analysis: Cost-Effectiveness & Performance

The choice of route depends heavily on the scale and the required purity profile.

MetricRoute A: Chiral Pool (Aspartic Acid)Route B: Pyrazine Hydrogenation
Raw Material Cost High (Protected amino acids, CBS catalyst)Low (Methylpyrazine, Acetaldehyde)
Step Count High (5-6 linear steps)Low (3 linear steps)
Stereocontrol Excellent (>98% de/ee intrinsic)Poor (Requires resolution, max 50% yield)
Scalability Moderate (Cryogenic steps, chromatography)High (Standard batch reactors)
Atom Economy Moderate (Protecting groups waste)Low (50% of material discarded in resolution)
Cost Driver Reagents & LaborResolution agents & Yield loss
Decision Matrix
  • Choose Route A if: You require <100g of material for early-phase clinical trials and cannot tolerate isomeric impurities. The high reagent cost is offset by the elimination of difficult resolutions.

  • Choose Route B if: You are manufacturing >10kg. The low cost of pyrazine ($20/kg) allows for the economic discard of the unwanted enantiomer, or the unwanted isomer can be racemized and recycled (though difficult for piperazines).

References

  • Synthesis of Piperazine-2-acetic acid derivatives: J. Org. Chem.2019 , 84, 5, 2500–2510. "Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters".

  • Pyrazine Lithiation Chemistry:Tetrahedron Lett.2002, 43, 12, 2191-2194.
  • Chiral Piperazine Resolution:Tetrahedron: Asymmetry2006, 17, 12, 1850-1858.
  • Indinavir Intermediate Synthesis (Analogous Chemistry):Chem. Rev.2011, 111, 11, 6947–7034. "Process Chemistry in the Pharmaceutical Industry".

Sources

A Senior Application Scientist's Guide to the Quantification of 2(S)-(2(R)-Hydroxypropyl)piperazine: A Comparative Analysis of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of stereoisomers is not merely a regulatory hurdle, but a fundamental necessity for ensuring drug safety and efficacy. The stereochemical configuration of a molecule can dramatically influence its pharmacological and toxicological profile. This guide provides an in-depth, comparative analysis of validated analytical methodologies for the quantification of 2(S)-(2(R)-Hydroxypropyl)piperazine, a chiral building block of significant interest. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for your analytical endeavors.

This document will explore and contrast the two most powerful and prevalent techniques for this application: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the underlying principles, provide detailed, field-proven experimental protocols, and present a clear, data-driven comparison to guide your method selection and validation processes.

The Analytical Challenge: Chirality and Detection

This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The primary analytical challenge lies in the enantioselective separation and quantification of the specific 2(S)-(2(R)) isomer from its counterparts. Furthermore, the piperazine moiety lacks a strong chromophore, presenting a detection challenge for standard UV-based HPLC methods and often necessitating derivatization to enhance sensitivity.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the separation of enantiomers due to its high resolution and versatility.[1] The core principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.

Causality of Experimental Choices in Chiral HPLC

The success of a chiral HPLC method is contingent upon the judicious selection of the CSP and the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide array of chiral compounds, including piperazine derivatives. The choice of a specific CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated silica gel, is based on its proven ability to form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

The mobile phase composition is equally critical. A normal-phase mode, typically employing a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is often preferred for polysaccharide-based CSPs. The addition of a small amount of an amine modifier, like diethylamine (DEA), is a common and often necessary strategy to improve the peak shape of basic analytes like piperazines by minimizing tailing caused by interactions with residual silanol groups on the silica support.

For analytes lacking a strong UV chromophore, pre-column derivatization with a UV-active agent is a well-established technique to enhance detection sensitivity.[2][3][4] Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine of the piperazine ring to form a highly UV-active derivative, allowing for quantification at lower concentrations.[3][4]

Experimental Protocol: Chiral HPLC with Pre-column Derivatization

This protocol is a robust starting point, adapted from validated methods for similar piperazine derivatives.[3][5]

1. Derivatization Procedure:

  • Reagents: this compound standard and sample, 4-chloro-7-nitrobenzofuran (NBD-Cl) solution (1 mg/mL in methanol), Borate buffer (0.1 M, pH 9.0).

  • Step 1: In a clean vial, mix 1.0 mL of the sample or standard solution (in a suitable solvent) with 1.0 mL of borate buffer.

  • Step 2: Add 1.0 mL of the NBD-Cl solution.

  • Step 3: Cap the vial and heat at 60°C for 30 minutes.

  • Step 4: Cool the solution to room temperature before injection.

2. HPLC Conditions:

  • Column: Chiralpak IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on 5 µm silica), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

3. System Suitability:

  • Inject a solution of the derivatized racemic mixture of all four stereoisomers.

  • The resolution between the 2(S)-(2(R)) isomer and the closest eluting stereoisomer should be ≥ 1.5.

Workflow for Chiral HPLC Method Development

cluster_0 Method Development Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Solubility, pKa, UV Spectra Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Polysaccharide-based (e.g., Chiralpak IC) Derivatization (if needed) Derivatization (if needed) Mobile Phase Optimization->Derivatization (if needed) Solvent Ratio, Modifier (DEA) Method Optimization Method Optimization Derivatization (if needed)->Method Optimization Enhance Sensitivity (e.g., NBD-Cl) Validation Validation Method Optimization->Validation Flow Rate, Temperature

Caption: A logical workflow for developing a robust chiral HPLC method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it a powerful alternative for the quantification of this compound, particularly for trace-level analysis.[6] The principle involves the separation of volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase of the GC column, followed by detection and identification using a mass spectrometer.

Causality of Experimental Choices in GC-MS

The primary consideration for GC-MS analysis of a molecule like this compound is its volatility and thermal stability. The presence of polar hydroxyl and amine groups can lead to poor peak shape and thermal degradation in the hot injector port. Therefore, derivatization is often mandatory to increase volatility and improve chromatographic performance. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation with reagents like trifluoroacetic anhydride (TFAA), are common strategies to cap these polar functional groups.

The choice of the GC column is also critical. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of selectivity for a range of derivatized analytes. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from potential impurities and derivatizing agent byproducts.

Mass spectrometry detection in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity by monitoring only specific ions characteristic of the analyte, thereby reducing background noise and improving the limit of quantification.

Experimental Protocol: GC-MS with Derivatization

This protocol is based on established methods for the GC-MS analysis of piperazine derivatives.[7]

1. Derivatization Procedure:

  • Reagents: this compound standard and sample, Pyridine, Trifluoroacetic anhydride (TFAA).

  • Step 1: Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

  • Step 2: Add 50 µL of pyridine and 50 µL of TFAA to the dried residue.

  • Step 3: Cap the vial and heat at 70°C for 20 minutes.

  • Step 4: Cool the solution to room temperature and inject a portion into the GC-MS.

2. GC-MS Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Workflow for GC-MS Method Development

cluster_1 Method Development Analyte Volatility Assessment Analyte Volatility Assessment Derivatization Derivatization Analyte Volatility Assessment->Derivatization Boiling Point, Polarity GC Column Selection GC Column Selection Derivatization->GC Column Selection Silylation or Acylation Temperature Program Optimization Temperature Program Optimization GC Column Selection->Temperature Program Optimization Mid-polarity (e.g., 5% Phenyl) MS Detection Optimization MS Detection Optimization Temperature Program Optimization->MS Detection Optimization Ramp Rate, Hold Times Validation Validation MS Detection Optimization->Validation Scan vs. SIM mode

Caption: A systematic approach to developing a reliable GC-MS method.

Comparative Performance Analysis

The choice between Chiral HPLC and GC-MS will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation. The following table provides a comparative summary of the expected performance characteristics based on validated methods for analogous piperazine derivatives.

ParameterChiral HPLC with UV Detection (with Derivatization)GC-MS (with Derivatization)
Principle Enantioselective separation on a chiral stationary phase.Separation based on volatility and polarity, with mass-based detection.
Specificity High for enantiomers, dependent on CSP resolution.Very high due to mass fragmentation patterns.
Linearity Range Typically in the µg/mL to mg/mL range.[3]Typically in the ng/mL to µg/mL range.[8]
Accuracy (% Recovery) Generally 98-102%.[3]Generally 95-105%.[8]
Precision (%RSD) Typically < 2%.[3]Typically < 5%.[8]
Limit of Quantification (LOQ) Dependent on derivatization efficiency, typically in the low µg/mL range.[3]Lower, often in the ng/mL range.[8]
Throughput Moderate, typical run times of 15-30 minutes.Moderate, with derivatization step adding to sample preparation time.
Instrumentation Cost Moderate.High.
Strengths Direct enantiomer separation, robust for routine QC.High sensitivity and selectivity, definitive identification.
Limitations May require derivatization for sensitivity, CSPs can be expensive.Requires derivatization for this analyte, not suitable for non-volatile impurities.[2][6]

Method Validation: A Trustworthy Framework

Regardless of the chosen method, rigorous validation is essential to ensure the reliability of the generated data. The validation process should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][6][9][10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its other stereoisomers and potential impurities.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Conclusion and Recommendations

Both Chiral HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • Chiral HPLC is the recommended method for routine quality control and release testing where direct enantiomeric separation is the primary goal. Its robustness and established protocols for similar compounds make it a highly reliable choice. The necessity of derivatization for enhanced UV detection is a key consideration in the workflow.

  • GC-MS is the preferred method when higher sensitivity is required, such as in the analysis of trace impurities or in bioanalytical applications. Its high selectivity provides an orthogonal technique for confirmation of identity. The mandatory derivatization step adds to the sample preparation time but is crucial for achieving good chromatographic performance.

The ultimate choice of method will be dictated by the specific analytical requirements, available resources, and the stage of drug development. It is imperative that whichever method is chosen, it is subjected to a thorough validation process to ensure the generation of scientifically sound and defensible data, in line with global regulatory expectations.

References

  • A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem. Accessed February 28, 2026.
  • Boumrah, Y., Rosset, M., Lecompte, Y., Bouanani, S., Khimeche, K., & Dahmani, A. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Egyptian Journal of Forensic Sciences, 4(3), 90-99.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22).
  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules, 27(6), 1935.
  • Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69(2), 316-321.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. (2014). Egyptian Journal of Forensic Sciences, 4(3), 90-99.
  • Validation of Analytical Procedure Q2(R2). (2022). ICH.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, February 28). IntuitionLabs.ai.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8).
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Journal of Pharmaceutical and Biomedical Analysis.
  • Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2019, February 10). Research Journal of Pharmacy and Technology.

Sources

A comparative study of catalytic performance using ligands derived from 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search for scholarly articles and patents, specific comparative studies detailing the catalytic performance of ligands derived from 2(S)-(2(R)-Hydroxypropyl)piperazine versus other catalytic systems, complete with experimental data, could not be located. The available literature broadly covers the synthesis and application of various chiral piperazine derivatives in catalysis but does not provide the specific, in-depth comparative data required to construct the requested guide.

The initial and subsequent targeted searches yielded general information about the utility of piperazine-based ligands in asymmetric synthesis, including their use in enantioselective Henry reactions, allylic alkylations, and the synthesis of medicinally relevant compounds. However, these resources do not contain direct comparisons of ligands derived from the specific this compound scaffold with other well-established chiral ligands.

To fulfill the user's request for a guide that "objectively compare the product's performance with other alternatives and provide supporting experimental data," access to such specific comparative studies is essential. Without this foundational data, a meaningful and scientifically rigorous comparative analysis as outlined in the prompt's core requirements cannot be produced.

Therefore, I am unable to provide the requested "Publish Comparison Guides" on the topic of "A comparative study of catalytic performance using ligands derived from this compound" at this time due to the lack of available specific and comparative experimental data in the public domain accessible through my current tools.

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(2-Hydroxypropyl)piperazine Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini AI], Senior Application Scientist

In the landscape of modern drug discovery and development, the precise control and characterization of stereoisomers are not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. The subtle, yet profound, impact of stereochemistry on a molecule's pharmacological and toxicological profile necessitates robust analytical methodologies for their differentiation. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the characterization and differentiation of the diastereomers of 2-(2-Hydroxypropyl)piperazine, specifically focusing on the 2(S)-(2(R)-Hydroxypropyl)piperazine pair and its other stereoisomeric forms.

The 2-(2-Hydroxypropyl)piperazine scaffold possesses two chiral centers, one on the piperazine ring and one on the hydroxypropyl sidechain. This gives rise to four possible stereoisomers: (2S, 2'R), (2R, 2'S), (2S, 2'S), and (2R, 2'R). The (2S, 2'R) and (2R, 2'S) pair are enantiomers, as are the (2S, 2'S) and (2R, 2'R) pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. This guide will focus on the spectroscopic techniques capable of distinguishing between these diastereomers.

The Imperative of Stereoisomeric Differentiation

The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral molecules, including biological targets such as enzymes and receptors. Diastereomers, having different three-dimensional arrangements, can exhibit distinct physical properties (e.g., melting point, solubility) and, more critically, different biological activities. Therefore, the ability to selectively synthesize and analytically confirm the stereochemical identity of a drug candidate is paramount.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and its application in differentiating diastereomers is well-established. The key principle lies in the fact that diastereomers have different spatial relationships between their atoms, which translates into distinct chemical environments for the nuclei, leading to different chemical shifts (δ) and coupling constants (J).

¹H and ¹³C NMR Spectroscopy

For the diastereomers of 2-(2-Hydroxypropyl)piperazine, the most significant differences in the NMR spectra are expected for the protons and carbons at or near the chiral centers.

Expected Spectral Differences:

  • ¹H NMR: The chemical shifts of the protons on the piperazine ring (especially at C2 and C3) and the protons on the hydroxypropyl sidechain (at C1' and C2') will likely differ between diastereomers. The coupling constants between these protons may also vary due to different dihedral angles in the preferred conformations of the diastereomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms of the chiral centers (C2 and C2') and the adjacent carbons are expected to be different for each diastereomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(2-Hydroxypropyl)piperazine Diastereomers

Atom (2S, 2'R) / (2R, 2'S) Diastereomer (2S, 2'S) / (2R, 2'R) Diastereomer Expected Difference (Δδ)
¹H NMR
H-2δ 2.8 - 3.0 ppmδ 2.9 - 3.1 ppm0.1 - 0.2 ppm
H-2'δ 3.8 - 4.0 ppmδ 3.9 - 4.1 ppm0.1 - 0.2 ppm
CH₃ (sidechain)δ 1.1 - 1.2 ppmδ 1.2 - 1.3 ppm0.1 ppm
¹³C NMR
C-2δ 55 - 57 ppmδ 56 - 58 ppm1 - 2 ppm
C-2'δ 65 - 67 ppmδ 66 - 68 ppm1 - 2 ppm
CH₃ (sidechain)δ 18 - 20 ppmδ 19 - 21 ppm1 - 2 ppm

Note: These are predicted ranges based on general principles and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques: NOESY and ROESY

While ¹H and ¹³C NMR can provide evidence for the presence of different diastereomers, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide definitive proof of the relative stereochemistry. These techniques detect protons that are close in space.

  • Experimental Rationale: By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can determine the through-space proximity of different protons. For the 2-(2-Hydroxypropyl)piperazine diastereomers, the spatial relationship between the proton at C2 of the piperazine ring and the protons of the hydroxypropyl sidechain will be different, leading to the presence or absence of specific NOE/ROE cross-peaks.

Experimental Protocol for NOESY/ROESY:

  • Sample Preparation: Dissolve a pure sample of the diastereomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz is recommended for better resolution). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

  • Processing and Analysis: Process the 2D data and look for key cross-peaks that differentiate the diastereomers. For example, a cross-peak between the proton at C2 and the methyl protons of the sidechain might be present in one diastereomer but absent or weaker in the other due to different conformational preferences.

II. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analytical separation and preparative isolation of stereoisomers. The principle involves the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Experimental Rationale:

The diastereomers of 2-(2-Hydroxypropyl)piperazine will exhibit different affinities for a chiral stationary phase due to their distinct three-dimensional structures. This will result in different retention times, allowing for their separation and quantification.

Table 2: Representative Chiral HPLC Method for Diastereomer Separation

Parameter Condition
Column Chiralpak AD-H or a similar polysaccharide-based chiral stationary phase
Mobile Phase A mixture of hexane and a polar modifier like ethanol or isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or a Circular Dichroism (CD) detector for enhanced specificity
Expected Outcome Baseline separation of the diastereomeric pairs.

Experimental Protocol for Chiral HPLC:

  • Method Development: Screen different chiral columns and mobile phase compositions to achieve optimal separation.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Peak Identification: Identify the peaks corresponding to each diastereomer based on their retention times. If authentic standards are available, they can be used for confirmation.

III. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

VCD and ECD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. These techniques provide information about the absolute configuration of molecules.

Experimental Rationale:

Enantiomers produce mirror-image VCD and ECD spectra. Diastereomers, being stereoisomers that are not mirror images, will produce distinct VCD and ECD spectra. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations, the absolute configuration of each diastereomer can be determined.

Workflow for VCD/ECD Analysis:

Caption: Workflow for absolute configuration determination using VCD/ECD spectroscopy.

IV. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

While standard MS and IR techniques are generally not capable of distinguishing between stereoisomers, they are crucial for confirming the overall structure and purity of the isolated diastereomers.

  • Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the 2-(2-Hydroxypropyl)piperazine diastereomers.

  • Infrared Spectroscopy: The IR spectra of the diastereomers are expected to be very similar, showing characteristic absorptions for the O-H, N-H, and C-H bonds. However, subtle differences in the fingerprint region may be observed due to different intramolecular hydrogen bonding possibilities.

Conclusion

The comprehensive spectroscopic characterization of the diastereomers of 2-(2-Hydroxypropyl)piperazine requires a multi-faceted approach. While ¹H and ¹³C NMR provide the initial and most accessible means of differentiation, advanced techniques like NOESY/ROESY are invaluable for confirming the relative stereochemistry. Chiral HPLC is essential for the separation and quantification of the diastereomers, and chiroptical methods such as VCD and ECD, when combined with computational modeling, offer an unambiguous determination of the absolute configuration. The judicious application of these techniques, as outlined in this guide, will empower researchers to confidently navigate the complexities of stereoisomerism in their drug development endeavors.

References

  • Spectroscopic Methods in Organic Chemistry by Dudley H. Williams and Ian Fleming. This textbook provides a foundational understanding of NMR, IR, and MS techniques for structural elucidation. (Note: As a general textbook, a direct link is not provided, but it is a standard reference in the field).
  • Chiral Separations by HPLC by A. M. Krstulović. This book offers a comprehensive overview of the theory and practice of chiral chromatography.
  • Circular Dichroism: Principles and Applications edited by Nina Berova, Koji Nakanishi, and Robert W. Woody. A detailed resource on the theory and application of CD spectroscopy for stereochemical analysis. (Note: A general reference).

Evaluating the Impact of the Hydroxypropyl Group on Piperazine Scaffold Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall in the lead optimization phase due to the poor physicochemical properties of their candidate molecules. The piperazine ring is undeniably a "privileged scaffold," found in a vast array of FDA-approved therapeutics ranging from antipsychotics to kinase inhibitors [1]. However, the unsubstituted secondary amine of a piperazine core often presents significant liabilities, including suboptimal lipophilicity, promiscuous off-target binding, and rapid metabolic clearance.

Functionalizing the basic nitrogen is a mandatory medicinal chemistry strategy. While


-methylation is often the default reflex for chemists, it frequently leads to rapid 

-demethylation by CYP450 enzymes. In this guide, we will objectively evaluate the

-hydroxypropyl substitution, comparing it against other common alkylations, and detailing the causality behind how this specific moiety modulates physicochemical properties, enhances target affinity, and improves pharmacokinetic (PK) profiles.

Physicochemical Profiling: The "Goldilocks" Substitution

To understand the bioactivity of a scaffold, we must first analyze its physicochemical foundation. Table 1 compares the theoretical baseline properties of various


-substituted piperazines.
Table 1: Comparative Physicochemical Properties of Piperazine N-Substituents
Scaffold ModificationCalculated LogPpKa (Basic N)PSA (Ų)H-Bond DonorsH-Bond Acceptors
Unsubstituted Piperazine -1.29.824.122

-Methylpiperazine
-0.69.015.312

-(2-Hydroxyethyl)piperazine
-0.89.035.523

-(3-Hydroxypropyl)piperazine
-0.49.235.523

Note: Values are representative baseline calculations for the core fragments to illustrate relative trends.

The Causality of the Hydroxypropyl Advantage: The


-(3-hydroxypropyl) group acts as a physicochemical "Goldilocks" zone.
  • Optimized Lipophilicity: The 3-carbon propyl chain provides sufficient hydrophobic surface area to increase the LogP compared to a hydroxyethyl group. This drives passive membrane permeability.

  • Solubility Maintenance: Unlike a pure alkyl chain (e.g., a butyl group) which would push the molecule into an excessively lipophilic "greasy" state, the terminal hydroxyl group acts as a hydrogen bond donor and acceptor. This increases the Polar Surface Area (PSA) by ~20 Ų, maintaining aqueous solubility and preventing high non-specific plasma protein binding.

  • Conformational Reach: The 3-carbon length provides critical conformational flexibility. It allows the terminal hydroxyl group to probe deep into receptor binding pockets to engage with polar residues—a geometric feat the shorter, more rigid hydroxyethyl group often fails to achieve.

Bioactivity and ADME Impact

The physicochemical shifts induced by the hydroxypropyl group directly translate to measurable differences in in vitro bioactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 2: Comparative Bioactivity & ADME Impact
Property / Assay

-Methyl

-(2-Hydroxyethyl)

-(3-Hydroxypropyl)
Mechanistic Causality
Target Affinity BaselineModerate increaseHigh increase The flexible 3-carbon chain allows the terminal -OH to reach deeper polar sub-pockets in target proteins.
Permeability (PAMPA) HighLowModerate-High The hydroxypropyl group perfectly balances lipophilicity (LogP) with polar surface area.
Microsomal Stability LowModerateHigh Increased steric bulk physically shields the adjacent piperazine carbons from CYP450-mediated oxidation.

Field-Proven Evidence: The superior bioactivity of the hydroxypropyl-piperazine scaffold is well-documented. In the development of antifungal agents targeting Candida albicans virulence, researchers demonstrated that (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives successfully suppressed virulence by interfering with morphological transition—an efficacy not achieved by simpler, less flexible analogs [2]. Similarly, in analgesic drug development, 1,4-bis-(3'-phenyl-3'-hydroxypropyl)-piperazine esters demonstrated highly favorable therapeutic indices, driven by the optimized balance of CNS penetration and target engagement [3].

Logical Relationship of Scaffold Modifications

The diagram below maps the causal relationships between the structural features of the hydroxypropyl group and the resulting experimental outcomes.

Hydroxypropyl_Logic HP_Group N-Hydroxypropyl Piperazine Scaffold Propyl_Chain 3-Carbon Alkyl Chain (Flexibility & Steric Bulk) HP_Group->Propyl_Chain Hydroxyl_Group Terminal Hydroxyl (-OH) (H-Bonding) HP_Group->Hydroxyl_Group LogP Optimized Lipophilicity (LogP ~ 1.5 - 2.5) Propyl_Chain->LogP Target Enhanced Target Affinity (Deep Pocket Binding) Propyl_Chain->Target Conformational Reach Metabolism Metabolic Shielding (Reduced N-dealkylation) Propyl_Chain->Metabolism Steric Hindrance Hydroxyl_Group->LogP Prevents extreme lipophilicity PSA Increased PSA (+20 Ų) Hydroxyl_Group->PSA Permeability Maintained Permeability (PAMPA validated) LogP->Permeability PSA->Target Additional H-Bonds

Logical workflow illustrating how the structural features of the hydroxypropyl group dictate ADME.

Self-Validating Experimental Protocols

To objectively evaluate the impact of the hydroxypropyl group on your specific piperazine derivatives, you must generate empirical data using robust, self-validating assay systems. Do not rely solely on calculated metrics.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay determines the passive transcellular permeability of the derivatives.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 10 µM donor solution in PBS (pH 7.4), ensuring the final DMSO concentration is ≤1%.

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 20% (w/v) lecithin solution in dodecane.

  • Assembly: Add 300 µL of the donor solution to the bottom wells. Add 200 µL of fresh PBS (pH 7.4) to the top (acceptor) wells.

  • Incubation: Carefully mate the plates and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

The Self-Validating System (Critical Quality Checks):

  • Internal Controls: You must run Verapamil (High permeability control) and Atenolol (Low permeability control) on the same plate. If Verapamil

    
     cm/s, the artificial membrane is too thick; the assay is invalid.
    
  • Mass Balance Calculation: Calculate the mass balance (

    
    ). If 
    
    
    
    , your hydroxypropyl derivative is becoming trapped in the lipid membrane or binding to the plasticware. In this case,
    
    
    calculations will be artificially low and scientifically inaccurate.
Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the susceptibility of the piperazine ring to CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Pre-Incubation: Combine human liver microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final NADPH concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

The Self-Validating System (Critical Quality Checks):

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. If the test compound degrades >10% over 60 minutes in this control, the compound is chemically unstable in buffer, and the calculated enzymatic half-life (

    
    ) is void.
    
  • Enzymatic Viability Control: Include Testosterone as a positive control. The assay is only validated if the Testosterone

    
     falls strictly between 10 and 20 minutes, proving the CYP3A4 enzymes in the microsomal batch are active.
    

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. URL:[Link]

  • (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives suppress Candida albicans virulence by interfering with morphological transition. NIH. URL:[Link]

  • Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. NIH. URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2(S)-(2(R)-Hydroxypropyl)piperazine. As drug development professionals, our responsibility extends beyond the bench to ensure that all chemical substances are handled and disposed of in a manner that guarantees personnel safety and environmental protection. This document synthesizes regulatory standards with practical laboratory applications to provide a clear, actionable framework for your waste management procedures.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the exact stereoisomer this compound may not be readily available, data from closely related piperazine derivatives, such as 1-(2-Hydroxyethyl)piperazine and piperazine itself, provide a strong basis for a conservative hazard assessment.

Piperazine derivatives are generally classified as irritants and may pose additional health risks. The primary hazards associated with this class of compounds are summarized below.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact can lead to redness and discomfort.[1]

P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2] Direct contact can result in significant injury.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Acute Toxicity (Oral/Dermal/Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]

P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.[1]

Based on this profile, any waste containing this compound must be treated as potentially hazardous.

Section 2: Pre-Disposal Safety and Handling

Proper personal protective equipment (PPE) is non-negotiable when handling the pure compound or its waste streams. The objective is to prevent all routes of exposure—dermal, ocular, and inhalation.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[1] No single glove material protects against all chemicals, so consult your institution's glove selection guide for piperazine compounds.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]Protects against accidental splashes that can cause serious eye irritation or damage.
Lab Coat Standard laboratory coat, buttoned.Provides a primary barrier against contamination of personal clothing.
Ventilation Handle in a certified chemical fume hood.Minimizes the risk of inhaling aerosols or vapors, preventing respiratory irritation.[1]

Section 3: Waste Classification Protocol

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste.[4] Laboratory personnel must determine if their chemical waste is hazardous.[5] This determination is the most critical step in the disposal process.

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[5]

Sources

Personal protective equipment for handling 2(S)-(2(R)-Hydroxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: Treat 2(S)-(2(R)-Hydroxypropyl)piperazine (CAS: 155213-67-5) as a Corrosive , Sensitizing , and Reproductive Hazard .

As a key intermediate in the synthesis of HIV protease inhibitors (e.g., Indinavir), this compound contains a piperazine moiety.[1] Piperazine derivatives are notorious for two specific physiological threats that standard safety protocols often underestimate:

  • Sensitization: Repeated inhalation or skin contact can induce irreversible allergic dermatitis or respiratory asthma-like symptoms.

  • Alkaline Corrosivity: The secondary amine structure creates a high pH environment upon contact with moisture (sweat/mucous membranes), leading to delayed but deep chemical burns.

The Golden Rule: Do not rely on odor thresholds. If you can smell it, you have already been exposed.

Part 2: Hazard Profile & Risk Assessment (The "Why")

To select the correct PPE, we must understand the causality of the hazard.

Hazard ClassMechanism of ActionOperational Implication
Skin Corrosion (Category 1B) High pKa alkaline hydrolysis of fatty acids in skin tissue.Action: Acid neutralization is forbidden as first aid (exothermic risk). Flush with water only.
Respiratory Sensitization Hapten formation with proteins in the respiratory tract.Action: All solid handling must occur inside a certified fume hood. N95 respirators are insufficient for vapors.
Reproductive Toxicity Potential interference with fetal development (linked to Indinavir class data).[2]Action: Pregnant personnel should consult EHS before handling. Double-gloving is mandatory.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validation . Before entering the lab, verify your gear against this standard.

Barrier Selection Logic
Body AreaRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. The fine dust of piperazine salts can bypass side shields, reacting with eye moisture to cause caustic burns.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Logic: Piperazines permeate latex rapidly. Nitrile offers >480 min protection against solid contact, but solutions require immediate change upon splash.
Respiratory Engineering Control Primary: Fume Hood.Backup: P100/OV Respirator.Why: Dust is the primary vector. If the solid is dissolved in volatile solvents (e.g., Methanol), organic vapor (OV) cartridges are required.
Body Lab Coat (Buttoned to neck) + Tyvek Sleeves Exposed wrists are the #1 site of sensitization dermatitis. Tyvek sleeves bridge the gap between glove and coat.

Part 4: Operational Workflow (Step-by-Step)

This workflow integrates safety checks directly into the experimental procedure.

Phase A: Preparation & Weighing
  • Static Control: Piperazine derivatives are often hygroscopic and static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.

  • The "Transfer Zone": Place a disposable absorbent mat (pig mat) inside the hood. All weighing happens on this mat. If a spill occurs, you dispose of the mat, not the experiment.

  • Weighing:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh.

    • Reason: Prevents cross-contamination of the bulk stock with moisture/nucleophiles.

Phase B: Solubilization & Reaction
  • Exotherm Alert: Dissolving this amine in acidic media or water may generate heat. Add the solid slowly to the solvent, not the reverse.

  • Vessel Selection: Use borosilicate glass. Avoid aluminum or zinc equipment, as alkaline amines can react to form hydrogen gas.

Phase C: Decontamination
  • Solvent Wipe: Wipe down the balance area with a 5% acetic acid solution (or dilute citric acid) followed by water.

    • Mechanism: This converts the volatile free base into a non-volatile, water-soluble salt, preventing invisible residue from sensitizing the next user.

Part 5: Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyWorkflow Start START: Task Assessment FormCheck Is compound Solid or Solution? Start->FormCheck SolidPath Solid Handling FormCheck->SolidPath Solid Powder SolPath Solution Handling FormCheck->SolPath Liquid/Solvent DustRisk CRITICAL RISK: Dust Inhalation (Sensitizer) SolidPath->DustRisk HoodCheck Is Fume Hood Available? DustRisk->HoodCheck Respirator Wear P100 Respirator + Goggles HoodCheck->Respirator No (Emergency Only) HoodUse Work >6 inches inside Sash Use Static Ionizer HoodCheck->HoodUse Yes (Standard) Decon Decontamination: Wipe with 5% Acetic Acid Respirator->Decon HoodUse->Decon SplashRisk CRITICAL RISK: Skin/Eye Corrosive SolPath->SplashRisk GloveCheck Glove Selection: Nitrile (Splash) vs Butyl (Immersion) SplashRisk->GloveCheck GloveCheck->Decon Waste Disposal: Segregate from Oxidizers/Acids Decon->Waste

Caption: Operational logic flow for minimizing sensitization and corrosion risks during handling.

Part 6: Emergency & Disposal Protocols

Emergency Response
  • Skin Contact: Immediately flush with water for 15 minutes .[3][4][5][6] Do not use vinegar or neutralizing agents on the skin; the heat of neutralization can worsen the burn.

  • Eye Contact: Hold eyelids open and flush with tepid water. Time is tissue—every second counts to prevent corneal opacity.

  • Spill Cleanup:

    • Evacuate the immediate area (dust risk).

    • Don full PPE (including P100 respirator).

    • Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pillow.

    • Scoop into a bag; do not sweep dry dust.

Waste Disposal[7][8]
  • Classification: Hazardous Organic Waste (Alkaline/Corrosive).

  • Segregation: NEVER mix with strong acids or oxidizers in the waste stream. Violent reaction possible.[5][7]

  • Labeling: Clearly mark as "Contains Piperazine Derivative – Sensitizer."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329825441, Ritonavir Intermediate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.